PhAc-ALGP-Dox
Description
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Properties
Molecular Formula |
C45H58N5O19P |
|---|---|
Molecular Weight |
1003.9 g/mol |
IUPAC Name |
[2-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C45H58N5O19P/c1-19(2)12-25(49-42(60)20(3)47-30(53)18-70(64,65)66)43(61)46-16-31(54)50-11-7-9-26(50)44(62)48-24-13-32(68-21(4)37(24)55)69-28-15-45(63,29(52)17-51)14-23-34(28)41(59)36-35(39(23)57)38(56)22-8-6-10-27(67-5)33(22)40(36)58/h6,8,10,19-21,24-26,28,32,37,51,55,57,59,63H,7,9,11-18H2,1-5H3,(H,46,61)(H,47,53)(H,48,62)(H,49,60)(H2,64,65,66)/t20-,21-,24-,25-,26-,28-,32-,37+,45-/m0/s1 |
InChI Key |
QCFYQOZHDGXKKN-AAKRKBFRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PhAc-ALGP-Dox: A Tumor-Activated Prodrug
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of PhAc-ALGP-Dox, a novel, tumor-targeted peptide-drug conjugate of doxorubicin (B1662922). By leveraging the unique enzymatic landscape of the tumor microenvironment, this compound achieves selective activation at the site of action, enhancing its therapeutic index and mitigating the systemic toxicities associated with conventional doxorubicin chemotherapy.[1][2][3][4][5] This document details the dual-step activation process, presents key quantitative data on its efficacy and safety, outlines the experimental protocols used in its characterization, and provides visual representations of its mechanism and experimental workflows.
Core Mechanism: A Dual-Step Enzymatic Activation
This compound is a tetrapeptide-based prodrug designed for targeted delivery and release of doxorubicin within the tumor microenvironment.[3] Its innovative design hinges on a two-step enzymatic cleavage process, ensuring that the cytotoxic payload remains inactive in systemic circulation and is preferentially released within cancerous tissues.[1][4][5]
The prodrug consists of doxorubicin linked to a phosphonoacetyl (PhAc)-capped tetrapeptide (Alanine-Leucine-Glycine-Proline).[1][4] The PhAc cap renders the molecule cell-impermeable and protects it from non-specific degradation by circulating exopeptidases.[3]
The activation cascade is initiated by enzymes that are overexpressed in the tumor microenvironment:
-
Extracellular Cleavage: The first activation step occurs in the vicinity of the tumor, mediated by tumor-enriched endopeptidases such as thimet oligopeptidase-1 (THOP1) and potentially CD10.[3][6] These enzymes cleave the tetrapeptide between Leucine and Glycine, generating a cell-permeable but still inactive dipeptide-doxorubicin conjugate, GP-Dox .[1][4][5]
-
Intracellular Cleavage: Following cellular uptake, the GP-Dox intermediate is further processed intracellularly by exopeptidases like fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4) .[1][4][5] These enzymes cleave the bond between Glycine and Proline, releasing the active cytotoxic agent, doxorubicin , directly inside the cancer cell.[1][4][5]
This spatially and temporally controlled activation mechanism leads to a high concentration of doxorubicin within the tumor while minimizing exposure to healthy tissues, thereby reducing common doxorubicin-related side effects such as cardiotoxicity and myelosuppression.[1][3][4]
Signaling Pathway Diagram
Caption: Dual-step enzymatic activation of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound, demonstrating its enhanced efficacy and improved safety profile compared to doxorubicin.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound (μM) | Doxorubicin (μM) | Selectivity Index (Normal/Tumor) |
| E0771 | Murine Triple-Negative Breast Cancer | 0.35 | 0.02 | 9- to 129-fold higher than Dox[7] |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 14.89 | 0.31 | |
| MDA-MB-468 | Human Triple-Negative Breast Cancer | 2.07 | 0.11 | |
| LS 174T | Human Colorectal Adenocarcinoma | 0.31 | 0.02 | |
| HC-11 | Normal Murine Mammary Epithelium | >30 | 2.9 | |
| HME-1 | Normal Human Mammary Epithelium | >30 | 2.6 |
Data sourced from Casazza et al., Mol Cancer Ther, 2022.[6][7]
Table 2: In Vivo Efficacy and Tolerability
| Parameter | This compound | Doxorubicin |
| Tumor Growth Inhibition | 63% to 96% in preclinical models[1][4][5] | - |
| Efficacy in PDX Models | 8-fold improvement[1][4][5] | - |
| Metastatic Burden Reduction | Reduced in a murine lung metastasis model[1][4][5] | - |
| Survival Improvement | 30% increase in a murine lung metastasis model[1][4][5] | - |
| Tolerability | 10-fold higher than doxorubicin[1][3][4][5] | - |
| Tumor Retention of Dox | 5-fold greater than doxorubicin[1][3][4][5] | - |
Data sourced from Casazza et al., Mol Cancer Ther, 2022.[1][3][4][5]
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the mechanism of action and efficacy of this compound.
In Vitro Cell Viability Assay
-
Cell Lines: A panel of murine and human cancer cell lines (e.g., E0771, MDA-MB-231, MDA-MB-468, LS 174T) and normal epithelial cell lines (e.g., HC-11, HME-1) were used.[7]
-
Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells were treated with serial dilutions of this compound or doxorubicin for 72 hours.
-
Viability Assessment: Cell viability was determined using a standard colorimetric assay, such as the MTT or resazurin (B115843) assay. Absorbance was measured using a plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism). The selectivity index was calculated as the ratio of the IC50 in normal cells versus tumor cells.[7]
Enzyme Cleavage Assays
-
Recombinant Enzymes: Recombinant human THOP1, CD10, neurolysin (NLN), FAPα, and DPP4 were used.[6]
-
Incubation: this compound or its intermediates were incubated with the respective enzymes in a suitable buffer at 37°C.
-
Sample Analysis: At various time points, aliquots were taken and the reaction was stopped. The formation of cleavage products (e.g., GP-Dox, doxorubicin) was monitored by LC-MS/MS.
-
Data Analysis: The rate of formation of the metabolites was quantified to determine the enzymatic activity towards the prodrug.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the cell permeability of this compound and its metabolites.[8]
-
Method: A 96-well filter plate was coated with a lipid solution to form an artificial membrane. The donor compartment contained the test compound, and the acceptor compartment contained buffer. The plate was incubated, and the concentration of the compound in both compartments was measured by LC-MS/MS.[8]
-
Data Analysis: The effective permeability (Peff) was calculated using a standard formula.[6]
In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models
-
Animal Models: Immunocompromised mice (e.g., NOD-scid gamma) were implanted with patient-derived tumor fragments.
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle control, doxorubicin, and this compound.[9] Dosing was administered via an appropriate route (e.g., intraperitoneal).[10]
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: At the end of the study, tumors were excised for histological and molecular analysis (e.g., proliferation and apoptosis markers).[10]
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis was performed to determine the significance of the observed differences.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy studies using PDX models.
Conclusion
This compound represents a significant advancement in the design of targeted cancer therapies. Its unique dual-step activation mechanism, which is dependent on the enzymatic signature of the tumor microenvironment, allows for the selective release of doxorubicin within cancer cells.[1][4][5] This targeted approach has demonstrated superior efficacy and a significantly improved safety profile in preclinical models compared to conventional doxorubicin.[1][3][4][5] The data and protocols presented in this guide provide a comprehensive overview of the core principles underlying the mechanism of action of this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.
References
- 1. Item - Supplementary Data from this compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
PhAc-ALGP-Dox: A Technical Guide to Synthesis and Characterization for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) (Dox) is a potent and widely used anthracycline chemotherapeutic agent. However, its clinical application is often limited by severe dose-dependent cardiotoxicity and myelosuppression, along with the development of multidrug resistance. To overcome these limitations, targeted drug delivery systems have been developed to enhance the therapeutic index of doxorubicin by selectively delivering the cytotoxic agent to the tumor microenvironment. PhAc-ALGP-Dox is a novel, enzyme-activated tetrapeptide-doxorubicin prodrug designed for targeted activation within the tumor, thereby minimizing systemic toxicity and improving anti-tumor efficacy.[1][2]
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted drug delivery.
Synthesis of this compound
While the specific, proprietary synthesis protocol for this compound is not publicly available, it is known to be synthesized by coupling doxorubicin to a phosphonoacetyl (PhAc)-capped tetrapeptide (Ala-Leu-Gly-Pro).[1][2] Based on established principles of peptide synthesis and bioconjugation chemistry, a likely synthetic route is proposed below. This process would involve three main stages: solid-phase peptide synthesis of the ALGP tetrapeptide, N-terminal capping with a phosphonoacetyl group, and subsequent conjugation of doxorubicin to the C-terminal proline residue.
Proposed Synthesis Workflow
References
Dual-Step Activation of PhAc-ALGP-Dox: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The clinical utility of doxorubicin (B1662922) (Dox), a potent anthracycline chemotherapeutic, is significantly hampered by its dose-limiting cardiotoxicity and myelosuppression. To address these limitations, the novel tetrapeptide prodrug, PhAc-ALGP-Dox, has been engineered for targeted activation within the tumor microenvironment, thereby enhancing its therapeutic index. This document provides a comprehensive technical overview of the dual-step enzymatic activation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the activation pathway and experimental workflows.
Introduction
This compound is a sophisticated prodrug designed to remain inactive and cell-impermeable in systemic circulation, minimizing off-target toxicity.[1][2] Its innovative design leverages the differential expression of specific peptidases in cancerous tissues compared to healthy tissues for a spatially and temporally controlled release of the active drug, doxorubicin.[1][3] The core of its mechanism lies in a sequential, two-step enzymatic cleavage process.
The Dual-Step Activation Pathway
The activation of this compound is a meticulously orchestrated process involving two distinct enzymatic steps, separated by cellular uptake.
Step 1: Extracellular Cleavage by Thimet Oligopeptidase-1 (THOP1)
The initial activation event occurs in the tumor microenvironment, where the endopeptidase thimet oligopeptidase-1 (THOP1) is often overexpressed.[3] The phosphonoacetyl (PhAc) group capping the N-terminus of the tetrapeptide (L-Alanyl-L-Leucyl-L-Glycyl-L-Prolyl) renders the entire prodrug molecule impermeable to cell membranes and stable in the bloodstream.[1][4] THOP1 specifically cleaves the peptide backbone, generating a cell-permeable dipeptide-doxorubicin conjugate, GP-Dox.[2][5][6] This intermediate, however, remains biologically inactive.[5][6]
Step 2: Intracellular Cleavage by Fibroblast Activation Protein-alpha (FAPα) and/or Dipeptidyl Peptidase-4 (DPP4)
Following its diffusion into the cancer cell, the GP-Dox intermediate is subjected to a second cleavage event.[5][6] This intracellular processing is mediated by the exopeptidases Fibroblast Activation Protein-alpha (FAPα) and/or Dipeptidyl Peptidase-4 (DPP4), which are also frequently upregulated in various cancers.[1][5][6] These enzymes cleave the final peptide bond, liberating the active cytotoxic agent, doxorubicin, directly within the target cancer cell.[5][6]
Below is a diagram illustrating this sequential activation pathway:
Quantitative Data Summary
The efficacy and selectivity of this compound have been demonstrated across various preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| E0771 | Murine Triple-Negative Breast Cancer (TNBC) | 0.35 | 0.02 |
| MDA-MB-231 | Human TNBC | 14.89 | 0.31 |
| MDA-MB-468 | Human TNBC | 2.07 | 0.11 |
| LS 174T | Human Colorectal Carcinoma | 0.31 | 0.02 |
| HC-11 | Normal Murine Epithelium | >30 | Not specified |
| HME-1 | Normal Human Epithelium | ~373.3 (reduces to 2.06 with excess THOP1) | Not specified |
Data compiled from multiple sources.[5][7]
Table 2: In Vivo Efficacy and Tolerability
| Parameter | This compound | Doxorubicin |
| Tolerability | 10-fold higher | - |
| Tumor Retention of Dox | 5-fold greater | - |
| Tumor Growth Inhibition | 63% to 96% | - |
| Efficacy in PDX Models | 8-fold improvement | - |
| Metastatic Burden Reduction | Significant reduction | - |
| Survival Improvement | 30% increase | - |
Data compiled from multiple sources.[2][5][6][8][9]
Experimental Protocols
The characterization of this compound involved several key experimental procedures. Detailed methodologies for these are outlined below.
Cell Viability Assays
Objective: To determine the cytotoxic effects of this compound and doxorubicin on cancer and normal cell lines.
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin. Treat the cells with a range of concentrations for 72 hours.
-
Viability Assessment: Utilize a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to untreated controls and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the cell permeability of this compound and its metabolites.
Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The test compound (this compound or GP-Dox) is added to the donor wells.
-
Incubation: The acceptor plate, containing buffer, is placed in contact with the donor plate. The assembly is incubated for a specified period.
-
Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.
-
Permeability Calculation: The effective permeability (Peff) is calculated based on the rate of compound appearance in the acceptor well. A Peff value of < 0.017 nm/s indicates cell impermeability.[4][5]
In Vitro Enzymatic Cleavage Assays
Objective: To confirm the sequential cleavage of this compound by specific enzymes.
Protocol:
-
Reaction Setup: Incubate this compound with recombinant human enzymes (THOP1, FAPα, DPP4) in a suitable buffer.[5][10]
-
Time-Course Sampling: Collect aliquots from the reaction mixture at various time points.
-
Analysis: Analyze the samples using HPLC or LC-MS/MS to identify and quantify the parent prodrug, the GP-Dox intermediate, and the final doxorubicin product.
-
Data Representation: Plot the concentration of each species over time to visualize the cleavage kinetics.
The logical workflow for these in vitro experiments can be visualized as follows:
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.
Protocol:
-
Tumor Implantation: Implant human or murine cancer cells subcutaneously into immunocompromised mice. Allow tumors to reach a palpable size.
-
Treatment Groups: Randomize mice into different treatment groups: vehicle control, doxorubicin, and this compound at various doses.
-
Drug Administration: Administer the treatments intravenously or via another appropriate route according to a predetermined schedule.
-
Monitoring: Monitor tumor volume, body weight, and overall animal health regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).
-
Data Analysis: Compare tumor growth inhibition, survival rates, and any signs of toxicity between the treatment groups.
Conclusion
The this compound prodrug represents a significant advancement in targeted cancer therapy. Its dual-step activation mechanism, which relies on the differential expression of enzymes in the tumor microenvironment and within cancer cells, allows for the selective release of doxorubicin at the site of action. This targeted approach has been shown to improve the therapeutic index by enhancing anti-tumor efficacy while reducing systemic toxicity. The data and protocols presented in this whitepaper provide a comprehensive foundation for further research and development of this promising anti-cancer agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Item - Supplementary Data from this compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 10. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Thimet Oligopeptidase 1 (THOP1) in the Activation of the Novel Anticancer Prodrug PhAc-ALGP-Dox: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The clinical efficacy of the potent chemotherapeutic agent doxorubicin (B1662922) (Dox) is significantly hampered by its cumulative cardiotoxicity and myelosuppression. To mitigate these adverse effects and enhance tumor-specific drug delivery, a novel prodrug, PhAc-ALGP-Dox, has been engineered. This technical guide delineates the pivotal role of thimet oligopeptidase 1 (THOP1), a metalloendopeptidase, in the targeted activation of this compound. We will explore the dual-step activation mechanism, present quantitative data on its efficacy and safety, provide detailed experimental protocols for key assays, and visualize the critical pathways and workflows. This document serves as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction: Overcoming Doxorubicin's Limitations
Doxorubicin has been a cornerstone of cancer therapy for decades, but its use is constrained by severe off-target toxicities[1][2][3]. The development of prodrugs that are selectively activated within the tumor microenvironment represents a promising strategy to improve the therapeutic index of conventional chemotherapeutics. This compound is a tetrapeptide-based prodrug of doxorubicin designed for tumor-specific activation, thereby minimizing systemic exposure and associated side effects[1][3][4]. The core of its targeted activation lies in a unique, two-step enzymatic cleavage process initiated by THOP1, an enzyme found to be enriched in the extracellular environment of various tumors[1][5][6].
The Dual-Step Activation of this compound: A Spatially and Temporally Controlled Process
The activation of this compound is a sophisticated process that relies on the sequential action of two distinct classes of enzymes in different cellular compartments, ensuring a high degree of tumor specificity.
Step 1: Extracellular Cleavage by THOP1
The this compound prodrug is initially a cell-impermeable and biologically inactive molecule due to its phosphonoacetyl (PhAc)-capped tetrapeptide structure[1][2][3]. The first and rate-limiting step in its activation is the extracellular cleavage of the tetrapeptide linker. This crucial step is mediated by thimet oligopeptidase 1 (THOP1), which is significantly more abundant in the conditioned media of tumor cells compared to normal cells[5].
THOP1 cleaves the peptide between the leucine (B10760876) (L) and glycine (B1666218) (G) residues, releasing a cell-permeable dipeptide-doxorubicin conjugate, GP-Dox[1][2]. This intermediate, while capable of entering the cell, remains biologically inactive[1][3]. The enrichment of THOP1 in the tumor microenvironment is a key factor in the tumor-selective activation of the prodrug[5][6].
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly Developed Self-Assembling Antioxidants as Potential Therapeutics for the Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma [mdpi.com]
The Double-Edged Sword: FAPα and DPP4 as Triggers for Intracellular Doxorubicin Release in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The selective activation of potent chemotherapeutic agents within the tumor microenvironment (TME) represents a paradigm shift in cancer treatment, promising enhanced efficacy while mitigating systemic toxicity. Among the most promising targets for this strategy are two closely related cell-surface proteases: Fibroblast Activation Protein alpha (FAPα) and Dipeptidyl Peptidase 4 (DPP4). This technical guide delves into the core mechanisms by which FAPα and DPP4 can be exploited for the intracellular release of doxorubicin (B1662922), a widely used but highly toxic chemotherapy drug. We will explore the design of prodrugs activated by these enzymes, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the underlying biological and experimental workflows.
Introduction: The Rationale for Targeting FAPα and DPP4
FAPα and DPP4 are type II transmembrane serine proteases that share the unique ability to cleave dipeptides from the N-terminus of polypeptides after a proline residue.[1] Their expression in healthy adult tissues is highly restricted. However, in the TME of numerous epithelial cancers, FAPα is significantly overexpressed on cancer-associated fibroblasts (CAFs), which are key players in tumor progression, metastasis, and chemoresistance.[2][3] DPP4, while more broadly expressed, is also found to be dysregulated in various cancers and plays a role in the tumor microenvironment.[4][5] This differential expression profile makes FAPα and DPP4 ideal candidates for tumor-specific prodrug activation.
The core concept involves masking the cytotoxic activity of doxorubicin by conjugating it to a peptide sequence that is a specific substrate for FAPα or DPP4. This inactive prodrug can circulate systemically with reduced toxicity. Upon reaching the TME, the high local concentration of FAPα or DPP4 cleaves the peptide linker, releasing the active doorubicin directly at the tumor site for subsequent intracellular uptake and cytotoxic action.
Doxorubicin Prodrug Strategies Targeting FAPα and DPP4
Several innovative doxorubicin prodrugs have been developed to harness the enzymatic activity of FAPα and DPP4. These can be broadly categorized as follows:
-
FAPα-Specific Prodrugs: These are the most direct application of this targeting strategy. A doxorubicin molecule is linked to a short peptide, typically ending in a proline residue, that is preferentially cleaved by FAPα. An example of this is the FAPα-targeting prodrug of Doxorubicin (FTPD), which conjugates doxorubicin with a Z-Gly-Pro dipeptide.[6][7]
-
Dual-Enzyme Activated Prodrugs: More sophisticated strategies involve a two-step activation mechanism for enhanced specificity. A notable example is PhAc-ALGP-Dox. This prodrug is initially cleaved extracellularly by thimet oligopeptidase-1 (THOP1), which is also enriched in the TME, to form a cell-permeable intermediate (GP-Dox). This intermediate is then further processed intracellularly by FAPα and/or DPP4 to release active doxorubicin.[5][8]
Quantitative Data on Prodrug Activation and Efficacy
The successful development of FAPα and DPP4-activated doxorubicin prodrugs relies on rigorous quantitative assessment of their activation, potency, and selectivity. The following tables summarize key quantitative parameters for doxorubicin and its prodrugs.
Table 1: Comparative Cytotoxicity of Doxorubicin and a FAPα/DPP4-Activated Prodrug
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | E0771 (murine breast cancer) | 0.02 | [9] |
| This compound | E0771 (murine breast cancer) | 0.35 | [9] |
| Doxorubicin | MDA-MB-231 (human breast cancer) | 0.31 | [9] |
| This compound | MDA-MB-231 (human breast cancer) | 14.89 | [9] |
| Doxorubicin | MDA-MB-468 (human breast cancer) | 0.11 | [9] |
| This compound | MDA-MB-468 (human breast cancer) | 2.07 | [9] |
| Doxorubicin | LS 174T (human colon adenocarcinoma) | 0.02 | [9] |
| This compound | LS 174T (human colon adenocarcinoma) | 0.31 | [9] |
Table 2: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference |
| HepG2 | Hepatocellular Carcinoma | 12.2 | [6][10] |
| Huh7 | Hepatocellular Carcinoma | > 20 | [6][10] |
| UMUC-3 | Bladder Cancer | 5.1 | [6][10] |
| VMCUB-1 | Bladder Cancer | > 20 | [6][10] |
| TCCSUP | Bladder Cancer | 12.6 | [6][10] |
| BFTC-905 | Bladder Cancer | 2.3 | [6][10] |
| A549 | Lung Cancer | > 20 | [6][10] |
| HeLa | Cervical Carcinoma | 2.9 | [6][10] |
| MCF-7 | Breast Cancer | 2.5 | [6][10] |
| M21 | Skin Melanoma | 2.8 | [6][10] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of FAPα and DPP4-activated doxorubicin prodrugs.
FAPα and DPP4 Enzymatic Activity Assays
These assays are crucial for confirming the cleavage of the prodrug by the target enzymes. A common method utilizes a fluorogenic substrate that mimics the peptide linker of the prodrug.
Protocol: Fluorogenic Enzyme Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris, 1 M NaCl, 1 mg/mL BSA, pH 7.5.[11]
-
Recombinant Enzyme: Recombinant human FAPα or DPP4.
-
Fluorogenic Substrate: A peptide substrate linked to a fluorescent reporter group that is quenched in the intact molecule (e.g., Z-Gly-Pro-AMC for FAPα, Gly-Pro-AMC for DPP4).[11][12] Prepare a stock solution in DMSO.
-
Standard: A solution of the free fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC) for generating a standard curve.
-
-
Assay Procedure:
-
Dilute the recombinant enzyme and fluorogenic substrate to their working concentrations in pre-warmed Assay Buffer.
-
In a 96-well black microplate, add the diluted enzyme solution.
-
To initiate the reaction, add the diluted substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[11]
-
Measure the fluorescence intensity kinetically over a set period (e.g., 5-30 minutes) at 37°C.
-
Include wells with substrate and buffer only (no enzyme) as a background control.
-
Generate a standard curve using serial dilutions of the free fluorophore to convert relative fluorescence units (RFU) to the concentration of the released product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from the sample readings.
-
Use the standard curve to determine the concentration of the released fluorophore over time.
-
Enzyme activity is typically expressed as pmol of product released per minute per µg of enzyme.[11]
-
Doxorubicin Release Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method to quantify the release of doxorubicin from its prodrug form.
Protocol: HPLC Analysis of Doxorubicin Release
-
Sample Preparation:
-
Incubate the doxorubicin prodrug with recombinant FAPα, DPP4, or cell/tumor homogenates for various time points.
-
Stop the enzymatic reaction (e.g., by adding a strong acid or organic solvent).
-
Centrifuge the samples to pellet any precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC System and Conditions:
-
Column: A C18 reverse-phase column is commonly used.[3][13][14]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.[13][14][15]
-
Flow Rate: A flow rate of around 1.0 mL/min is standard.[3][15]
-
Detection: Doxorubicin has intrinsic fluorescence, allowing for sensitive detection using a fluorescence detector (e.g., Ex/Em = 490/550 nm).[15] UV detection (e.g., at 254 nm) is also possible.[14]
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30-35°C).[3][16]
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of doxorubicin.
-
Integrate the peak area corresponding to doxorubicin in the chromatograms of the experimental samples.
-
Use the standard curve to calculate the concentration of released doxorubicin at each time point.
-
Plot the percentage of doxorubicin release over time.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of anticancer drugs and their prodrugs.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[11]
-
-
Drug Treatment:
-
Prepare serial dilutions of doxorubicin and the doxorubicin prodrug in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations.
-
Include wells with untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.[11]
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (e.g., 5 mg/mL).[17]
-
Add a small volume of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of around 570 nm.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve.
-
Visualizing Pathways and Workflows
Graphical representations are invaluable for understanding the complex biological processes and experimental pipelines involved in prodrug development.
FAPα and DPP4 Signaling in the Tumor Microenvironment
FAPα and DPP4 are not merely passive activators of prodrugs; they are active participants in signaling pathways that shape the TME. Understanding these pathways is crucial for predicting the broader impact of targeting these enzymes.
FAPα and DPP4 signaling pathways in the tumor microenvironment.
Generalized Workflow for FAPα/DPP4-Activated Prodrug Development
The development of a successful enzyme-activated prodrug follows a multi-step workflow, from initial design to preclinical evaluation.
Generalized workflow for the development of FAPα/DPP4-activated prodrugs.
Activation and Intracellular Release of a Dual-Enzyme Activated Prodrug
The sequential activation of a prodrug like this compound provides an excellent example of a sophisticated targeting strategy.
Activation mechanism of the dual-enzyme prodrug this compound.
Conclusion and Future Directions
The targeted activation of doxorubicin prodrugs by FAPα and DPP4 in the tumor microenvironment holds immense promise for improving the therapeutic index of this potent anticancer agent. The strategies outlined in this guide, from single-enzyme to dual-enzyme activatable systems, demonstrate the increasing sophistication and potential of this approach.
Future research will likely focus on:
-
Optimizing Peptide Linkers: Fine-tuning the peptide sequences to achieve even greater selectivity for FAPα and/or DPP4 over other proteases, and to control the rate of drug release.
-
Exploring Novel Prodrug Conjugates: Expanding the repertoire of cytotoxic agents that can be activated by this mechanism.
-
Combination Therapies: Investigating the synergistic effects of FAPα/DPP4-activated prodrugs with other cancer treatments, such as immunotherapy, given the immunomodulatory roles of these enzymes.
-
Advanced Delivery Systems: Incorporating these prodrugs into nanoparticle-based delivery systems to further enhance tumor targeting and controlled release.
By continuing to refine our understanding of the enzymatic and signaling functions of FAPα and DPP4, and by applying the rigorous experimental approaches detailed here, the field of targeted cancer therapy is poised to make significant strides in developing safer and more effective treatments for a wide range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. biomol.com [biomol.com]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. ptglab.com [ptglab.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. ijates.com [ijates.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Strategies for the development of stimuli-responsive small molecule prodrugs for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PhAc-ALGP-Dox: A Novel Tumor-Activated Prodrug
For Researchers, Scientists, and Drug Development Professionals
Abstract
PhAc-ALGP-Dox is an innovative peptide-drug conjugate representing a significant advancement in the targeted delivery of chemotherapy. This prodrug of doxorubicin (B1662922) is engineered for tumor-specific activation, aiming to enhance therapeutic efficacy while mitigating the severe side effects associated with conventional doxorubicin administration. Its unique dual-step activation mechanism, initiated by enzymes abundant in the tumor microenvironment, ensures localized release of the cytotoxic payload. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the preclinical performance of this compound. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development in the field of targeted cancer therapy.
Chemical Structure and Physicochemical Properties
This compound is a tetrapeptide-drug conjugate. Its structure consists of the well-known chemotherapeutic agent doxorubicin (Dox) linked to a tetrapeptide sequence (L-Alanyl-L-Leucyl-L-Glycyl-L-Prolyl). This peptide is capped with a phosphonoacetyl (PhAc) group.[1][2] The presence of the PhAc-capped tetrapeptide renders the entire molecule inactive and impermeable to cells in its prodrug form.[3][4]
Chemical Structure:
A visual representation of the this compound molecule, highlighting the phosphonoacetyl (PhAc) cap, the ALGP peptide linker, and the doxorubicin (Dox) payload.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 1616592-31-4 | [5] |
| Cell Permeability | Impermeable (Peff < 0.017 nm/s) | [3] |
Mechanism of Action: A Dual-Step Activation Pathway
The therapeutic efficacy of this compound is contingent on a sophisticated, two-step enzymatic activation process that occurs preferentially within the tumor microenvironment.[3][6] This targeted activation is the cornerstone of its improved safety profile compared to systemic doxorubicin.
Step 1: Extracellular Cleavage by THOP1
The process is initiated by the extracellular enzyme thimet oligopeptidase-1 (THOP1), which is often overexpressed in various tumor types.[2][3] THOP1 cleaves the PhAc-ALGP peptide, releasing a smaller, cell-permeable dipeptide-drug conjugate, GP-Dox.[3][4] This intermediate, however, remains biologically inactive.[3]
Step 2: Intracellular Activation by FAPα and/or DPP4
Following its diffusion into the tumor cell, the GP-Dox intermediate is further processed by intracellular exopeptidases, primarily Fibroblast Activation Protein-alpha (FAPα) and/or Dipeptidyl Peptidase-4 (DPP4).[3][6] These enzymes cleave the remaining dipeptide, liberating the active form of doxorubicin directly within the cancer cell, where it can exert its cytotoxic effects.[3]
Below is a diagram illustrating this sequential activation pathway:
Caption: Dual-step activation of this compound in the tumor microenvironment.
Biological Properties and Preclinical Efficacy
Preclinical studies have demonstrated the potential of this compound as a highly selective and potent anticancer agent.
In Vitro Cytotoxicity
This compound has shown significant cytotoxicity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, which is dependent on the expression of the activating enzymes.[3][5]
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin | Reference |
| E0771 | Murine Triple-Negative Breast Cancer (TNBC) | 0.35 | 0.02 | [3] |
| MDA-MB-231 | Human TNBC | 14.89 | 0.31 | [3] |
| MDA-MB-468 | Human TNBC | 2.07 | 0.11 | [3] |
| LS 174T | Human Colorectal Carcinoma (CrC) | 0.31 | 0.02 | [3] |
| HC-11 | Normal Murine Epithelium | >100 | 1.34 | [3] |
| HME-1 | Normal Human Epithelium | 34.25 | 0.28 | [5] |
In Vivo Efficacy and Tolerability
In animal models, this compound has demonstrated superior antitumor activity and a significantly improved safety profile compared to doxorubicin.[4][6]
| Parameter | This compound | Doxorubicin | Reference |
| Tumor Growth Inhibition | 63% to 96% in preclinical models | - | [4][6] |
| Tolerability | 10-fold higher than Doxorubicin | - | [4][6] |
| Doxorubicin Retention in Tumor | 5-fold greater than Doxorubicin | - | [4][6] |
| Efficacy in PDX Models | 8-fold improvement over Doxorubicin | - | [6] |
| Metastatic Burden Reduction | Reduced in a murine model of lung metastasis | - | [6] |
| Survival Improvement | 30% improvement in a murine model | - | [6] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound is rapidly distributed and metabolized.[3] The prodrug design leads to a significantly lower systemic exposure to free doxorubicin compared to direct administration of the parent drug.[3]
| Tissue | Drug/Metabolite | tmax | Cmax (µmol/L) | AUC | t1/2α | t1/2β | CL | Reference |
| Tumor | This compound | 5 min | 25.2 | - | - | - | - | [7] |
| Tumor | Doxorubicin (from this compound) | 4 hours | 21.5 | - | - | - | - | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on this compound.
Synthesis of this compound
The synthesis of peptide-drug conjugates like this compound is a multi-step process that typically involves solid-phase peptide synthesis followed by conjugation of the drug molecule. A general outline is provided below. For a detailed, step-by-step protocol, referral to specialized literature on peptide synthesis and conjugation is recommended.[8][9]
General Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): The ALGP peptide is synthesized on a solid support resin, typically using Fmoc or Boc protection chemistry. Amino acids are sequentially coupled to the growing peptide chain.
-
Phosphonoacetylation: The N-terminus of the synthesized peptide is capped with a phosphonoacetyl group.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conjugation to Doxorubicin: The purified PhAc-ALGP peptide is chemically conjugated to doxorubicin through a stable linker.
-
Final Purification: The resulting this compound conjugate is purified by RP-HPLC to yield the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or doxorubicin for a specified period (e.g., 72 hours). Include untreated cells as a negative control and a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Animal Studies for Efficacy and Pharmacokinetics
Animal models, particularly xenograft models in immunocompromised mice, are essential for evaluating the in vivo performance of this compound.[2][11]
Workflow for a Xenograft Efficacy Study:
Caption: A typical workflow for an in vivo xenograft efficacy study.
Conclusion
This compound stands out as a promising next-generation anticancer prodrug. Its innovative design, centered around a tumor-specific dual-step activation mechanism, offers the potential for a wider therapeutic window than conventional doxorubicin. The preclinical data strongly support its enhanced tumor targeting, improved efficacy, and reduced systemic toxicity. The detailed information and protocols provided in this guide are intended to facilitate further investigation and development of this compound and similar targeted therapies, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Investigation of Peptide–Drug Conjugates Comprising Camptothecin and a Human Protein‐Derived Cell‐Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
PhAc-ALGP-Dox: A Technical Guide to Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability and solubility of PhAc-ALGP-Dox, a novel, tumor-targeted prodrug of doxorubicin (B1662922). This compound is a tetrapeptide-drug conjugate designed with a dual-step activation mechanism to enhance the therapeutic index of doxorubicin by minimizing systemic toxicity and maximizing drug delivery to the tumor microenvironment.[1][2][3][4]
Introduction to this compound
This compound is a cell-impermeable prodrug that leverages the enzymatic landscape of the tumor microenvironment for its activation.[1][2][4] The phosphonoacetyl (PhAc) group caps (B75204) the tetrapeptide (Ala-Leu-Gly-Pro) linker, rendering the molecule stable in circulation and preventing non-specific activation by exopeptidases.[5] The activation is a spatially and temporally controlled process initiated by tumor-enriched peptidases.[6]
Mechanism of Action
The activation of this compound follows a two-step enzymatic cleavage process.
-
Extracellular Cleavage: In the tumor vicinity, the enzyme Thimet Oligopeptidase-1 (THOP1) cleaves the PhAc-ALGP peptide, generating a cell-permeable dipeptide-conjugate, GP-Dox.[1][2][3]
-
Intracellular Cleavage: The biologically inactive GP-Dox intermediate then enters the tumor cell.[6] Intracellularly, it is further processed by Fibroblast Activation Protein-alpha (FAPα) and/or Dipeptidyl Peptidase-4 (DPP4) to release the active cytotoxic agent, doxorubicin.[1][2][3]
This targeted activation mechanism is designed to concentrate the cytotoxic payload within the tumor, thereby reducing the systemic side effects commonly associated with doxorubicin, such as cardiotoxicity and myelotoxicity.[1][2][3]
Solubility Profile
While specific quantitative solubility data (e.g., mg/mL in various solvents) is not extensively published, the design of this compound as a prodrug addresses the limited aqueous solubility of doxorubicin. The tetrapeptide linker and the PhAc capping group are intended to improve its formulation characteristics for intravenous administration.[7] All drugs used in preclinical studies, including this compound, were supplied as working solutions in sterile 0.9% saline, indicating sufficient aqueous solubility for in vivo applications.[8]
Stability Profile
This compound is designed for stability in systemic circulation to prevent premature drug release and associated toxicities.
Plasma Stability
The PhAc capping group on the N-terminus of the peptide protects this compound from non-specific enzymatic degradation by circulating exopeptidases, contributing to its stability in the bloodstream.[5] Pharmacokinetic studies in healthy mice have shown that this compound is rapidly distributed upon intravenous administration, with a half-life (t1/2) of 6.5–8.5 minutes.[1][6] The most abundant metabolites observed in plasma are GP-Dox and LGP-Dox, followed by free doxorubicin.[1]
pH-Dependent Stability
Studies on doxorubicin and its carriers have shown that the release of doxorubicin can be pH-dependent, with enhanced release in the acidic tumor microenvironment (pH ~6.5) compared to physiological pH (7.4).[9][10] While specific studies detailing the pH-dependent degradation of this compound are not available, the enzymatic cleavage mechanism is the primary driver of its activation, rather than pH-mediated hydrolysis.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin |
| E0771 | Murine Triple-Negative Breast Cancer | 0.35 | 0.02 |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 14.89 | 0.31 |
| MDA-MB-468 | Human Triple-Negative Breast Cancer | 2.07 | 0.11 |
| LS 174T | Human Colorectal Adenocarcinoma | 0.31 | 0.02 |
Data sourced from Casazza et al. (2022).[1]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Mice
| Compound | Dose | t1/2 (minutes) |
| This compound | 849.5 mg/kg | 6.5 - 8.5 |
Data sourced from Casazza et al. (2022).[1][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Peptidase Cleavage Assay and LC/MS-MS Analysis
This assay is used to monitor the enzymatic cleavage of this compound and the formation of its intermediates.
Protocol:
-
Sample Preparation:
-
Dissolve 2 µM of this compound in PCA buffer (150 mmol/L NaCl, 50 mmol/L Tris, 1% BSA, pH 7.5) at 37°C.
-
Initiate the reaction by adding recombinant enzymes (e.g., THOP1, FAPα, DPP4) at equi-active concentrations.
-
Collect samples at various time points (e.g., 1, 5, 15, 30, 60, 240, and 960 minutes) and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
For analysis, thaw the samples and mix with ice-cold MeOH/CH3CN containing an internal standard (e.g., 13C-Dox) in a 1:5 ratio to precipitate proteins and stop the enzymatic reaction.
-
Vortex the samples and centrifuge at 12,000 rpm for 10 minutes at 4°C.[6]
-
-
LC/MS-MS Analysis:
-
Transfer the supernatant for LC/MS-MS analysis.
-
Use a suitable LC system (e.g., Acquity I-Class) coupled with a mass spectrometer (e.g., Xevo TQ-S).
-
Employ a mobility phase consisting of 5 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.75) and 5% aqueous CH3CN with 5 mmol/L ammonium formate (pH 3.75).
-
Set the source temperature to 150°C, cone gas flow to 50 L/h, and desolvation gas flow to 1,200 L/h.
-
Perform electrospray ionization and subsequent MS/MS analysis to quantify this compound and its cleavage products.[6]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay determines the cell permeability of this compound.
Protocol:
-
Membrane Preparation:
-
Use a multi-well microtiter plate system with a donor and an acceptor compartment separated by a filter support.
-
Coat the filter with an artificial membrane solution (e.g., a lipid-oil-lipid tri-layer) to mimic a biological membrane.
-
-
Assay Procedure:
-
Add the test compound (this compound) to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 5 hours) at room temperature.
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV absorbance or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to determine the rate of passive diffusion across the artificial membrane. The finding that this compound is cell impermeable is indicated by a very low effective permeability (Peff < 0.017 nm/s).[6]
-
Visualizations
Signaling and Activation Pathway
Caption: Dual-step activation pathway of this compound.
Experimental Workflow for Stability Analysis
Caption: Workflow for in vitro enzymatic stability assessment.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 8. Item - Supplementary Data from this compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 9. pH-responsive high stability polymeric nanoparticles for targeted delivery of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
PhAc-ALGP-Dox: A Technical Guide to a Tumor-Activated Doxorubicin Prodrug
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of PhAc-ALGP-Dox, a novel, tumor-activated prodrug of the widely used chemotherapeutic agent, doxorubicin (B1662922). This document details the scientific rationale, mechanism of action, key experimental data, and detailed protocols for the assays used in its evaluation.
Introduction: The Rationale for a Doxorubicin Prodrug
Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of cancer therapy for decades, effective against a broad spectrum of solid tumors and hematological malignancies. However, its clinical utility is significantly hampered by dose-limiting toxicities, most notably cardiotoxicity and myelosuppression. To mitigate these adverse effects and improve the therapeutic index of doxorubicin, the development of tumor-targeted prodrugs has been a major focus of oncology research.
This compound was designed as a targeted tetrapeptide prodrug with a unique dual-step activation mechanism to ensure that the cytotoxic payload, doxorubicin, is released preferentially within the tumor microenvironment, thereby sparing healthy tissues.[1][2][3][4][5][6][7][8]
Discovery and Development Timeline
While a precise, publicly available timeline for the development of this compound is not available, a plausible chronology can be constructed based on the development of its precursor compounds and key publications. The development likely followed a path of rational drug design, building upon the knowledge gained from earlier doxorubicin prodrugs.
-
Early 2000s: Initial research and development of enzyme-activated doxorubicin prodrugs.
-
Mid-2000s: Preclinical development of DTS-201, a tetrapeptide prodrug of doxorubicin activated by CD10 and thimet oligopeptidase (THOP1).
-
Late 2000s/Early 2010s: Phase I clinical trials of DTS-201 are conducted, providing valuable data on the safety and efficacy of this class of compounds in humans.
-
Mid-2010s: Based on the learnings from DTS-201, development of a next-generation prodrug, this compound, begins. The design is refined for activation by a different enzymatic cascade to potentially improve tumor specificity.
-
2021 (June): The seminal manuscript detailing the preclinical characterization of this compound is received for review by Molecular Cancer Therapeutics.[8]
-
2022 (February): The manuscript is accepted for publication.[8]
-
2022 (April): The comprehensive preclinical data on this compound is published, indicating its readiness for clinical investigation.[7][8]
As of late 2025, no public announcements of clinical trials specifically for this compound have been identified.
Mechanism of Action: A Dual-Step Enzymatic Activation
This compound is designed to be inactive and cell-impermeable in its systemic circulation. Its activation is a two-step process that relies on the enzymatic activity prevalent in the tumor microenvironment.
-
Extracellular Activation: The phosphonoacetyl (PhAc) cap of this compound is cleaved by thimet oligopeptidase-1 (THOP1), an enzyme often enriched in the tumor microenvironment. This initial cleavage generates a cell-permeable but still inactive dipeptide-conjugate, GP-Dox.[1][2][3][4][5][6][7][8]
-
Intracellular Activation: GP-Dox is then taken up by tumor cells, where it is further processed by intracellular peptidases, fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4), to release the active cytotoxic agent, doxorubicin.[1][2][3][4][5][6][7][8]
This sequential activation is designed to ensure that doxorubicin is liberated specifically within the tumor, thereby concentrating its therapeutic effect and minimizing systemic toxicity.[1][2][3][4][5][6][7][8]
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is proprietary and not publicly available, the general approach for creating such peptide-drug conjugates involves solid-phase peptide synthesis of the tetrapeptide (ALGP), followed by the coupling of the phosphonoacetyl capping group and subsequent conjugation to doxorubicin.
Preclinical Data
The preclinical evaluation of this compound has demonstrated its potential for improved efficacy and reduced toxicity compared to conventional doxorubicin.
In Vitro Cytotoxicity
The cytotoxicity of this compound was assessed across a panel of cancer cell lines and normal cells using a WST-1 assay. The results are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| E0771 | Murine Triple-Negative Breast Cancer | 0.35 | 0.02 |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 14.89 | 0.31 |
| MDA-MB-468 | Human Triple-Negative Breast Cancer | 2.07 | 0.11 |
| LS 174T | Human Colon Adenocarcinoma | 0.31 | 0.02 |
| HME-1 | Normal Human Mammary Epithelial | >100 | Not reported |
Data sourced from Molecular Cancer Therapeutics (2022) 21 (4): 568–581.[2]
In Vivo Efficacy
The in vivo antitumor activity of this compound was evaluated in various mouse models, including patient-derived xenograft (PDX) models.
| Model Type | Tumor Growth Inhibition (%) | Improvement vs. Doxorubicin |
| Preclinical Models | 63% - 96% | Not specified |
| Patient-Derived Xenograft (PDX) | Not specified | 8-fold improvement in efficacy |
| Murine Experimental Lung Metastasis | Reduced metastatic burden | 30% improvement in survival |
Data sourced from Molecular Cancer Therapeutics (2022) 21 (4): 568–581.[1][2]
This compound also demonstrated a 10-fold higher tolerability and a 5-fold greater retention of doxorubicin in the tumor microenvironment compared to the parental drug.[1][2]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro 2D Cytotoxicity Assay (WST-1)
This protocol is a standard method for assessing cell viability and proliferation.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at optimal densities (ranging from 7,000 to 15,000 cells per well).
-
Adherence: Plates are incubated overnight to allow for cell attachment.
-
Treatment: Cells are exposed to a serial dilution of this compound (starting from 100 µM with 1:3 increments) or Doxorubicin (at a 10-fold lower concentration range).
-
Incubation: The plates are incubated for 72 hours.
-
Washing: After the incubation period, the cells are rinsed.
-
WST-1 Addition: RPMI 1640 phenol (B47542) red-free medium containing WST-1 reagent is added to each well.
-
Final Incubation: The plates are incubated for an additional 4 hours.
-
Absorbance Reading: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is normalized to non-treated controls, and IC50 values are calculated.
In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models
This protocol outlines the general procedure for evaluating the efficacy of an anticancer agent in a PDX mouse model.
Protocol:
-
Model Establishment: Patient tumor tissue is implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: this compound or Doxorubicin is administered to the respective treatment groups. A vehicle control is administered to the control group.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.
Conclusion and Future Directions
This compound represents a promising advancement in the development of targeted cancer therapies. Its unique dual-step activation mechanism, coupled with compelling preclinical data demonstrating enhanced efficacy and reduced toxicity, provides a strong rationale for its continued development.[1][2][3][4][5][6][7][8] The next critical step for this compound is the initiation of clinical trials to evaluate its safety and efficacy in cancer patients. Further research may also explore its potential in combination with other therapeutic modalities, such as immunotherapy, to further improve patient outcomes.
References
- 1. Item - Supplementary Data from this compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-catalyzed activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of doxorubicin-peptide conjugate with multidrug resistant tumor cell killing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-assembling chimeric polypeptide-doxorubicin conjugate nanoparticles that abolish tumors after a single injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis of Nano-Doxorubicin and its Anticancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Doxorubicin-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PhAc-ALGP-Dox In Vitro Cytotoxicity Assay
Introduction
PhAc-ALGP-Dox is a novel, targeted anticancer prodrug designed to improve the therapeutic index of the widely used chemotherapeutic agent, doxorubicin (B1662922) (Dox).[1][2] The clinical application of doxorubicin is often limited by significant cardiotoxicity and myelosuppression.[1][2] this compound addresses this limitation through a unique, tumor-specific, two-step activation mechanism. The prodrug consists of doxorubicin coupled to a phosphonoacetyl (PhAc)-capped tetrapeptide (Ala-Leu-Gly-Pro).[1][2] This modification renders the compound cell-impermeable and biologically inactive, thereby minimizing systemic toxicity.[1][2]
The activation of this compound is initiated in the tumor microenvironment by the extracellular enzyme thimet oligopeptidase-1 (THOP1), which is enriched in various tumor types.[1][2] THOP1 cleaves the PhAc-ALGP moiety, generating a cell-permeable but still inactive dipeptide-conjugate, GP-Dox.[1][2] Subsequently, intracellular enzymes, specifically fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4), which are overexpressed in many cancers, cleave the remaining dipeptide to release active doxorubicin directly within the tumor cells.[1][2] This targeted activation leads to a significant increase in the concentration of doxorubicin at the tumor site while reducing exposure to healthy tissues.[1] In vitro studies have demonstrated the high potency and selectivity of this compound in various cancer models.[1][2]
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay, a standard method for evaluating cell viability.[3][4]
Mechanism of Action and Experimental Rationale
The in vitro cytotoxicity assay for this compound is designed to determine the concentration-dependent effects of the prodrug on cancer cell viability. The underlying principle of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the measurement of metabolic activity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By measuring the absorbance of the dissolved formazan, the extent of cytotoxicity induced by this compound can be quantified.
A critical aspect of evaluating this compound is the presence of the activating enzymes (THOP1, FAPα, DPP4) in the chosen cell line. The cytotoxicity of the prodrug is dependent on its conversion to active doxorubicin. Therefore, cell lines expressing high levels of these enzymes are expected to be more sensitive to this compound.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in Various Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Selectivity Index (SI)¹ |
| E0771 | Murine Triple-Negative Breast Cancer | Doxorubicin | 0.02 | |
| This compound | 0.18 | |||
| MDA-MB-231 | Human Triple-Negative Breast Cancer | Doxorubicin | 0.05 | |
| This compound | 0.23 | |||
| MDA-MB-468 | Human Triple-Negative Breast Cancer | Doxorubicin | 0.03 | |
| This compound | 0.07 | |||
| LS 174T | Human Colorectal Carcinoma | Doxorubicin | 0.04 | |
| This compound | 0.11 | |||
| HC-11 | Normal Murine Epithelium | Doxorubicin | 0.03 | |
| This compound | >10 | |||
| HME-1 | Normal Human Epithelium | Doxorubicin | 0.08 | |
| This compound | >10 | >129 |
¹Selectivity Index (SI) is calculated as the ratio of the IC50 in normal cells (HME-1) to the IC50 in tumor cells. Data is compiled from published research.[1]
Experimental Protocols
Materials and Reagents
-
This compound
-
Doxorubicin hydrochloride (for use as a positive control)
-
Selected cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, LS 174T) and normal cell lines (e.g., HME-1)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
Caption: Experimental workflow for the in vitro cytotoxicity assessment of this compound.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer and normal cell lines in their respective complete media until they reach approximately 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate to minimize edge effects. Add 100 µL of sterile PBS to the outer wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare stock solutions of this compound and Doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0.001 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Assay:
-
Following the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate dose-response curves.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis (sigmoidal dose-response).
-
Signaling Pathway Diagram
Caption: Activation pathway of the prodrug this compound in the tumor microenvironment.
Conclusion
This protocol provides a standardized method for evaluating the in vitro cytotoxicity of the novel anticancer prodrug this compound. The MTT assay is a reliable and reproducible method for determining cell viability and calculating IC50 values.[3][4] The targeted activation mechanism of this compound, which relies on specific enzymes overexpressed in the tumor microenvironment, offers a promising strategy to enhance the therapeutic window of doxorubicin by increasing its efficacy at the tumor site while reducing systemic toxicity.[1][2] Consistent application of this protocol will enable researchers to accurately assess the potency and selectivity of this and similar targeted prodrugs in various cancer cell models.
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for 3D Spheroid Culture in PhAc-ALGP-Dox Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid cultures have emerged as a vital tool in preclinical drug discovery, offering a more physiologically relevant model compared to traditional 2D cell monolayers.[1][2][3][4][5] Spheroids mimic the microenvironment of solid tumors, including gradients of nutrients, oxygen, and catabolites, as well as complex cell-cell and cell-matrix interactions.[4][5] This intricate structure contributes to a drug response profile that is more predictive of in vivo efficacy.[3][5]
This document provides detailed application notes and protocols for the testing of PhAc-ALGP-Dox, a novel prodrug of doxorubicin, using 3D spheroid cultures. This compound is designed for targeted activation within the tumor microenvironment, aiming to enhance anti-tumor efficacy while minimizing systemic toxicity.[6][7][8][9][10] Its unique dual-step activation mechanism relies on enzymes that are enriched in tumors, making 3D spheroid models particularly well-suited for its evaluation.[6][7]
This compound: Mechanism of Action
This compound is a cell-impermeable tetrapeptide-drug conjugate.[6][7] Its activation is a two-step process initiated in the tumor microenvironment:
-
Extracellular Cleavage: The phosphonoacetyl (PhAc) group is removed by thimet oligopeptidase-1 (THOP1), an enzyme often overexpressed in the tumor stroma.[7][9] This cleavage yields a cell-permeable dipeptide-Dox conjugate (GP-Dox).[7]
-
Intracellular Activation: Once inside the tumor cell, GP-Dox is further cleaved by fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4) to release the active cytotoxic agent, doxorubicin.[7]
This targeted activation strategy is designed to concentrate the therapeutic effect at the tumor site, thereby improving the therapeutic index compared to conventional doxorubicin.[6][7]
References
- 1. A 1536-Well 3D Viability Assay to Assess the Cytotoxic Effect of Drugs on Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PhAc-ALGP-Dox in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a cornerstone of preclinical cancer research.[1][2][3] These models are recognized for their ability to retain the histopathological and genetic characteristics of the original human tumor, offering a more predictive and clinically relevant platform for evaluating novel cancer therapeutics compared to traditional cell line-derived xenograft models.[1][2][4][5][6] This document provides detailed application notes and protocols for the use of PhAc-ALGP-Dox, a novel targeted prodrug of doxorubicin (B1662922), in PDX models.
This compound is designed to circumvent the dose-limiting cardiotoxicity and myelotoxicity associated with conventional doxorubicin treatment.[7][8] It is a cell-impermeable tetrapeptide conjugate that undergoes a unique two-step activation process, leading to the targeted release of doxorubicin within the tumor microenvironment.[7][8] This targeted activation mechanism has demonstrated significantly improved tolerability and enhanced antitumor efficacy in various preclinical models, including a range of PDX models.[7][8][9]
Mechanism of Action of this compound
This compound's targeted delivery relies on a sequential enzymatic cleavage process:
-
Extracellular Activation: The phosphonoacetyl (PhAc)-capped tetrapeptide, this compound, is initially cleaved in the tumor vicinity by the extracellular endopeptidase thimet oligopeptidase-1 (THOP1).[7][8] This cleavage generates a cell-permeable but still inactive dipeptide-conjugate, GP-Dox.[7][8]
-
Intracellular Activation: GP-Dox is then taken up by tumor cells and further processed intracellularly by exopeptidases such as fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4).[7][8] This final cleavage step releases the active cytotoxic agent, doxorubicin, directly within the cancer cells.[7]
This dual-step activation ensures that high concentrations of doxorubicin are localized to the tumor site, minimizing systemic exposure and associated toxicities.[7][8]
Caption: Mechanism of this compound activation.
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy and improved safety profile of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound vs. Doxorubicin
| Cell Line | Cancer Type | This compound IC50 (µmol/L) | Doxorubicin IC50 (µmol/L) |
| E0771 | Murine Triple-Negative Breast Cancer | 0.35 | 0.02 |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 14.89 | 0.31 |
| MDA-MB-468 | Human Triple-Negative Breast Cancer | 2.07 | 0.11 |
| LS 174T | Human Colon Adenocarcinoma | 0.31 | 0.02 |
| Data sourced from a study on the characterization of this compound.[7] |
Table 2: In Vivo Efficacy and Tolerability of this compound
| Parameter | This compound | Doxorubicin |
| Tumor Growth Inhibition (in preclinical models) | 63% to 96% | Not specified |
| Improvement in Efficacy (in PDX models) | 8-fold | - |
| Improvement in Survival (murine lung metastasis model) | 30% | - |
| Tolerability (compared to parental drug) | 10-fold higher | - |
| Doxorubicin Retention in Tumor Microenvironment | 5-fold greater | - |
| Data sourced from a study on the characterization of this compound.[7][8] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in PDX models. Specific parameters may need to be optimized based on the tumor type and the specific research question.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition:
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) containing antibiotics to remove any blood clots and normal tissue.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation into Immunodeficient Mice:
-
Use severely immunodeficient mice (e.g., NOD/SCID, NSG, or NOG mice) to ensure successful engraftment.[4]
-
Anesthetize the mouse using an approved protocol.
-
Make a small incision in the skin and create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous space.[4] Alternatively, orthotopic implantation can be performed for higher clinical relevance.[4]
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth and overall health.
-
-
PDX Model Expansion and Banking:
-
Once the tumors reach a certain size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, and another portion can be passaged into new cohorts of mice for experimental studies.[5] It is recommended to use early passage PDX models for drug efficacy studies to maintain the fidelity of the original tumor.[6]
-
Caption: Workflow for PDX model establishment.
Protocol 2: Administration of this compound and Efficacy Evaluation
-
Animal Cohort Formation:
-
Once the PDX tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., vehicle control, doxorubicin, this compound). A typical group size is 8-10 mice.
-
-
Drug Preparation and Administration:
-
Reconstitute this compound and doxorubicin in a suitable vehicle (e.g., saline) according to the manufacturer's instructions.
-
Administer the drugs to the mice via an appropriate route, such as intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosage and schedule should be based on prior dose-finding studies to determine the maximum tolerated dose (MTD).
-
-
Tumor Growth Measurement:
-
Measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
-
Toxicity Assessment:
-
Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Observe the mice for any clinical signs of distress or toxicity.
-
At the end of the study, collect blood for complete blood counts (CBC) and serum for clinical chemistry analysis.
-
Perform histopathological analysis of major organs (e.g., heart, liver, spleen, kidneys) to assess for any drug-related toxicities.
-
-
Efficacy Endpoints:
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
Other endpoints can include the number of complete and partial responses, tumor weight at the end of the study, and survival analysis.
-
-
Data Analysis:
-
Use appropriate statistical methods to compare the tumor growth and other endpoints between the treatment and control groups.
-
Caption: Workflow for drug efficacy studies in PDX models.
Conclusion
This compound represents a promising targeted therapeutic strategy for a variety of solid tumors. Its unique activation mechanism within the tumor microenvironment leads to an improved therapeutic index, with enhanced antitumor efficacy and reduced systemic toxicity. The use of clinically relevant PDX models is crucial for the preclinical evaluation of such targeted agents, providing a more accurate prediction of clinical outcomes. The protocols and data presented in these application notes are intended to guide researchers in the effective utilization of this compound in their PDX-based cancer research and drug development efforts.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 4. Establishment of a Patient-Derived Tumor Xenograft Model and Application for Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma [mdpi.com]
Application Notes and Protocols: Evaluation of PhAc-ALGP-Dox in Murine Models of Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains the primary cause of cancer-related mortality. The development of therapeutic agents that can effectively target and eliminate metastatic lesions is a critical goal in oncology research. PhAc-ALGP-Dox is a novel prodrug of doxorubicin (B1662922) designed for targeted activation within the tumor microenvironment, aiming to enhance anti-tumor efficacy while mitigating the systemic toxicity associated with conventional doxorubicin. These application notes provide detailed protocols for the evaluation of this compound in established murine models of experimental and spontaneous lung metastasis.
Mechanism of Action: Targeted Activation of this compound
This compound is a tetrapeptide-conjugated doxorubicin molecule that remains inactive and cell-impermeable in its native state. Its activation is a two-step process initiated by enzymes that are enriched in the tumor microenvironment.
-
Extracellular Cleavage: Thimet oligopeptidase 1 (THOP1), an endopeptidase often overexpressed in various cancers, cleaves the phosphonoacetyl (PhAc) group and the dipeptide ALanaine-Glycine from the N-terminus of the tetrapeptide. This initial cleavage generates a smaller, cell-permeable intermediate, GP-Dox.
-
Intracellular Activation: The GP-Dox intermediate is then taken up by tumor cells where it is further processed by intracellular peptidases such as Fibroblast Activation Protein-alpha (FAPα) and/or Dipeptidyl Peptidase-4 (DPP4). This final cleavage releases the active cytotoxic agent, doxorubicin, directly within the cancer cells, leading to DNA damage and apoptosis.
This targeted activation strategy is designed to concentrate the cytotoxic effects of doxorubicin at the tumor site, including metastatic lesions, thereby improving the therapeutic index and reducing off-target toxicities.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in murine models of metastasis.
| Parameter | Doxorubicin | This compound | Improvement | Citation |
| Tolerability (Maximum Tolerated Dose) | Standard Dose | 10-fold Higher | 10x | [1][2][3] |
| Tumor Retention of Doxorubicin | Baseline | 5-fold Greater | 5x | [1][2][3] |
| Tumor Growth Inhibition | Varies | 63% to 96% | - | [1][2][3] |
| Efficacy in PDX Models | Baseline | 8-fold Improvement | 8x | [1][2][3] |
| Metastatic Burden Reduction | Varies | Significant Reduction | - | [1][2][3] |
| Survival Improvement (Metastasis Model) | Baseline | 30% Increase | 30% | [1][2][3] |
Table 1: In Vivo Efficacy and Tolerability of this compound.
Experimental Protocols
Protocol 1: Experimental Lung Metastasis Model
This protocol describes the induction of experimental lung metastases via intravenous injection of tumor cells to evaluate the efficacy of this compound in inhibiting metastatic colonization.
Materials:
-
Cell Line: Murine triple-negative breast cancer cell line 4T1, engineered to express luciferase (4T1-Luc) for bioluminescence imaging.
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Reagents: this compound, Doxorubicin (for control group), sterile PBS, D-luciferin.
-
Equipment: Bioluminescence imaging system, cell culture supplies, syringes, and needles.
Workflow:
Procedure:
-
Cell Preparation:
-
Culture 4T1-Luc cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
-
Tumor Cell Inoculation:
-
Anesthetize female BALB/c mice.
-
Inject 1 x 10^5 to 5 x 10^5 4T1-Luc cells in a volume of 100 µL into the lateral tail vein of each mouse.
-
-
Treatment:
-
One day post-injection, randomize the mice into treatment groups (e.g., Vehicle control, Doxorubicin, this compound).
-
Administer the respective treatments intravenously or intraperitoneally. The dosing schedule should be based on prior toxicology and efficacy studies. A typical starting point could be weekly administrations for 3-4 weeks.
-
-
Monitoring Metastasis:
-
Perform bioluminescence imaging (BLI) weekly to monitor the progression of lung metastases.
-
Inject mice with D-luciferin (150 mg/kg) via intraperitoneal injection.
-
After 10-15 minutes, acquire images using a bioluminescence imaging system.
-
Quantify the bioluminescent signal from the thoracic region.
-
-
Endpoint Analysis:
-
At the end of the study (typically 3-4 weeks post-injection or when control mice show signs of morbidity), euthanize the mice.
-
Excise the lungs and perform ex vivo BLI for more sensitive quantification.
-
Fix the lungs in formalin for histological analysis (H&E staining) to visualize and count metastatic nodules.
-
Alternatively, perform a clonogenic assay by homogenizing the lungs and plating the cell suspension in a selective medium to count viable tumor colonies.
-
Protocol 2: Spontaneous Metastasis Model
This protocol describes the generation of spontaneous metastases from a primary tumor, which more closely mimics the clinical progression of metastatic disease.
Materials:
-
Cell Line: Murine triple-negative breast cancer cell line E0771 or 4T1. Luciferase-tagged cells are recommended for in vivo imaging.
-
Animals: Female C57BL/6 mice (for E0771) or BALB/c mice (for 4T1), 6-8 weeks old.
-
Reagents: this compound, Doxorubicin, sterile PBS, Matrigel (optional), surgical supplies.
-
Equipment: Bioluminescence imaging system, calipers, cell culture supplies.
Workflow:
Procedure:
-
Cell Preparation:
-
Prepare E0771 or 4T1 cells as described in Protocol 1.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^5 cells/50 µL.
-
-
Primary Tumor Implantation:
-
Anesthetize female mice.
-
Inject 5 x 10^4 to 2 x 10^5 cells in a volume of 50 µL into the fourth mammary fat pad.
-
-
Treatment:
-
Monitor primary tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.
-
Administer this compound, Doxorubicin, or vehicle control as per the defined schedule.
-
-
Primary Tumor Resection (Optional):
-
To prolong survival and allow for the development of distant metastases, the primary tumor can be surgically resected once it reaches a predetermined size (e.g., 500 mm³).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the development of metastases using bioluminescence imaging as described in Protocol 1.
-
At the study endpoint, euthanize the mice and harvest the lungs and other potential metastatic sites (e.g., liver, bone).
-
Perform ex vivo BLI, histological analysis, and/or clonogenic assays to quantify the metastatic burden.
-
Data Interpretation and Troubleshooting
-
Variability: Murine metastasis models can exhibit significant variability. Ensure a sufficient number of animals per group (n=8-10) to achieve statistical power.
-
BLI Signal: The intensity of the bioluminescent signal can be affected by factors such as the depth of the tumor and the vascularization of the tissue. Correlate BLI data with endpoint histological analysis for accurate assessment.
-
Toxicity: Monitor animal body weight and overall health throughout the study to assess the toxicity of the treatments. The improved safety profile of this compound should result in less weight loss and morbidity compared to conventional doxorubicin.[1][2][3]
By following these detailed protocols, researchers can effectively evaluate the preclinical efficacy of this compound in robust and clinically relevant murine models of cancer metastasis.
References
- 1. Simple method for quantifying pulmonary metastases in a murine fibrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Precise and Efficient Stereological Method for Determining Murine Lung Metastasis Volumes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of PhAc-ALGP-Dox in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous administration of PhAc-ALGP-Dox, a novel anticancer prodrug, in murine models. This document summarizes its mechanism of action, presents key quantitative data from preclinical studies, and offers step-by-step experimental procedures.
Introduction
This compound is a targeted tetrapeptide prodrug of doxorubicin (B1662922) (Dox) designed to mitigate the systemic toxicity associated with conventional doxorubicin therapy, particularly cardiotoxicity and myelosuppression.[1][2][3][4][5][6][7][8] The prodrug consists of doxorubicin linked to a phosphonoacetyl (PhAc)-capped L-Alanyl-L-Leucyl-L-glycyl-L-prolyl peptide, rendering it inactive and cell-impermeable.[1][2][3] Its activation follows a unique two-step enzymatic cleavage process that is concentrated in the tumor microenvironment, leading to targeted release of the cytotoxic payload.[1][2][3][4]
The activation mechanism is initiated by extracellular thimet oligopeptidase-1 (THOP1), an enzyme enriched in various tumor types.[1][2][3][4][5] THOP1 cleaves the tetrapeptide, generating a cell-permeable but still inactive dipeptide-conjugate, GP-Dox.[1][2][3][4] Subsequently, intracellular enzymes, primarily fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4), cleave the GP-Dox to release active doxorubicin within the cancer cells.[1][2][3][4][5] This targeted activation leads to a significant improvement in the therapeutic index, with studies showing a 10-fold higher tolerability and a 5-fold greater retention of doxorubicin in the tumor microenvironment compared to the parent drug.[1][2][3][4][7]
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound from preclinical murine studies.
Table 1: In Vitro Potency of this compound vs. Doxorubicin
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| E0771 | Murine Triple-Negative Breast Cancer (TNBC) | 0.35 | 0.02 |
| MDA-MB-231 | Human Triple-Negative Breast Cancer (TNBC) | 14.89 | 0.31 |
| MDA-MB-468 | Human Triple-Negative Breast Cancer (TNBC) | 2.07 | 0.11 |
| LS 174T | Human Colorectal Adenocarcinoma | 0.31 | 0.02 |
Data sourced from reference[1]. IC50 values were determined after 72 hours of exposure.
Table 2: In Vivo Efficacy and Tolerability in Murine Models
| Parameter | This compound | Doxorubicin | Fold Improvement |
| Tolerability (Maximum Tolerated Dose) | High | Low | 10-fold higher |
| Doxorubicin Retention in Tumor | High | Low | 5-fold greater |
| Tumor Growth Inhibition | 63% to 96% | - | - |
| Efficacy in PDX Models | High | Low | 8-fold improvement |
| Reduction in Lung Metastasis | Significant | - | - |
| Survival Improvement | 30% | - | - |
Data compiled from references[2][3][4][7].
Table 3: Pharmacokinetic Parameters in Healthy Mice
| Compound Administered | Dose | Analyte | Plasma Half-life (t1/2) | Relative Plasma Exposure |
| This compound | 849.5 mg/kg | This compound | - | - |
| Free Dox | 6.5 - 8.5 minutes | 1.9-fold increase (vs. 13.3 mg/kg Dox) | ||
| GP-Dox | 6.5 - 8.5 minutes | - | ||
| LGP-Dox | 6.5 - 8.5 minutes | - | ||
| Doxorubicin | 13.3 mg/kg | Free Dox | - | - |
| This compound (equimolar) | 23.6 mg/kg | Free Dox | - | 19-fold lower (vs. 13.3 mg/kg Dox) |
Data sourced from reference[1].
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Objective: To properly dissolve and dilute this compound for intravenous injection in mice.
Materials:
-
This compound powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Determine the required concentration of this compound based on the experimental design and the body weight of the mice. Dosing in preclinical models has been reported at various levels, including equimolar concentrations to doxorubicin and significantly higher doses (e.g., 23.6 mg/kg to 849.5 mg/kg).[1]
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Reconstitute the powder with a small volume of sterile saline to create a stock solution.
-
Vortex the tube gently until the powder is completely dissolved.
-
Perform serial dilutions with sterile saline to achieve the final desired concentration for injection.
-
Keep the solution on ice until ready for administration.
Protocol 2: Intravenous Administration in Tumor-Bearing Mice
Objective: To administer this compound intravenously to mice bearing subcutaneous xenograft tumors.
Materials:
-
Tumor-bearing mice (e.g., NMRI nu/nu mice with patient-derived sarcoma xenografts).[9]
-
Prepared this compound solution
-
Insulin syringes with a 29-gauge needle or similar
-
Animal restrainer
-
Warming lamp or pad
Procedure:
-
Tumor models can be established by subcutaneously transplanting human tumor tissue or injecting cancer cell suspensions into the flanks of immunodeficient mice.[9]
-
Allow tumors to reach a predetermined size before initiating treatment.
-
Warm the mouse's tail using a warming lamp or pad to dilate the lateral tail veins, facilitating injection.
-
Place the mouse in a suitable restrainer.
-
Disinfect the tail with an alcohol swab.
-
Carefully insert the needle into one of the lateral tail veins. A successful injection is indicated by the lack of resistance and no visible subcutaneous bleb formation.
-
Slowly inject the calculated volume of the this compound solution. The injection volume should typically be around 100 µL for a 20-25 g mouse.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Treatments are often administered weekly for a specified number of weeks (e.g., four weeks).[9]
Protocol 3: Evaluation of Antitumor Efficacy
Objective: To monitor tumor growth and assess the therapeutic efficacy of this compound.
Materials:
-
Calipers
-
Animal scale
Procedure:
-
Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Plot the average tumor volume over time for each treatment group to visualize tumor growth inhibition.
-
Long-term experiments may be conducted to monitor post-treatment tumor evolution and survival.[9]
Protocol 4: Tissue Distribution and Pharmacokinetic Analysis
Objective: To determine the levels of this compound and its metabolites in plasma and various tissues.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Surgical tools for tissue dissection
-
Liquid chromatography-mass spectrometry (LC-MS) equipment
Procedure:
-
At predetermined time points after intravenous administration, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Centrifuge the blood to separate the plasma.
-
Perfuse the mouse with saline to remove blood from the organs.
-
Dissect and collect tissues of interest (e.g., tumor, heart, liver, kidneys).
-
Snap-freeze the plasma and tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Homogenize the tissue samples and extract the drug and its metabolites.
-
Analyze the concentration of this compound, GP-Dox, LGP-Dox, and free doxorubicin in the plasma and tissue extracts using a validated LC-MS method.[1]
Visualizations
Caption: Dual-step activation pathway of this compound in the tumor microenvironment.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Minipump Delivery of PhAc-ALGP-Dox
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of an intraperitoneal (IP) minipump for the controlled delivery of PhAc-ALGP-Dox, a novel tumor-targeted prodrug of doxorubicin (B1662922).
Introduction
This compound is a tetrapeptide-based prodrug of the chemotherapeutic agent doxorubicin (Dox). Its design aims to enhance the therapeutic index of Dox by minimizing systemic toxicity and maximizing drug concentration at the tumor site.[1][2] The prodrug is engineered for a dual-step enzymatic activation, which is initiated in the tumor microenvironment.[3][4] Continuous intraperitoneal infusion using an osmotic minipump is a valuable method for maintaining consistent plasma and tumor concentrations of this compound in preclinical animal models, mimicking a continuous infusion regimen in a clinical setting.
Mechanism of Action
The activation of this compound is a spatially and temporally controlled process:
-
Extracellular Activation: The phosphonoacetyl (PhAc) cap renders the prodrug cell-impermeable. In the tumor microenvironment, the enzyme Thimet Oligopeptidase 1 (THOP1), which is often overexpressed in various cancers, cleaves the tetrapeptide between the Leucine (L) and Glycine (G) residues.[3][4]
-
Intracellular Activation: This cleavage generates a smaller, cell-permeable dipeptide-conjugate, GP-Dox.[3] Once inside the tumor cell, other enzymes such as Fibroblast Activation Protein-alpha (FAPα) and/or Dipeptidyl Peptidase-4 (DPP4) cleave the remaining dipeptide to release the active doxorubicin.[3][4]
This two-step activation mechanism ensures that the highly cytotoxic doxorubicin is preferentially released within tumor cells, thereby reducing off-target effects.
Caption: Dual-step activation of this compound.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) |
| E0771[5] | Murine Triple-Negative Breast Cancer | 0.35 | 0.02 |
| MDA-MB-231[5] | Human Triple-Negative Breast Cancer | 14.89 | 0.31 |
| MDA-MB-468[5] | Human Triple-Negative Breast Cancer | 2.07 | 0.11 |
| LS 174T[5] | Human Colorectal Carcinoma | 0.31 | 0.02 |
| HC-11[5] | Normal Murine Mammary Epithelium | >100 | 0.03 |
| HME-1[5] | Normal Human Mammary Epithelium | >100 | 0.14 |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition - TGI)
| Tumor Model | Treatment | Dose | TGI (%) | Reference |
| MDA-MB-231 Xenograft | This compound (IP Minipump) | 1026 mg/kg/week | 98 | [3] |
| MDA-MB-231 Xenograft | Doxorubicin (IP Minipump) | 58 mg/kg/week | 84 | [3] |
| Patient-Derived Xenograft (PDX) | This compound | - | 8-fold improvement vs. Dox | [3] |
| Murine Lung Metastasis | This compound | - | Reduced metastatic burden | [3] |
Table 3: Pharmacokinetic Parameters
| Compound | Administration | t1/2 (minutes) | Key Finding | Reference |
| This compound | Intravenous | 6.5 - 8.5 | Rapid distribution | [3] |
| Doxorubicin (from this compound) | Intravenous | - | 19-fold lower exposure than equimolar Dox | [3] |
Experimental Protocols
Representative Synthesis and Characterization of this compound
Disclaimer: The following is a representative protocol based on general methods for peptide-drug conjugate synthesis. The specific, proprietary synthesis protocol for this compound may differ.
3.1.1. Synthesis of PhAc-ALGP Tetrapeptide
The tetrapeptide (Ala-Leu-Gly-Pro) is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.
-
Resin Preparation: A pre-loaded Fmoc-Pro-Wang resin is used as the solid support.
-
Deprotection: The Fmoc group is removed using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is activated with a coupling agent such as HATU and coupled to the deprotected amine on the resin.
-
Repeat: The deprotection and coupling steps are repeated for Fmoc-Leu-OH and Fmoc-Ala-OH.
-
N-terminal Capping: After the final deprotection of the N-terminal Alanine, the peptide is capped with phosphonoacetic acid.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
3.1.2. Conjugation of Doxorubicin to PhAc-ALGP
-
The purified PhAc-ALGP tetrapeptide is dissolved in a suitable solvent (e.g., DMF).
-
Doxorubicin is added to the solution, along with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
The reaction is stirred at room temperature until completion, monitored by HPLC.
-
The final product, this compound, is purified by RP-HPLC.
3.1.3. Characterization
The identity and purity of this compound are confirmed using:
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.[6][7]
-
Analytical RP-HPLC: To determine the purity.
In Vitro Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and doxorubicin. Add the compounds to the cells and incubate for 72 hours.
-
Viability Assessment: Assess cell viability using a suitable assay, such as the WST-1 assay.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Intraperitoneal Minipump Implantation in Mice
This protocol is adapted from the Alzet® Osmotic Pumps surgical implantation guide.
3.3.1. Materials
-
Alzet® Osmotic Pump (e.g., model 1007D)
-
This compound solution
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, wound clips or sutures)
-
Antiseptic solution and sterile gauze
-
Heating pad
3.3.2. Procedure
-
Pump Preparation: Fill the Alzet® minipump with the this compound solution according to the manufacturer's instructions. Prime the pump in sterile saline at 37°C for the recommended duration.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic.
-
Surgical Preparation: Shave the fur from the ventral abdomen and sterilize the area with an antiseptic solution.
-
Incision: Make a small midline skin incision (approximately 1 cm) in the lower abdomen.
-
Peritoneal Incision: Carefully lift the abdominal muscle wall with forceps and make a small incision through the peritoneum.
-
Pump Implantation: Insert the filled and primed minipump, delivery portal first, into the peritoneal cavity.
-
Closure: Close the peritoneal wall with absorbable sutures. Close the skin incision with wound clips or non-absorbable sutures.
-
Post-operative Care: Place the mouse on a heating pad to maintain body temperature during recovery. Monitor the animal for any signs of distress. Provide post-operative analgesia as required.
Caption: Workflow for IP minipump implantation.
In Vivo Efficacy Study
-
Tumor Implantation: Implant tumor cells (e.g., MDA-MB-231) subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, this compound).
-
Minipump Implantation: Implant the intraperitoneal minipumps containing the respective treatments as described in section 3.3.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Concluding Remarks
The use of an intraperitoneal minipump for the delivery of this compound provides a robust and reliable method for preclinical evaluation of this promising anticancer prodrug. The detailed protocols and data presented in these application notes are intended to guide researchers in the successful implementation of this experimental model. The unique dual-step activation mechanism of this compound, combined with a controlled delivery system, offers a compelling strategy for improving the therapeutic window of doxorubicin.
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and application of hybrid cyclic-linear peptide-doxorubicin conjugates as a strategy to overcome doxorubicin resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing gold nanoparticles by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of PhAc-ALGP-Dox and its Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and accurate quantification of the novel anticancer prodrug PhAc-ALGP-Dox and its key metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a targeted tetrapeptide prodrug of doxorubicin (B1662922) designed for a unique dual-step activation within the tumor microenvironment to minimize systemic toxicity.[1][2] This document outlines the complete workflow, from sample preparation in biological matrices to the specifics of the LC-MS/MS instrumentation and data analysis, making it an essential resource for researchers in drug metabolism, pharmacokinetics, and oncology.
Introduction
Doxorubicin is a potent chemotherapeutic agent whose clinical use is hampered by significant cardiotoxicity.[1][2] this compound is an innovative prodrug designed to overcome this limitation. It consists of doxorubicin linked to a phosphonoacetyl (PhAc)-capped tetrapeptide, rendering the compound cell-impermeable and inactive.[2][3] The targeted activation of this compound occurs in a sequential manner, initiated by extracellular enzymes often enriched in the tumor microenvironment.[1][2]
The activation pathway begins with the extracellular cleavage of this compound by thimet oligopeptidase-1 (THOP1). This initial step generates a cell-permeable, yet still inactive, dipeptide-conjugate, GP-Dox.[2] Subsequently, intracellular enzymes, specifically Fibroblast Activation Protein-alpha (FAPα) and/or Dipeptidyl Peptidase-4 (DPP4), process GP-Dox to release the active doxorubicin within the cancer cells.[2] This targeted release mechanism enhances the therapeutic index by concentrating the cytotoxic agent at the tumor site while reducing systemic exposure.
Accurate and sensitive bioanalytical methods are crucial for characterizing the pharmacokinetic profile, metabolic pathway, and efficacy of this compound. LC-MS/MS offers the high sensitivity and selectivity required for the simultaneous quantification of the parent prodrug and its various metabolites in complex biological matrices.
Experimental Protocols
Sample Preparation
a) Tissue Homogenate Samples:
This protocol is designed for the extraction of this compound and its metabolites from tissue samples for pharmacokinetic and tissue distribution studies.[3]
-
Transfer a known amount of tissue homogenate into a microtube.
-
Add an equal volume of a 66% (w/v) AgNO₃ solution.
-
Perform protein precipitation by adding five volumes of an ice-cold 50:50 acetonitrile (B52724)/methanol solution containing 1 µmol/L of the internal standard (e.g., Doxorubicin-¹³C D₃).[3]
-
Vortex the mixture thoroughly.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[3]
b) In Vitro Peptidase Cleavage Assay Samples:
This protocol is suitable for monitoring the enzymatic conversion of this compound in in vitro assays.[3]
-
Prepare a 2 µM solution of this compound in PCA buffer (150 mmol/L NaCl, 50 mmol/L Tris, 1% BSA, pH 7.5).
-
Initiate the enzymatic reaction by adding the specific recombinant enzymes (e.g., THOP1, FAPα, DPP4) at 37°C.[3]
-
At designated time points (e.g., 1, 5, 15, 30, 60, 240, and 960 minutes), stop the reaction by snap freezing the samples in liquid nitrogen.[3] Store at -80°C until analysis.
-
Prior to analysis, thaw the samples and add five volumes of ice-cold 50:50 acetonitrile/methanol containing the internal standard (e.g., ¹³C-Dox) to precipitate proteins and salts.[3]
-
Vortex the samples and centrifuge at 12,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant for LC-MS/MS injection.[3]
LC-MS/MS Analysis
The following parameters were utilized for the analysis of this compound and its metabolites on a Waters Acquity I-Class - Xevo TQS micro system.[3]
-
LC System: Waters Acquity I-Class
-
Mass Spectrometer: Waters Xevo TQS micro
-
Mobile Phase A: 5 mmol/L ammonium (B1175870) formate (B1220265) (pH 3.75)
-
Mobile Phase B: 5% aqueous acetonitrile with 5 mmol/L ammonium formate (pH 3.75)
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Source Temperature: 150°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 1,200 L/h
Quantitative Data Summary
The LC-MS/MS method demonstrates excellent sensitivity with low limits of detection (LOD) and quantification (LLOQ) for this compound and its key metabolites in tissue samples.[3]
| Analyte | LOD (µg/g of tissue) | LLOQ (µg/g of tissue) |
| This compound | 0.076 | 0.26 |
| ALGP-Dox | 0.0066 | 0.022 |
| LGP-Dox | 0.0061 | 0.020 |
| GP-Dox | 0.0052 | 0.017 |
| P-Dox | 0.0048 | 0.016 |
| Doxorubicin (Dox) | 0.0081 | 0.027 |
| Doxorubicinol | 0.0041 | 0.014 |
Visualizations
Metabolic Activation Pathway of this compound
The following diagram illustrates the sequential, two-step activation of the prodrug this compound in the tumor microenvironment.
Caption: Sequential activation of this compound.
LC-MS/MS Experimental Workflow
The diagram below outlines the major steps involved in the LC-MS/MS analysis of this compound and its metabolites from biological samples.
Caption: Bioanalytical workflow for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PhAc-ALGP-Dox Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy and mechanism of action of PhAc-ALGP-Dox, a novel tumor-targeted doxorubicin (B1662922) prodrug. Detailed protocols for key experiments are included to facilitate the assessment of this compound in various tumor models.
Introduction
This compound is an innovative tetrapeptide-doxorubicin conjugate designed to overcome the limitations of conventional doxorubicin chemotherapy, primarily its dose-limiting cardiotoxicity and myelosuppression.[1][2][3][4] This prodrug employs a unique two-step activation mechanism that leverages the tumor microenvironment for targeted drug release, thereby enhancing anti-tumor efficacy while minimizing systemic toxicity.[1][2][3][4] this compound is initially inactive and cell-impermeable.[1][2][4] In the vicinity of the tumor, it is first cleaved by the extracellular enzyme Thimet Oligopeptidase-1 (THOP1), which is enriched in various solid tumors.[1][2][3][4][5][6] This initial cleavage generates a cell-permeable intermediate, GP-Dox, which is still biologically inactive.[1][2][3][4] Subsequently, intracellular enzymes, Fibroblast Activation Protein-alpha (FAPα) and/or Dipeptidyl Peptidase-4 (DPP4), cleave GP-Dox to release the active cytotoxic agent, doxorubicin, directly within the cancer cells.[1][2][3][4]
Mechanism of Action
The targeted activation of this compound is a spatially and temporally controlled process that ensures high concentrations of doxorubicin at the tumor site while sparing healthy tissues.[1] This targeted approach has demonstrated a significantly improved safety profile, with a 10-fold higher tolerability and a 5-fold greater retention of doxorubicin in the tumor microenvironment compared to the parental drug.[1][2][3][4]
Efficacy Data Summary
This compound has demonstrated significant anti-tumor activity across a broad range of preclinical models, including various cancer cell lines and patient-derived xenografts (PDX).
In Vitro Efficacy: Cell Viability (IC50)
| Cell Line | Cancer Type | This compound IC50 (µmol/L) | Doxorubicin IC50 (µmol/L) |
| E0771 | Murine Triple-Negative Breast Cancer | 0.35 | 0.02 |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 14.89 | 0.31 |
| MDA-MB-468 | Human Triple-Negative Breast Cancer | 2.07 | 0.11 |
| LS 174T | Human Colon Adenocarcinoma | 0.31 | 0.02 |
Data compiled from studies demonstrating the shift in potency due to the prodrug nature of this compound, requiring enzymatic activation.[1]
In Vivo Efficacy: Tumor Growth Inhibition
| Tumor Model | Cancer Type | Tumor Growth Inhibition |
| Preclinical Models | Various Solid Tumors | 63% to 96% |
| Patient-Derived Xenograft (PDX) | Various Solid Tumors | 8-fold improvement vs. Doxorubicin |
| Murine Experimental Lung Metastasis | Metastatic Cancer | Reduced metastatic burden, 30% improved survival |
| Soft Tissue Sarcoma PDX | Soft Tissue Sarcoma | Superior to doxorubicin in most models |
Data highlights the broad applicability and significant efficacy of this compound in clinically relevant models.[1][3][4][5]
Experimental Protocols
Detailed protocols for key in vitro and in vivo experiments are provided below to guide the evaluation of this compound.
In Vitro Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in 2D cancer cell monolayers.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, LS 174T)
-
Normal epithelial cell lines for selectivity assessment (e.g., HME-1)
-
Complete cell culture medium
-
This compound and Doxorubicin hydrochloride
-
96-well plates
-
Cell viability reagent (e.g., MTS, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound and Doxorubicin in complete cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated controls and plot the dose-response curves. Calculate the IC50 values using a non-linear regression model.
Patient-Derived Xenograft (PDX) Model Efficacy Study
This protocol describes the evaluation of this compound efficacy in a patient-derived xenograft model.
Materials:
-
Immunodeficient mice (e.g., NMRI nu/nu)
-
Patient-derived tumor tissue fragments
-
This compound, Doxorubicin, and vehicle control
-
Calipers
-
Surgical tools for tumor implantation
Procedure:
-
Tumor Implantation: Subcutaneously implant fresh or cryopreserved patient-derived tumor tissue into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, Doxorubicin, this compound).
-
Drug Administration: Administer the drugs intravenously according to a predetermined schedule and dosage. Molar doses for this compound may be significantly higher than for doxorubicin due to its improved tolerability.[5]
-
Tumor Volume Measurement: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis to compare the anti-tumor efficacy between groups.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to determine the cell permeability of this compound and its metabolites.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)
-
This compound and GP-Dox
-
Phosphate buffered saline (PBS)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Donor Plate: Add the test compounds (this compound, GP-Dox) to the donor wells of the PAMPA plate.
-
Prepare Acceptor Plate: Fill the acceptor wells with buffer.
-
Assemble PAMPA Sandwich: Place the filter plate onto the donor plate, ensuring the lipid membrane separates the donor and acceptor wells.
-
Incubation: Incubate the PAMPA sandwich for a specified period (e.g., 4-16 hours) at room temperature.
-
Sample Collection: After incubation, collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the compounds in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) of the compounds.
Expected Outcome: this compound is expected to be cell impermeable (low Pe), while its metabolite GP-Dox will show higher permeability.[1]
Safety and Tolerability
Preclinical studies have consistently shown that this compound has a significantly improved safety profile compared to doxorubicin. It demonstrates reduced hematotoxicity and cardiotoxicity.[7] The maximum tolerated dose (MTD) of this compound is substantially higher than that of doxorubicin, allowing for the administration of higher molar equivalent doses, which contributes to its enhanced therapeutic index.[5]
Conclusion
This compound represents a promising advancement in targeted cancer therapy. Its unique, tumor-specific activation mechanism leads to potent anti-tumor efficacy across a wide range of cancer models while significantly improving the safety and tolerability profile compared to conventional doxorubicin. The provided protocols offer a framework for the continued investigation and validation of this compound in preclinical settings.
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: PhAc-ALGP-Dox for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) (Dox) is a potent anthracycline antibiotic widely used in cancer chemotherapy. However, its clinical application is often limited by severe side effects, including cardiotoxicity and myelosuppression.[1][2] PhAc-ALGP-Dox is a novel, targeted prodrug of doxorubicin designed to overcome these limitations.[1][2] This peptide-drug conjugate demonstrates a unique dual-step activation mechanism that is highly specific to the tumor microenvironment, leading to an improved therapeutic index with enhanced anti-tumor efficacy and reduced systemic toxicity.[1][2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its preclinical evaluation.
Mechanism of Action: Dual-Step Enzymatic Activation
This compound is designed to remain inactive and cell-impermeable in systemic circulation. Its activation is a two-step process initiated by enzymes that are overexpressed in the tumor microenvironment:
-
Extracellular Cleavage: In the vicinity of the tumor, the phosphonoacetyl (PhAc)-capped tetrapeptide is cleaved by the tumor-enriched endopeptidase, thimet oligopeptidase-1 (THOP1) . This initial cleavage generates a cell-permeable but still inactive dipeptide-conjugate, GP-Dox.[1][2]
-
Intracellular Activation: The GP-Dox intermediate is then readily taken up by tumor cells, where it is further processed by intracellular exopeptidases, primarily fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4) , to release the active cytotoxic agent, doxorubicin.[1][2]
This sequential activation ensures that high concentrations of doxorubicin are achieved specifically at the tumor site, minimizing exposure to healthy tissues.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| E0771 | Murine Triple-Negative Breast Cancer | 0.311 |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | >10 |
| MDA-MB-468 | Human Triple-Negative Breast Cancer | 1.1 |
| LS 174T | Human Colorectal Carcinoma | 0.8 |
| HC-11 | Normal Murine Mammary Epithelium | 34.25 |
| HME-1 | Normal Human Mammary Epithelium | >100 |
Data compiled from MedChemExpress and other sources referencing Casazza, et al. (2022).
Table 2: In Vivo Efficacy and Tolerability
| Parameter | Value | Notes |
| Tumor Growth Inhibition | 63% to 96% | In various preclinical models.[1][2] |
| Efficacy in PDX Models | 8-fold improvement | Compared to conventional doxorubicin.[1][2] |
| Survival Improvement | 30% | In a murine model of experimental lung metastasis.[1][2] |
| Tolerability | 10-fold higher | Compared to the parental drug, doxorubicin.[1][2] |
| Doxorubicin Retention in Tumor | 5-fold greater | Compared to the parental drug, doxorubicin.[1][2] |
Experimental Protocols
The following are detailed protocols for the preclinical evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer and normal cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, E0771) and normal cell lines (e.g., HME-1, HC-11)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin hydrochloride (as a positive control)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and doxorubicin in complete medium. A common starting concentration for this compound is 100 µM with 3-fold serial dilutions.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Viability Assessment (MTT/WST-1 Assay):
-
Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability relative to the negative control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a non-linear regression analysis.
-
Protocol 2: In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nu/nu mice), 6-8 weeks old
-
Human cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound
-
Doxorubicin
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Osmotic minipumps (for continuous infusion)
Procedure:
-
Tumor Implantation:
-
Resuspend cancer cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle, doxorubicin, this compound).
-
Administer the treatments. For this compound, both intravenous injection and continuous infusion via osmotic minipumps have been reported. A representative intravenous dose is 23.6 mg/kg.[1] For continuous infusion, a dose of 1026 mg/kg/week has been used.[4]
-
Monitor the body weight of the mice and tumor volume 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Protocol 3: Western Blot Analysis of Activating Enzymes
Objective: To determine the expression levels of THOP1, FAPα, and DPP4 in tumor tissue.
Materials:
-
Tumor tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against THOP1, FAPα, and DPP4
-
HRP-conjugated secondary antibodies
-
Loading control antibody (e.g., β-actin or GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to the loading control.
-
Conclusion
This compound represents a promising strategy for targeted cancer therapy. Its unique, tumor-specific activation mechanism offers the potential for improved efficacy and a significantly better safety profile compared to conventional doxorubicin. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this innovative prodrug. Further research and clinical development are warranted to fully realize the therapeutic potential of this compound in various cancer types.
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: PhAc-ALGP-Dox in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
PhAc-ALGP-Dox is a novel, tumor-targeted prodrug of doxorubicin (B1662922) designed to improve the therapeutic index of this widely used chemotherapeutic agent. Its unique dual-step activation mechanism, requiring sequential cleavage by tumor-overexpressed enzymes Thimet Oligopeptidase-1 (THOP1) and Fibroblast Activation Protein-alpha (FAPα) or Dipeptidyl Peptidase-4 (DPP4), leads to preferential release of doxorubicin within the tumor microenvironment.[1][2][3] This targeted delivery minimizes systemic toxicity, allowing for higher tolerated doses and greater retention of doxorubicin in the tumor.[1][2]
The parent drug, doxorubicin, is known to induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response. By releasing damage-associated molecular patterns (DAMPs), dying tumor cells can stimulate the maturation of dendritic cells and the subsequent activation of tumor-specific T lymphocytes. This immunomodulatory property of doxorubicin provides a strong rationale for its combination with immunotherapy, particularly immune checkpoint inhibitors (ICIs), to amplify the anti-tumor immune response.
These application notes provide a comprehensive overview of the preclinical data for this compound and propose detailed protocols for its investigation in combination with immunotherapy, leveraging the principles of ICD and the unique characteristics of this prodrug.
Preclinical Data Summary for this compound (Monotherapy)
Quantitative data from preclinical studies on this compound monotherapy are summarized below for easy reference and comparison.
| Parameter | This compound | Doxorubicin (Conventional) | Reference |
| Tolerability (in vivo) | 10-fold higher | - | [1][2] |
| Tumor Retention of Dox | 5-fold greater | - | [1][2] |
| Tumor Growth Inhibition | 63% to 96% in preclinical models | - | [1][2] |
| Efficacy in PDX Models | 8-fold improvement | - | [1][2] |
| Metastatic Burden Reduction | Reduced in a murine model of lung metastasis | - | [1] |
| Survival Improvement | 30% increase in a murine model | - | [1] |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound and its proposed synergy with immunotherapy are depicted in the following diagrams.
Caption: Activation cascade of this compound in the tumor microenvironment.
Caption: Synergistic mechanism of this compound and immune checkpoint inhibitors.
Experimental Protocols
The following are proposed experimental protocols for evaluating the combination of this compound and immunotherapy. These protocols are based on established methodologies for similar drug combinations and should be adapted based on specific experimental goals and models.
In Vitro Co-culture of Tumor Cells and Immune Cells
This protocol assesses the ability of this compound to enhance immune cell-mediated killing of tumor cells in vitro.
Caption: Workflow for in vitro co-culture experiments.
Methodology:
-
Cell Culture: Culture a tumor cell line known to express THOP1, FAPα, and/or DPP4 (e.g., various breast, colorectal, or sarcoma cell lines).
-
Treatment: Seed tumor cells in a 96-well plate. After 24 hours, treat the cells with a dose range of this compound or equimolar concentrations of doxorubicin as a control.
-
Co-culture: Isolate human peripheral blood mononuclear cells (PBMCs) or specific T cell populations. Add the immune cells to the tumor cell culture at an appropriate effector-to-target ratio (e.g., 10:1).
-
Incubation: Co-culture the cells for 48-72 hours.
-
Analysis:
-
Tumor Cell Viability: Measure tumor cell viability using a standard assay such as CellTiter-Glo®.
-
Immune Cell Activation: Harvest the immune cells and analyze the expression of activation markers (e.g., CD69, CD25) by flow cytometry.
-
Cytokine Release: Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) by ELISA.
-
In Vivo Murine Syngeneic Tumor Model
This protocol evaluates the in vivo efficacy of this compound in combination with an immune checkpoint inhibitor in a syngeneic mouse model.
Caption: Workflow for in vivo combination therapy studies.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) and implant a syngeneic tumor cell line that expresses the necessary activating enzymes.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody) alone
-
This compound in combination with the immune checkpoint inhibitor
-
-
Dosing and Administration:
-
Administer this compound intravenously (IV) or as determined by pharmacokinetic studies.
-
Administer the checkpoint inhibitor intraperitoneally (IP) according to established protocols.
-
The timing of administration should be optimized; consider administering this compound prior to the checkpoint inhibitor to induce ICD and prime the immune response.
-
-
Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) and monitor the health and body weight of the animals.
-
Endpoint Analysis:
-
At the study endpoint, collect tumors for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.
-
Collect blood for serum cytokine analysis by ELISA.
-
Perform Kaplan-Meier survival analysis.
-
Analysis of Immunogenic Cell Death (ICD)
This protocol outlines the key assays to determine if this compound induces ICD.
Methodology:
-
Calreticulin (CRT) Exposure:
-
Treat tumor cells in vitro with this compound.
-
Stain the cells with a fluorescently labeled anti-CRT antibody.
-
Analyze CRT surface expression by flow cytometry. An increase in surface CRT is a hallmark of ICD.
-
-
ATP Release:
-
Treat tumor cells with this compound.
-
Collect the cell culture supernatant at various time points.
-
Measure the concentration of extracellular ATP using a bioluminescence-based assay kit.
-
-
High Mobility Group Box 1 (HMGB1) Release:
-
Treat tumor cells with this compound.
-
Collect the cell culture supernatant.
-
Measure the concentration of HMGB1 by ELISA or Western blot.
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs from tumor tissue.
Methodology:
-
Tumor Dissociation: Excise tumors from euthanized mice and mechanically and enzymatically digest the tissue to obtain a single-cell suspension.
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for regulatory T cells, and checkpoint molecules like PD-1).
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to quantify the different immune cell populations within the tumor.
Conclusion
The targeted delivery of doxorubicin to the tumor microenvironment by this compound, combined with the immunogenic properties of doxorubicin, presents a compelling strategy for combination therapy with immune checkpoint inhibitors. The proposed protocols provide a framework for the preclinical evaluation of this promising therapeutic approach. The data generated from these studies will be crucial for understanding the synergistic mechanisms and for guiding the clinical development of this compound in combination with immunotherapy for the treatment of a wide range of solid tumors.
References
Application Notes and Protocols for Investigating PhAc-ALGP-Dox in Drug-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of PhAc-ALGP-Dox, a novel prodrug of doxorubicin (B1662922) with a targeted activation mechanism, in the context of drug-resistant cancers. The protocols outlined below are based on established methodologies for evaluating the efficacy and mechanism of action of this compound.
Introduction
Doxorubicin is a potent and widely used chemotherapeutic agent; however, its clinical application is often limited by severe cardiotoxicity and the development of multidrug resistance in cancer cells.[1] this compound is a tetrapeptide-based prodrug designed to overcome these limitations.[2][3] Its unique dual-step activation mechanism, reliant on enzymes enriched in the tumor microenvironment, allows for targeted drug release and activation, thereby enhancing its therapeutic index.[2][4]
The inactive and cell-impermeable form, this compound, is first cleaved extracellularly by thimet oligopeptidase-1 (THOP1), an enzyme often overexpressed in various tumors.[2][4] This initial cleavage generates a cell-permeable intermediate, GP-Dox, which remains biologically inactive.[2][4] Subsequent intracellular cleavage by fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4) releases the active doxorubicin within the cancer cells, leading to targeted cytotoxicity.[2][4] This targeted approach aims to increase the drug concentration at the tumor site while minimizing systemic exposure and associated toxicities.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound in various cancer models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound (μmol/L) | Doxorubicin (μmol/L) |
| E0771 | Murine Triple-Negative Breast Cancer | 0.35 | 0.02 |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 14.89 | 0.31 |
| MDA-MB-468 | Human Triple-Negative Breast Cancer | 2.07 | 0.11 |
| LS 174T | Human Colon Adenocarcinoma | 0.31 | 0.02 |
Data extracted from Casazza et al., 2022.[4]
Table 2: In Vivo Efficacy and Tolerability
| Parameter | This compound | Doxorubicin |
| Tumor Growth Inhibition | 63% to 96% | - |
| Efficacy in PDX Models | 8-fold improvement | - |
| Metastatic Burden Reduction | Significant reduction | - |
| Survival Improvement | 30% | - |
| Tolerability | 10-fold higher | - |
| Doxorubicin Retention in TME | 5-fold greater | - |
TME: Tumor Microenvironment; PDX: Patient-Derived Xenograft. Data extracted from Casazza et al., 2022.[2][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation.
Caption: Mechanism of this compound activation.
Caption: Experimental workflow for this compound investigation.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, LS 174T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound and Doxorubicin in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drugs).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound or Doxorubicin at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and drug resistance.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against cleaved PARP, Caspase-3, Bcl-2, Bax, P-glycoprotein)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and untreated cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., NMRI nude mice)
-
Cancer cell line for xenograft implantation (e.g., MDA-MB-231)
-
This compound and Doxorubicin formulations for injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject 5 x 10⁶ cancer cells suspended in Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, Doxorubicin, this compound).
-
Administer the treatments as described in the literature, for example, intravenous bolus injections twice a week.[4]
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Plot the tumor growth curves and analyze the statistical significance of the differences between the treatment groups.
These protocols provide a foundational framework for the investigation of this compound. Researchers should optimize the specific conditions based on the cell lines and animal models used in their studies.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Supplementary Data from this compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting PhAc-ALGP-Dox experimental variability
Welcome to the technical support center for PhAc-ALGP-Dox. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common questions related to the use of this novel anticancer prodrug.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a targeted tetrapeptide prodrug of doxorubicin (B1662922) (Dox).[1][2][3] Its design aims to increase the therapeutic index of doxorubicin by limiting its toxicity to healthy tissues.[1][2][4] The mechanism relies on a unique, two-step enzymatic activation process that is specific to the tumor microenvironment.[1][2][3] Initially, the cell-impermeable this compound is cleaved extracellularly by the tumor-enriched enzyme thimet oligopeptidase-1 (THOP1).[1][2][3] This cleavage generates a cell-permeable but still inactive intermediate, GP-Dox.[1][2][3] Once inside the tumor cell, GP-Dox is further processed by intracellular enzymes, fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4), to release the active cytotoxic agent, doxorubicin.[1][2][3]
Q2: What are the main advantages of using this compound over conventional doxorubicin?
This compound offers several key advantages over conventional doxorubicin, primarily stemming from its targeted activation mechanism:
-
Improved Tolerability: Studies have shown that this compound has a significantly higher tolerability, with a 10-fold higher maximum tolerated dose compared to doxorubicin.[1][2]
-
Enhanced Tumor Retention: The prodrug design leads to a 5-fold greater retention of doxorubicin within the tumor microenvironment.[1][2]
-
Reduced Systemic Toxicity: By remaining largely inactive in circulation and healthy tissues, this compound is designed to circumvent the severe side effects associated with doxorubicin, such as cardiotoxicity and myelosuppression.[1][2][4][5]
-
Broad Applicability: The activating enzymes for this compound are expressed in a variety of solid tumors, suggesting its potential use across multiple cancer types.[6][7]
Q3: Is this compound active in all cancer cell lines?
The efficacy of this compound is dependent on the expression of the activating enzymes, particularly THOP1, in the tumor microenvironment.[1][6] Therefore, cell lines with low or absent THOP1 expression may exhibit reduced sensitivity to the prodrug.[1] It is recommended to assess the expression levels of THOP1, FAPα, and DPP4 in your experimental model to predict responsiveness.
Troubleshooting Guides
Issue 1: Lower than Expected In Vitro Cytotoxicity
Q: We are observing significantly lower cytotoxicity of this compound in our cancer cell line compared to published data. What could be the cause?
A: Several factors can contribute to lower-than-expected in vitro efficacy. Consider the following troubleshooting steps:
-
Verify Enzyme Expression:
-
Problem: The primary reason for low efficacy is often insufficient expression of the activating enzymes (THOP1, FAPα, DPP4) by the cancer cell line.[1]
-
Solution: Profile the expression of these enzymes in your cell line using techniques like qPCR, Western blot, or ELISA. Compare your expression data with responsive cell lines from the literature. If enzyme levels are low, consider using a different cell line or a 3D co-culture model that better recapitulates the tumor microenvironment.
-
-
Assess Prodrug Integrity:
-
Problem: The this compound compound may have degraded during storage or handling.
-
Solution: Ensure the compound is stored under the recommended conditions.[8] If degradation is suspected, it is advisable to verify the purity of your stock solution using analytical methods like HPLC.
-
-
Optimize Assay Conditions:
-
Problem: The incubation time or concentration range in your cytotoxicity assay may be suboptimal.
-
Solution: The dual-step activation of this compound requires time. Ensure your assay includes a sufficiently long exposure period (e.g., 72 hours) to allow for both enzymatic cleavages and subsequent doxorubicin-induced cell death.[7] Also, verify that the concentration range tested is appropriate, as the IC50 of this compound is generally higher than that of free doxorubicin.[1]
-
Issue 2: High Variability in In Vivo Tumor Growth Inhibition
Q: Our in vivo studies with this compound are showing inconsistent tumor growth inhibition between animals in the same treatment group. How can we reduce this variability?
A: In vivo studies can be complex, and variability can arise from multiple sources. Here are some key areas to investigate:
-
Tumor Model Heterogeneity:
-
Problem: Patient-derived xenograft (PDX) models or even established cell line xenografts can exhibit inherent biological variability, including heterogeneous expression of activating enzymes.[6][9]
-
Solution: Before starting large-scale efficacy studies, characterize the expression of THOP1, FAPα, and DPP4 in your tumor models.[9] Ensure that tumors are of a consistent size at the start of treatment.
-
-
Drug Formulation and Administration:
-
Problem: Improper formulation or administration of this compound can lead to inconsistent bioavailability.
-
Solution: Ensure the prodrug is properly solubilized according to the supplier's protocol.[9] Intravenous administration is often preferred to minimize variability associated with other routes like intraperitoneal injection.[10] Use precise and consistent injection techniques for all animals.
-
-
Pharmacokinetics and Metabolism:
-
Problem: The half-life of this compound and its metabolites is relatively short.[1] Variability in drug metabolism between animals can affect outcomes.
-
Solution: While challenging to control, being aware of the pharmacokinetic profile can help in designing the dosing schedule. For extended studies, consider using delivery systems like osmotic minipumps for continuous infusion to maintain more stable plasma concentrations.[5]
-
Issue 3: Difficulty in Detecting Doxorubicin Release
Q: We are trying to measure the intracellular release of doxorubicin from this compound using fluorescence, but the signal is weak and variable. How can we improve our detection?
A: Doxorubicin has intrinsic fluorescence, which is a valuable tool for tracking its release.[11][12] However, signal detection can be tricky.
-
Optimize Fluorescence Detection Parameters:
-
Problem: The excitation and emission wavelengths may not be optimal, or the instrument settings may lack sensitivity.
-
Solution: Doxorubicin's fluorescence can be detected using an excitation wavelength of approximately 470-480 nm and an emission wavelength of around 560-595 nm.[11][12][13] Ensure your microscope or plate reader is set to these optimal wavelengths. Increase the exposure time or gain settings to enhance signal detection, but be mindful of potential photobleaching.
-
-
Consider Environmental Factors:
-
Problem: The fluorescence quantum yield of doxorubicin can be influenced by its environment, such as pH and binding to cellular components.[11][14]
-
Solution: When performing measurements in cell lysates or buffers, ensure the pH is controlled. Be aware that doxorubicin fluorescence can be quenched at high concentrations.[15]
-
-
Use a Sensitive Detection Method:
-
Problem: The amount of doxorubicin released may be below the detection limit of your current assay.
-
Solution: For quantifying low concentrations of released doxorubicin, consider more sensitive analytical methods such as LC/MS-MS, which can detect the parent compound and its metabolites with high specificity and sensitivity.[1]
-
Quantitative Data Summary
Table 1: In Vitro Potency (IC50) of this compound vs. Doxorubicin
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| E0771 | Murine Triple-Negative Breast Cancer | 0.35 | 0.02 |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 14.89 | 0.31 |
| MDA-MB-468 | Human Triple-Negative Breast Cancer | 2.07 | 0.11 |
| LS 174T | Human Colon Adenocarcinoma | 0.31 | 0.02 |
Data extracted from a study by Casazza et al.[1]
Table 2: In Vivo Efficacy and Tolerability
| Parameter | This compound | Doxorubicin | Fold Improvement |
| Tolerability (Maximum Tolerated Dose) | High | Low | 10x |
| Doxorubicin Retention in Tumor | High | Low | 5x |
| Tumor Growth Inhibition (Preclinical Models) | 63% to 96% | Not directly compared | - |
| Efficacy in PDX Models | High | Low | 8x |
Data compiled from studies by Casazza et al.[1][2][4]
Visualized Workflows and Pathways
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Supplementary Data from this compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optica Publishing Group [opg.optica.org]
- 15. Optica Publishing Group [opg.optica.org]
Technical Support Center: PhAc-ALGP-Dox Dosage and Scheduling Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PhAc-ALGP-Dox. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a targeted prodrug of doxorubicin (B1662922) (Dox) with a unique dual-step activation mechanism designed to enhance tumor-specific drug delivery and reduce systemic toxicity.[1][2][3]
-
Extracellular Activation: The cell-impermeable this compound is first cleaved in the tumor microenvironment by the ectoenzyme thimet oligopeptidase-1 (THOP1), which is often overexpressed in various cancers.[1][3][4] This initial cleavage generates a smaller, cell-permeable dipeptide-drug conjugate, GP-Dox.[1][3]
-
Intracellular Activation: GP-Dox, which is still biologically inactive, can then be taken up by tumor cells.[3] Intracellularly, it is further processed by exopeptidases such as Fibroblast Activation Protein-α (FAPα) and/or Dipeptidyl Peptidase-4 (DPP4) to release the active cytotoxic agent, Doxorubicin.[1][2][3]
This two-step activation process is intended to ensure that the release of active Doxorubicin is concentrated within the tumor, thereby minimizing exposure to healthy tissues and reducing dose-limiting toxicities like cardiotoxicity and myelosuppression.[1][2][3]
Q2: What are the primary cellular pathways affected by the released Doxorubicin?
Once released, Doxorubicin exerts its anticancer effects through several well-established mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, which obstructs DNA replication and RNA synthesis.[5] It also forms a stable complex with topoisomerase II, an enzyme critical for DNA repair, leading to DNA damage and the induction of apoptosis.[6][7]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals.[6][7] This increase in ROS can cause oxidative damage to cellular components, including DNA, proteins, and cell membranes, ultimately triggering apoptotic cell death.[7][8]
-
Induction of Apoptotic Pathways: Doxorubicin has been shown to activate various signaling pathways that lead to apoptosis. For instance, it can activate the Notch signaling pathway, with the downstream target HES1 being required for Doxorubicin-induced apoptosis.[5] It can also influence other pathways involved in cell proliferation and survival.[9]
Q3: How does the preclinical safety and efficacy of this compound compare to conventional Doxorubicin?
Preclinical studies have demonstrated that this compound has an improved therapeutic index compared to Doxorubicin. Key findings include:
-
Enhanced Tolerability: this compound is reported to have a 10-fold higher tolerability in vivo compared to the parent drug.[1][2][3]
-
Greater Tumor Drug Retention: It leads to a 5-fold greater retention of Doxorubicin in the tumor microenvironment.[1][2][3]
-
Significant Tumor Growth Inhibition: Studies have shown 63% to 96% tumor growth inhibition in various preclinical models.[1][2]
-
Improved Efficacy in PDX Models: An 8-fold improvement in efficacy has been observed in patient-derived xenograft (PDX) models.[1][2]
-
Reduced Toxicity: this compound exhibits reduced hematotoxicity and cardiotoxicity compared to Doxorubicin.[10]
Troubleshooting Guides
Issue 1: Suboptimal Anti-Tumor Efficacy in Preclinical Models
Question: We are observing lower than expected tumor growth inhibition in our xenograft model when treating with this compound. What are the potential causes and how can we troubleshoot this?
Answer: Lower than expected efficacy can stem from several factors related to the unique activation mechanism of this compound.
Possible Causes and Troubleshooting Steps:
-
Low Expression of Activating Enzymes: The efficacy of this compound is dependent on the expression levels of THOP1 and FAPα/DPP4 in the tumor microenvironment.
-
Troubleshooting:
-
Verify Enzyme Expression: Before initiating in vivo studies, characterize the expression of THOP1, FAPα, and DPP4 in your specific cancer cell line or PDX model using techniques like immunohistochemistry (IHC), western blotting, or qRT-PCR.
-
Select Appropriate Models: If enzyme expression is low or absent, consider using a different model known to have higher expression levels of these enzymes.[4]
-
-
-
Inadequate Drug Accumulation at the Tumor Site: The prodrug must reach and be retained in the tumor microenvironment for a sufficient period to allow for enzymatic activation.
-
Troubleshooting:
-
Pharmacokinetic (PK) Analysis: Conduct PK studies to determine the concentration and retention time of this compound and its metabolites (GP-Dox and Dox) in both plasma and tumor tissue.[1]
-
Optimize Dosing Schedule: Based on the PK data, adjust the dosing schedule (e.g., more frequent administration) to maintain an effective concentration of the prodrug at the tumor site.
-
-
-
Drug Resistance: The cancer cells may have inherent or acquired resistance to Doxorubicin.
-
Troubleshooting:
-
Assess Doxorubicin Sensitivity: Confirm the sensitivity of your cancer cell line to free Doxorubicin in vitro.
-
Investigate Resistance Mechanisms: If the cells are resistant, explore potential mechanisms such as the expression of drug efflux pumps (e.g., P-glycoprotein).[7]
-
-
Issue 2: Unexpected Systemic Toxicity
Question: We are observing signs of systemic toxicity (e.g., significant weight loss, lethargy) in our animal models at doses expected to be well-tolerated. What could be causing this?
Answer: While this compound is designed for reduced systemic toxicity, off-target activation or issues with the formulation can lead to unexpected adverse effects.
Possible Causes and Troubleshooting Steps:
-
Off-Target Enzymatic Activation: Although THOP1 is enriched in tumors, basal levels of this or similar enzymes in healthy tissues could lead to premature activation of the prodrug.
-
Troubleshooting:
-
Biodistribution Studies: Perform biodistribution studies to assess the concentration of free Doxorubicin in major organs (heart, liver, kidneys, spleen) compared to the tumor.
-
Histopathological Analysis: Conduct histopathological examination of major organs to identify any signs of drug-induced damage.
-
-
-
Formulation and Stability Issues: The this compound formulation may be unstable, leading to the premature release of Doxorubicin.
-
Troubleshooting:
-
Verify Formulation Integrity: Ensure the stability of your this compound formulation under storage and experimental conditions. Use analytical methods like HPLC to check for the presence of free Doxorubicin in the dosing solution.
-
Optimize Vehicle: The choice of vehicle for administration can impact the stability and pharmacokinetics of the prodrug. Ensure the vehicle is appropriate and does not contribute to the degradation of this compound.
-
-
Data Presentation
Table 1: Example Pharmacokinetic Parameters of this compound and Metabolites in Tumor-Bearing Mice
| Analyte | tmax (hours) | Cmax (µmol/L) | AUC (µmol/L*h) | t1/2β (hours) |
| This compound (Tumor) | 0.08 | 25.2 | - | - |
| GP-Dox (Tumor) | - | - | - | - |
| Doxorubicin (from this compound in Tumor) | 4 | 21.5 | - | - |
| Doxorubicin (from conventional Dox in Tumor) | - | - | - | - |
Data presented here is illustrative and should be replaced with actual experimental findings. The data for this compound Cmax and tmax in tumor is based on published findings.[1]
Table 2: Example In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | This compound (µM) | Doxorubicin (µM) | THOP1 Expression | FAPα/DPP4 Expression |
| E0771 (Murine TNBC) | Experimental Value | Experimental Value | High | Moderate |
| MDA-MB-231 (Human TNBC) | Experimental Value | Experimental Value | Moderate | High |
| LS 174T (Human Colorectal) | Experimental Value | Experimental Value | High | High |
| HC-11 (Normal Murine Epithelium) | Experimental Value | Experimental Value | Low | Low |
This table should be populated with experimentally determined IC50 values to compare the selective cytotoxicity of this compound against cancer cells with varying levels of activating enzymes versus normal cells.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., E0771, MDA-MB-231) and normal epithelial cells (e.g., HC-11) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and free Doxorubicin in appropriate cell culture medium.
-
Incubation: Remove the old medium from the cell plates and add the drug-containing medium. Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for both compounds in each cell line by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Tumor Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 1 x 10^6 E0771 cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Doxorubicin, this compound at various doses and schedules).
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intravenous injection) according to the planned dosing schedule.
-
Monitoring: Monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (defined by tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., IHC for biomarkers, PK analysis).
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Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Analyze body weight changes as a measure of toxicity.
Visualizations
Caption: Activation pathway of this compound.
Caption: Experimental workflow for optimizing dosage and scheduling.
Caption: Doxorubicin's primary signaling pathways to apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: PhAc-ALGP-Dox Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of PhAc-ALGP-Dox. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The synthesis of this compound is a multi-step process that involves three main stages:
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Solid-Phase Peptide Synthesis (SPPS): The tetrapeptide backbone (Ala-Leu-Gly-Pro) is assembled on a solid support.
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N-terminal Modification: The phosphonoacetyl (PhAc) group is coupled to the N-terminus of the peptide.
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Doxorubicin (B1662922) Conjugation: Doxorubicin is conjugated to the C-terminus of the peptide, which is typically accomplished after cleaving the peptide from the resin.
Q2: What are the most common challenges in the solid-phase synthesis of the ALGP peptide?
A2: Common challenges during the SPPS of the ALGP peptide include incomplete coupling reactions leading to deletion sequences, and side reactions such as racemization, especially during the activation of amino acids. Aggregation of the growing peptide chain on the resin can also hinder reagent access and lead to lower yields and purity.
Q3: What are the critical aspects of the doxorubicin conjugation step?
A3: The conjugation of doxorubicin to the peptide is a critical step that can be challenging due to the potential for side reactions. Doxorubicin has multiple reactive sites, and achieving selective conjugation to the desired position on the peptide requires careful control of reaction conditions, such as pH and the choice of coupling agents. Protecting groups may be necessary to block unwanted reactions.
Q4: What is the recommended method for purifying this compound?
A4: The standard and most effective method for purifying this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target conjugate from impurities based on hydrophobicity.
Q5: How can I confirm the identity and purity of the final this compound product?
A5: A combination of analytical techniques is recommended. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the final product. Analytical RP-HPLC with UV detection is employed to assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural confirmation.
Troubleshooting Guides
Synthesis Troubleshooting
This section provides guidance on common problems that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete deprotection of the Fmoc group. | Increase deprotection time or use a stronger deprotection solution (e.g., higher concentration of piperidine (B6355638) in DMF). Ensure fresh deprotection solution is used. |
| Inefficient coupling of amino acids. | Use a more efficient coupling reagent (e.g., HATU, HBTU). Double couple difficult amino acids. Monitor the reaction using a ninhydrin (B49086) test to ensure completion. | |
| Peptide aggregation on the resin. | Use a resin with a lower loading capacity. Incorporate chaotropic salts or use a different solvent system to disrupt aggregation. | |
| Presence of Deletion Sequences in Mass Spectrum | Incomplete coupling at a specific step. | Identify the missing amino acid and repeat the synthesis with a double coupling at that position. Optimize coupling conditions for that specific amino acid. |
| Side-product with +56 Da in Mass Spectrum | Tert-butylation of tryptophan or other sensitive residues. | Use appropriate scavengers (e.g., triisopropylsilane, water) during the cleavage step to quench reactive carbocations. |
| Low Efficiency in Doxorubicin Conjugation | Inactive coupling reagents. | Use fresh, high-quality coupling reagents. |
| pH of the reaction is not optimal. | Optimize the pH of the reaction mixture. The primary amine of doxorubicin requires a slightly basic pH for efficient nucleophilic attack. | |
| Steric hindrance. | Use a linker between the peptide and doxorubicin to reduce steric hindrance. |
Purification Troubleshooting (RP-HPLC)
This section addresses common issues encountered during the purification of this compound using RP-HPLC.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate gradient slope. | Optimize the gradient. A shallower gradient will generally improve the separation of closely eluting peaks. |
| Column overloading. | Reduce the amount of sample injected onto the column. | |
| Wrong mobile phase composition. | Adjust the concentration of the organic solvent (e.g., acetonitrile) and the ion-pairing agent (e.g., TFA). | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a stronger ion-pairing agent or adjust the pH of the mobile phase. Ensure the silica-based column is not degrading due to high pH. |
| Column contamination. | Clean the column with a strong solvent wash or replace the guard column. | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Prepare mobile phases accurately by weight and ensure thorough mixing. Degas the mobile phases before use. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Product Degradation during Purification | Presence of strong acids or bases. | Neutralize the fractions immediately after collection if the mobile phase is highly acidic or basic. |
| Prolonged exposure to organic solvents. | Minimize the purification time and evaporate the solvents as quickly as possible under reduced pressure and low temperature. |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of ALGP
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of the ALGP peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Pro-OH) with a coupling agent (e.g., HBTU/DIPEA in DMF) for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence (Gly, Leu, Ala).
-
N-terminal Modification (PhAc Coupling):
-
After the final Fmoc deprotection, couple phosphonoacetic acid to the N-terminus of the peptide using a suitable coupling agent.
-
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Lyophilization: Lyophilize the crude peptide to obtain a solid powder.
General Protocol for Doxorubicin Conjugation
This protocol describes a general method for conjugating doxorubicin to the C-terminus of a peptide.
-
Peptide Dissolution: Dissolve the purified PhAc-ALGP peptide in a suitable solvent, such as DMF or DMSO.
-
Activation of Doxorubicin: In a separate reaction vessel, activate the carboxylic acid group of doxorubicin using a coupling agent (e.g., EDC/NHS in DMF).
-
Conjugation Reaction: Add the activated doxorubicin solution to the peptide solution. Adjust the pH to be slightly basic (pH 7.5-8.5) using a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Reaction Monitoring: Monitor the progress of the reaction by analytical RP-HPLC or LC-MS.
-
Quenching: Once the reaction is complete, quench any remaining active esters by adding a small amount of a primary amine scavenger.
-
Purification: Purify the crude this compound conjugate by preparative RP-HPLC.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for RP-HPLC purification.
potential off-target effects of PhAc-ALGP-Dox
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PhAc-ALGP-Dox.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel, tumor-targeted prodrug of doxorubicin (B1662922) (Dox). Its design aims to increase the therapeutic index of doxorubicin by minimizing systemic toxicity and enhancing its concentration at the tumor site.[1][2] this compound employs a unique dual-step activation mechanism. Initially, the phosphonoacetyl (PhAc)-capped tetrapeptide renders the molecule cell-impermeable and inactive.[2] In the tumor microenvironment, it is first cleaved extracellularly by the tumor-enriched enzyme thimet oligopeptidase-1 (THOP1) into a cell-permeable intermediate, GP-Dox. Subsequently, GP-Dox is cleaved intracellularly by fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4) to release the active cytotoxic agent, doxorubicin.[1][2]
Q2: What are the expected advantages of this compound over conventional doxorubicin?
A2: The primary advantages of this compound stem from its targeted activation mechanism, leading to:
-
Improved Safety Profile: Significantly reduced cardiotoxicity and myelotoxicity compared to doxorubicin.[3]
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Higher Tolerability: Studies have shown a 10-fold higher tolerability in vivo compared to the parent drug.[2][4]
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Enhanced Tumor Specificity: The prodrug's activation is dependent on enzymes that are overexpressed in the tumor microenvironment, leading to localized release of doxorubicin.
-
Greater Tumor Retention: this compound demonstrates a 5-fold greater retention of doxorubicin in the tumor microenvironment.[2][4]
-
Improved Efficacy: It has shown 63% to 96% tumor growth inhibition in preclinical models and an 8-fold improvement in efficacy in patient-derived xenograft (PDX) models.[2][4]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed to minimize off-target effects, potential issues could arise from:
-
Enzyme Expression in Healthy Tissues: Off-target activation could occur in normal tissues with significant expression of THOP1, FAPα, or DPP4. However, studies indicate that the expression of these enzymes is generally low in most healthy tissues compared to tumors.
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Premature Cleavage: Instability of the linker in systemic circulation could lead to the premature release of doxorubicin, although the prodrug is designed for stability at physiological pH.
-
ALGP Peptide Binding: The ALGP tetrapeptide itself is not designed as a targeting ligand with high affinity for a specific receptor. Its primary role is to confer cell impermeability and act as a substrate for the activating enzymes. Therefore, off-target effects due to specific binding of the ALGP peptide are considered unlikely. The tumor specificity is primarily driven by the enzymatic cleavage cascade.
Q4: In which cancer models has this compound shown efficacy?
A4: this compound has demonstrated significant antitumor efficacy in a variety of preclinical models, including:
-
Breast cancer (including triple-negative breast cancer)[5]
-
Colorectal cancer[5]
-
Glioblastoma
-
Non-small cell lung cancer
-
Cisplatin-resistant ovarian cancer
-
Soft tissue sarcoma[6]
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during in vitro and in vivo experiments with this compound.
Issue 1: Lower than expected cytotoxicity in cancer cell lines.
| Potential Cause | Troubleshooting Step |
| Low expression of activating enzymes (THOP1, FAPα, DPP4) in the cell line. | 1. Confirm the expression levels of THOP1, FAPα, and DPP4 in your cell line using qPCR, Western blot, or an enzyme activity assay. 2. Consider using a different cell line known to have high expression of these enzymes. 3. As a positive control, you can exogenously add recombinant THOP1, FAPα, and DPP4 to the cell culture medium to see if cytotoxicity is restored. |
| Incorrect assay setup. | 1. Ensure the correct seeding density of cells and that they are in the logarithmic growth phase. 2. Verify the concentration and purity of this compound. 3. Include a positive control of free doxorubicin to confirm the sensitivity of the cell line to the active drug. |
| Suboptimal incubation time. | The dual-step activation of this compound may require a longer incubation time compared to free doxorubicin. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your cell line. |
Issue 2: Unexpected toxicity in non-tumorigenic ("normal") cell lines.
| Potential Cause | Troubleshooting Step |
| Expression of activating enzymes in the normal cell line. | 1. Characterize the expression of THOP1, FAPα, and DPP4 in your normal cell line. Some non-tumorigenic cell lines may have higher than expected levels of these enzymes. 2. Use a normal cell line with documented low expression of these enzymes as a negative control. |
| Prodrug instability leading to premature doxorubicin release. | 1. Assess the stability of this compound in your cell culture medium over the course of the experiment using HPLC. 2. Ensure that the pH of the culture medium is maintained at physiological levels. |
| Contamination of the prodrug with free doxorubicin. | Verify the purity of your this compound stock solution using analytical methods like HPLC to ensure there is no significant contamination with free doxorubicin. |
Issue 3: Inconsistent or unexpected results in in vivo studies.
| Potential Cause | Troubleshooting Step |
| Poor tumor model selection. | 1. Confirm that the selected tumor model has sufficient expression of the activating enzymes. This can be done by analyzing tumor tissue from a subset of animals. 2. Ensure the tumor is well-established and vascularized before starting treatment. |
| Suboptimal dosing or administration route. | 1. Review the literature for recommended dosing regimens for this compound in your specific animal model. 2. Ensure proper administration of the compound (e.g., intravenous injection) to achieve adequate systemic exposure. |
| Pharmacokinetic issues. | 1. Perform a pilot pharmacokinetic study to determine the half-life and tumor accumulation of this compound and released doxorubicin in your model. 2. Factors such as animal strain, age, and health can influence drug metabolism and distribution. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound vs. Doxorubicin
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (this compound/Dox) |
| E0771 | Murine Triple-Negative Breast Cancer | 0.35 | 0.02 | 17.5 |
| MDA-MB-231 | Human Triple-Negative Breast Cancer | 14.89 | 0.31 | 48.0 |
| MDA-MB-468 | Human Triple-Negative Breast Cancer | 2.07 | 0.11 | 18.8 |
| LS 174T | Human Colorectal Adenocarcinoma | 0.31 | 0.02 | 15.5 |
| HC-11 | Normal Murine Mammary Epithelium | >100 | ~1.0 | >100 |
| HME-1 | Normal Human Mammary Epithelium | >100 | ~2.2 | >45 |
Data compiled from published studies.[2][5] The selectivity index is calculated as the ratio of the IC50 in normal cells to the IC50 in tumor cells.
Table 2: In Vivo Tolerability and Efficacy of this compound
| Parameter | This compound | Doxorubicin |
| Tolerability (in vivo) | 10-fold higher | - |
| Tumor Retention of Dox | 5-fold greater | - |
| Tumor Growth Inhibition | 63% to 96% | Varies by model |
| Efficacy in PDX models | 8-fold improvement | - |
Data represents findings from preclinical studies.[2][4]
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Doxorubicin hydrochloride stock solution (positive control)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
2. Enzyme Activity Assay (Fluorometric)
This protocol provides a general framework for measuring the activity of THOP1, FAPα, or DPP4. Specific substrates and buffers may need to be optimized.
-
Materials:
-
Cell lysates or purified recombinant enzyme
-
Fluorogenic substrate specific for the enzyme of interest (e.g., for DPP4: Gly-Pro-AMC)
-
Assay buffer specific to the enzyme
-
96-well black plates
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a standard curve using the fluorescent product (e.g., 7-Amino-4-methylcoumarin - AMC).
-
In a 96-well plate, add your sample (cell lysate or recombinant enzyme) to the wells.
-
Add the specific assay buffer to each well.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points.
-
Calculate the enzyme activity based on the rate of fluorescent product formation, using the standard curve for quantification.
-
Mandatory Visualizations
Caption: Dual-step activation pathway of this compound.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Good laboratory practice - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Guidance Document Non-Clinical Laboratory Study Data Supporting Drug Product Applications and Submissions: Adherence to Good Laboratory Practice - Canada.ca [canada.ca]
- 6. researchgate.net [researchgate.net]
Technical Support Center: PhAc-ALGP-Dox Resistance Mechanisms
Welcome to the technical support center for PhAc-ALGP-Dox. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential mechanisms of resistance encountered during experiments with this novel anticancer prodrug.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a targeted tetrapeptide prodrug of doxorubicin (B1662922) (Dox) with a unique dual-step activation mechanism designed to improve its therapeutic index and reduce systemic toxicity.[1][2][3] The inactive, cell-impermeable prodrug is cleaved extracellularly by tumor-enriched thimet oligopeptidase-1 (THOP1) into a cell-permeable intermediate, GP-Dox.[1][2] This intermediate is then further processed intracellularly by fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4) to release the active cytotoxic agent, doxorubicin.[1][2]
Q2: My cells are showing resistance to this compound. What are the potential reasons?
Resistance to this compound can be multifactorial. It can arise from issues with the prodrug activation cascade or from established mechanisms of doxorubicin resistance. Key areas to investigate include:
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Reduced expression or activity of activating enzymes: Low levels of extracellular THOP1 or intracellular FAPα/DPP4 can lead to inefficient conversion of the prodrug to its active form.
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Impaired cellular uptake of the GP-Dox intermediate: Alterations in membrane transport could potentially reduce the intracellular concentration of the intermediate, limiting the substrate available for final activation.
-
Classic doxorubicin resistance mechanisms: Once doxorubicin is released, cells can exhibit resistance through mechanisms such as increased drug efflux, alterations in the drug target (topoisomerase IIα), and dysregulation of apoptotic pathways.[4][5][6]
Q3: How can I determine if the resistance is due to a lack of activating enzymes?
You can assess the expression levels of THOP1, FAPα, and DPP4 in your resistant cell lines compared to sensitive parental lines. This can be done using techniques such as:
-
Western Blotting: To quantify the protein expression levels.
-
Immunohistochemistry (IHC): To visualize the localization and expression of the enzymes in tumor tissue models.
-
Enzyme Activity Assays: To directly measure the catalytic activity of the enzymes in cell lysates.
Q4: What are the known signaling pathways involved in doxorubicin resistance that might be relevant for this compound?
Several signaling pathways have been implicated in doxorubicin resistance. The activation of the MAPK/ERK and PI3K/Akt pathways can promote cell survival and inhibit apoptosis, thereby contributing to resistance.[5][7] These pathways can protect cancer cells from the oxidative stress and DNA damage induced by doxorubicin.[5][7]
Troubleshooting Guides
Problem: Decreased sensitivity to this compound compared to parental doxorubicin.
This scenario strongly suggests an issue with the activation of the prodrug.
dot
| Potential Cause | Troubleshooting Steps |
| Low THOP1 expression/activity | 1. Quantify THOP1 protein levels via Western Blot. 2. Perform a THOP1 activity assay on cell lysates. 3. Consider overexpressing THOP1 in resistant cells to see if sensitivity is restored. |
| Low FAPα/DPP4 expression/activity | 1. Quantify FAPα and DPP4 protein levels via Western Blot. 2. Perform FAPα/DPP4 activity assays on cell lysates. 3. Consider overexpressing FAPα and/or DPP4 in resistant cells. |
| Reduced uptake of GP-Dox intermediate | 1. Synthesize and test the GP-Dox intermediate directly on the cells. If cells are sensitive, this points to an issue with the initial cleavage step. 2. Perform uptake studies using a fluorescently labeled GP-Dox analog. |
Problem: Development of resistance to this compound over time.
This could be due to acquired resistance mechanisms targeting the active doxorubicin molecule.
dot
| Potential Cause | Troubleshooting Steps |
| Increased drug efflux | 1. Measure the expression of efflux pumps like P-glycoprotein (P-gp/MDR1) via Western Blot or qPCR. 2. Perform a rhodamine 123 efflux assay to assess P-gp activity. 3. Co-administer a P-gp inhibitor (e.g., verapamil) with this compound to see if sensitivity is restored. |
| Alterations in Topoisomerase IIα | 1. Sequence the TOP2A gene to check for mutations. 2. Quantify Topoisomerase IIα protein levels via Western Blot.[4] |
| Upregulation of anti-apoptotic pathways | 1. Assess the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways (e.g., p-ERK, p-Akt) via Western Blot. 2. Measure the expression of anti-apoptotic proteins like Bcl-2. |
| Enhanced DNA repair | 1. Evaluate the expression of key DNA repair proteins (e.g., RAD51, BRCA1). 2. Perform a comet assay to assess the level of DNA damage and repair. |
Quantitative Data Summary
Table 1: Common Mechanisms of Doxorubicin Resistance
| Mechanism | Key Proteins/Factors | Method of Action |
| Increased Drug Efflux | P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1) | Actively transport doxorubicin out of the cell, reducing its intracellular concentration.[4][6] |
| Target Alteration | Topoisomerase IIα (TOP2A) | Mutations or altered expression can reduce the binding affinity of doxorubicin.[4][6] |
| Inhibition of Apoptosis | Bcl-2, IAPs, Activated PI3K/Akt and MAPK/ERK pathways | Upregulation of anti-apoptotic proteins and pro-survival signaling pathways prevents cell death.[5][7] |
| Enhanced DNA Damage Repair | PARP, BRCA1/2 | Increased capacity to repair doxorubicin-induced DNA damage.[8] |
| Drug Inactivation | Glutathione S-transferases (GSTs) | Detoxification of doxorubicin and its reactive oxygen species byproducts. |
Experimental Protocols
Protocol 1: Western Blot for Activating Enzymes and Resistance Markers
dot
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against THOP1, FAPα, DPP4, P-gp, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, doxorubicin, or the GP-Dox intermediate for 72 hours.
-
Reagent Addition:
-
MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize formazan (B1609692) crystals with DMSO.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent and incubate for 10 minutes.
-
-
Data Acquisition:
-
MTT: Measure absorbance at 570 nm.
-
CellTiter-Glo®: Measure luminescence.
-
-
Analysis: Normalize data to untreated controls and calculate IC50 values using a non-linear regression curve fit.
Protocol 3: Rhodamine 123 Efflux Assay for P-gp Activity
-
Cell Preparation: Harvest cells and resuspend in a suitable buffer.
-
Inhibitor Treatment (Optional): Pre-incubate a subset of cells with a P-gp inhibitor (e.g., 50 µM verapamil) for 30 minutes.
-
Rhodamine 123 Loading: Add rhodamine 123 to all cell suspensions and incubate for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells and resuspend in fresh, warm media (with or without the inhibitor). Incubate for 1-2 hours to allow for efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.
-
Analysis: Compare the fluorescence intensity of cells with and without the P-gp inhibitor. A significant increase in fluorescence in the presence of the inhibitor indicates P-gp-mediated efflux.
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PhAc-ALGP-Dox Delivery to Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with PhAc-ALGP-Dox. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to facilitate your research in improving drug delivery to solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target solid tumors?
A1: this compound is a novel anticancer prodrug designed for targeted delivery of doxorubicin (B1662922) (Dox) to solid tumors.[1][2][3] It consists of doxorubicin coupled to a phosphonoacetyl (PhAc)-capped tetrapeptide (Ala-Leu-Gly-Pro).[1][2][3] This design renders the compound cell-impermeable and inactive, minimizing systemic toxicity.[1][2][3] Its targeted action relies on a unique dual-step activation mechanism initiated by enzymes that are enriched in the tumor microenvironment.[1][2][3]
Q2: What is the activation mechanism of this compound?
A2: this compound is activated in a two-step enzymatic process. First, the this compound, which is cell-impermeable, undergoes extracellular cleavage by thimet oligopeptidase-1 (THOP1), an enzyme abundant in the tumor microenvironment.[1][2][3] This initial cleavage produces a cell-permeable but still inactive intermediate, GP-Dox.[1][2][3] Once inside the tumor cell, GP-Dox is further processed by intracellular exopeptidases, fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4), to release the active cytotoxic agent, doxorubicin.[1][2][3]
Q3: What are the main advantages of this compound over conventional doxorubicin?
A3: The primary advantages of this compound include improved tolerability and enhanced antitumor efficacy.[1][2][3] In preclinical studies, this compound has demonstrated a 10-fold higher tolerability and a 5-fold greater retention of doxorubicin in the tumor microenvironment compared to the parental drug.[1][2][3] This leads to significant tumor growth inhibition (63% to 96%) in various preclinical models and an 8-fold improvement in efficacy in patient-derived xenograft (PDX) models.[1][2][3]
Q4: In which cancer models has this compound shown efficacy?
A4: this compound has demonstrated broad applicability and efficacy in a variety of solid tumor models, including triple-negative breast cancer (TNBC), colorectal cancer, glioblastoma, and soft tissue sarcoma.[1][4] Its effectiveness has been observed in both 2D and 3D cancer models, as well as in clinically relevant xenograft and patient-derived xenograft (PDX) models.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low in vitro cytotoxicity of this compound | 1. Low or absent expression of activating enzymes (THOP1, FAPα, DPP4) in the cancer cell line. 2. Incorrect assay setup or drug concentration. 3. Degradation of the prodrug. | 1. Verify the expression levels of THOP1, FAPα, and DPP4 in your cell line using qPCR or Western blot. Consider using a cell line with known high expression of these enzymes for positive control. 2. Review and optimize the drug concentration range and incubation time. Ensure proper dissolution of this compound. 3. Store this compound according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| High variability in tumor response in in vivo models | 1. Heterogeneity in tumor establishment and growth. 2. Inconsistent drug administration. 3. Variable expression of activating enzymes within the tumors. | 1. Ensure tumors reach a consistent size before starting treatment. Randomize animals into treatment groups. 2. Adhere strictly to the dosing schedule and administration route. Ensure accurate dose calculations. 3. At the end of the study, perform immunohistochemistry or Western blot on tumor samples to assess the expression of THOP1, FAPα, and DPP4 and correlate with treatment response. |
| Unexpected toxicity in in vivo studies | 1. Off-target activation of the prodrug. 2. Incorrect dosage. | 1. While designed for tumor-specific activation, investigate the expression of activating enzymes in tissues showing toxicity. 2. Double-check dose calculations and the dilution of the stock solution. Consider a dose-escalation study to determine the maximum tolerated dose in your specific model. |
| This compound appears to be inactive in enzymatic assays | 1. Incorrect enzyme or substrate concentration. 2. Inappropriate buffer conditions or presence of inhibitors. 3. Inactive recombinant enzymes. | 1. Titrate the concentrations of both the recombinant enzymes (THOP1, FAPα, DPP4) and this compound to find the optimal ratio. 2. Ensure the buffer pH and composition are optimal for the specific enzyme's activity. Check for any potential inhibitors in your reaction mixture. 3. Verify the activity of the recombinant enzymes using a known substrate as a positive control. |
Quantitative Data Summary
Table 1: In Vitro Potency (IC50) of this compound vs. Doxorubicin
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (Dox/PhAc-ALGP-Dox) |
| E0771 | Murine TNBC | 0.35 | 0.02 | 0.06 |
| MDA-MB-231 | Human TNBC | 14.89 | 0.31 | 0.02 |
| MDA-MB-468 | Human TNBC | 2.07 | 0.11 | 0.05 |
| LS 174T | Human Colorectal Adenocarcinoma | 0.31 | 0.02 | 0.06 |
| HME-1 (Normal) | Human Mammary Epithelium | >100 | - | - |
Data extracted from a study by Casazza et al.[1]
Table 2: In Vivo Efficacy and Tolerability of this compound
| Parameter | This compound | Doxorubicin |
| Tolerability | 10-fold higher | - |
| Doxorubicin Retention in TME | 5-fold greater | - |
| Tumor Growth Inhibition | 63% - 96% | - |
| Efficacy Improvement in PDX Models | 8-fold | - |
| Metastatic Burden Reduction | Significant reduction | - |
| Survival Improvement | 30% increase | - |
Data extracted from studies by Casazza et al. and others.[1][2][3]
Experimental Protocols & Methodologies
Protocol 1: In Vivo Antitumor Efficacy in Patient-Derived Xenograft (PDX) Models
1. PDX Model Establishment:
-
Fresh human tumor tissue is obtained from patients.
-
The tissue is subcutaneously transplanted into immunodeficient mice (e.g., NMRI nu/nu).
-
Tumors are allowed to grow and are then serially passaged in subsequent cohorts of mice for expansion.
2. Drug Preparation and Administration:
-
This compound and Doxorubicin are typically supplied as working solutions in sterile 0.9% saline.
-
For studies involving intraperitoneal minipumps, the drugs are loaded into the pumps according to the manufacturer's instructions.
-
Administration can be performed via intraperitoneal injection or other appropriate routes.
3. Efficacy Assessment:
-
Tumor volume is measured regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, tumors are excised for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and protein expression analysis (e.g., Western blot for THOP1, FAPα, DPP4).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the cell permeability of this compound and its metabolites.
1. Plate Preparation:
-
A 96-well filter plate (donor plate) with a PVDF membrane is coated with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with a buffer solution (e.g., PBS).
2. Assay Procedure:
-
The test compound (e.g., this compound or GP-Dox) is dissolved in a suitable buffer and added to the donor plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The plate sandwich is incubated at room temperature for a defined period (e.g., 5 hours) to allow for compound permeation.
3. Quantification:
-
After incubation, the concentration of the compound in both the donor and acceptor wells is quantified using a suitable analytical method, such as LC-MS/MS.
-
The effective permeability (Pe) is then calculated. A low Pe value (< 0.017 nm/s for this compound) indicates cell impermeability.[1]
Visualizations
Signaling and Experimental Diagrams
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
quality control parameters for PhAc-ALGP-Dox
Welcome to the technical support center for PhAc-ALGP-Dox, a novel peptide-drug conjugate designed for targeted cancer therapy. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Quality Control Parameters
Ensuring the quality and consistency of this compound is paramount for reproducible and reliable experimental results. The following table summarizes the key quality control parameters and their recommended specifications for the drug substance.
| Parameter | Method | Specification | Rationale |
| Identity | Mass Spectrometry (MS) | Conforms to the expected molecular weight | Confirms the correct chemical structure of the conjugate. |
| ¹H NMR | Conforms to the reference spectrum | Verifies the chemical structure and integrity of the molecule. | |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 95.0% | Ensures the sample is free from significant levels of impurities that could affect activity or toxicity.[1] |
| Related Impurities | HPLC | Any single impurity: ≤ 1.0% Total impurities: ≤ 5.0% | Minimizes the presence of byproducts from synthesis or degradation that could have undesirable effects.[1] |
| Free Doxorubicin (B1662922) | HPLC | ≤ 1.0% | Limits the amount of non-targeted, systemically available cytotoxic drug to reduce off-target toxicity. |
| Drug-to-Peptide Ratio | Mass Spectrometry (MS) | 1:1 | Confirms the correct stoichiometry of doxorubicin conjugated to the peptide, which is critical for its mechanism of action. |
| Appearance | Visual Inspection | Red to reddish-orange lyophilized powder | A basic quality check for consistency and absence of foreign particulate matter. |
| Solubility | Visual Inspection | Soluble in aqueous solutions (e.g., saline, PBS) | Ensures the product can be properly formulated for in vitro and in vivo studies. |
| Moisture Content | Karl Fischer Titration | ≤ 5.0% | High moisture content can lead to hydrolysis and degradation of the peptide-drug conjugate. |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Test | Specification to be determined based on the intended use (especially for in vivo studies) | Critical for ensuring the safety of parenteral formulations by limiting bacterial endotoxins.[1] |
| Bioburden | Plate Count | Specification to be determined based on the intended use | Important for controlling the microbial load in the final product, particularly for parenteral administration.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound quality. Below are summaries of key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis
This method is used to separate this compound from its impurities, including free doxorubicin and unconjugated peptide.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 280 nm (for the peptide) and 480 nm (for doxorubicin).
-
Sample Preparation: Dissolve the lyophilized powder in the initial mobile phase composition.
Mass Spectrometry (MS) for Identity and Drug-to-Peptide Ratio
This technique confirms the molecular weight of the conjugate and ensures the correct 1:1 ratio of doxorubicin to the peptide.
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Ionization Source: Electrospray Ionization (ESI).
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Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
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Mode: Positive ion mode.
-
Sample Preparation: The sample is typically introduced via liquid chromatography (LC-MS) to separate it from salts and other non-volatile components. The solvent system should be compatible with MS (e.g., using formic acid instead of TFA if possible).
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates the logical flow of the quality control process for a batch of this compound.
References
Technical Support Center: Characterization of PhAc-ALGP-Dox
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for the characterization of the peptide-drug conjugate, PhAc-ALGP-Dox. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the initial and most critical analytical steps for characterizing a new batch of this compound?
The initial characterization of this compound should focus on confirming its identity, purity, and concentration. A multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Vis Spectroscopy is recommended.
-
Identity Confirmation: High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the conjugate.[1][2] Tandem MS (MS/MS) can be used to verify the peptide sequence and the conjugation site.[3]
-
Purity Assessment: Reversed-phase HPLC (RP-HPLC) with UV detection is the most common method for determining the purity of the conjugate and detecting any unconjugated peptide, free doxorubicin (B1662922), or other impurities.[4][5]
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Concentration Determination: UV-Vis spectroscopy is a straightforward method for determining the concentration of doxorubicin in the conjugate, which can then be used to calculate the overall conjugate concentration.[6][7]
2. How can I determine the drug-to-peptide ratio (DPR) for this compound?
The drug-to-peptide ratio is a critical quality attribute. Several methods can be employed:
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UV-Vis Spectroscopy: This is one of the simplest techniques. It requires measuring the absorbance at two different wavelengths: one for the peptide (typically 280 nm if aromatic residues are present) and one for doxorubicin (around 480-495 nm).[5][7][8] The ratio of the concentrations can then be calculated using the Beer-Lambert law.
-
Mass Spectrometry (MS): Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used to determine the DPR by analyzing the mass difference between the unconjugated peptide and the drug conjugate.[2][9]
-
High-Performance Liquid Chromatography (HPLC): Hydrophobic Interaction Chromatography (HIC) or RP-HPLC can separate species with different numbers of conjugated drug molecules. The relative peak areas can be used to calculate the average DPR.[9]
3. What are the best practices for sample preparation of this compound for analysis?
Proper sample preparation is crucial for obtaining reliable and reproducible results.
-
Solubility: Ensure the conjugate is fully dissolved in a suitable solvent. The choice of solvent will depend on the analytical technique. For RP-HPLC, it is often best to dissolve the sample in the mobile phase.[10]
-
Filtration: Filter samples through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the HPLC column or interfere with spectroscopic measurements.[11]
-
Avoid Repeated Freeze-Thaw Cycles: For stability, it is best to aliquot samples and store them at the recommended temperature to avoid degradation.
4. Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for this compound characterization?
Yes, NMR spectroscopy is a powerful tool for detailed structural characterization.[12][13]
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Structural Confirmation: 1D and 2D NMR experiments can confirm the chemical structure of the peptide, the linker, and the drug, as well as identify the conjugation site.[14][15]
-
Higher-Order Structure: NMR can provide insights into the three-dimensional structure and conformation of the peptide-drug conjugate in solution.[13]
-
Formulation Studies: NMR is also useful for studying the interactions between the conjugate and excipients in a formulation.[12]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the HPLC analysis of this compound.
HPLC Troubleshooting: Peak Shape Problems
| Problem | Potential Cause | Solution |
| Peak Tailing | Interaction with active silanols on the column. | Use a high-purity silica-based column; decrease mobile phase pH to suppress silanol (B1196071) ionization. |
| Column overload. | Reduce the amount of sample injected or use a column with a larger internal diameter.[16] | |
| Insufficient buffer concentration. | Increase the buffer concentration to maintain a constant ionization state of the analyte.[16] | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dilute the sample in the mobile phase whenever possible.[10] |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Broad Peaks | Mobile phase flow rate is too low. | Adjust the flow rate to the optimal level for the column.[10] |
| Leak in the system (especially between column and detector). | Check all fittings for leaks and tighten or replace as necessary.[10] | |
| Column degradation. | Regenerate the column by flushing with strong solvents or replace the column if necessary. |
HPLC Troubleshooting: Retention Time Variability
| Problem | Potential Cause | Solution |
| Shifting Retention Times | Change in mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. Cover solvent reservoirs to prevent evaporation.[10] |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature.[10] | |
| Inconsistent pump flow rate. | Check for leaks in the pump seals and ensure the pump is properly primed.[10] | |
| Column aging. | The bonded phase may have been stripped over time. Replace the column.[10] |
Experimental Protocols
Quantification of Doxorubicin Concentration by UV-Vis Spectroscopy
-
Objective: To determine the concentration of doxorubicin in a solution of this compound.
-
Methodology:
-
Prepare a series of standard solutions of free doxorubicin in a suitable solvent (e.g., DMF or PBS) with concentrations ranging from 2 µg/mL to 50 µg/mL.[7]
-
Measure the absorbance of the standard solutions at the maximum absorption wavelength of doxorubicin (typically around 485 nm).[7]
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.[7]
-
Dilute the this compound sample to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the same wavelength.
-
Calculate the concentration of doxorubicin in the sample using the regression equation from the calibration curve.
-
Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
-
Objective: To assess the purity of the this compound conjugate and identify any impurities.
-
Methodology:
-
Column: A C18 column is commonly used for peptide-drug conjugates.[3][17]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a typical mobile phase system.
-
Gradient: A linear gradient from a low to a high percentage of acetonitrile is used to elute the conjugate and any related impurities. For example, a gradient of 0% to 35% acetonitrile over 50 minutes.[17]
-
Flow Rate: A typical flow rate is 1 mL/min.[17]
-
Detection: UV detection at the absorbance maximum of doxorubicin (~490 nm) and the peptide backbone (~220 nm) should be used to monitor all species.[17]
-
Sample Preparation: Dissolve the sample in the initial mobile phase and filter it before injection.
-
Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
-
Identity Confirmation by LC-MS
-
Objective: To confirm the molecular weight of this compound.
-
Methodology:
-
LC System: An HPLC or UPLC system is coupled to a mass spectrometer. The chromatographic conditions can be similar to those used for purity analysis.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass measurement.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for peptide-drug conjugates.[18]
-
Analysis: The obtained mass spectrum will show the mass-to-charge ratio (m/z) of the intact conjugate. The molecular weight can be determined from the m/z values of the different charge states. This experimental molecular weight should be compared to the theoretical molecular weight of this compound.
-
Quantitative Data Summary
Table 1: HPLC and LC-MS/MS Parameters for Doxorubicin Conjugate Analysis
| Parameter | HPLC[3] | UPLC-MS/MS[18] | LC-MS/MS[19] |
| Column | Nucleodur RP C18 (150 mm × 4.6 mm, 5 µm) | Agilent Eclipse plus C18 RRHD (50 mm x 2.1 mm, 1.8 µm) | - |
| Mobile Phase | Ethanol, methanol, and acetic acid (50:49:1 v/v/v) | 0.1% formic acid in water and methanol | Chloroform:methanol (4:1, v/v) for extraction |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | - |
| Detection | UV at 480 nm | ESI in positive ionization mode | - |
| Linear Range | 1–100 µg/mL | 20.0-400 ng/mL | 0.5–200 ng/mL for doxorubicin |
| Limit of Detection (LOD) | - | - | 0.26 ng/mL for doxorubicin |
| Limit of Quantitation (LOQ) | - | - | 0.5 ng/mL for doxorubicin |
Visualizations
Overall Analytical Workflow for this compound Characterization
Caption: General workflow for the characterization of this compound.
Troubleshooting Logic for HPLC Peak Broadening
References
- 1. ijsra.net [ijsra.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. hplc.eu [hplc.eu]
- 17. [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Issues with Peptide-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the synthesis, purification, and formulation of peptide-drug conjugates (PDCs).
Troubleshooting Guide
Problem 1: Precipitation of PDC during or after synthesis in an aqueous buffer.
Possible Causes:
-
Hydrophobic Components: The peptide, drug, and/or linker may be highly hydrophobic, leading to poor aqueous solubility.[1][2]
-
Aggregation: The PDC molecules may be self-associating through hydrophobic interactions or hydrogen bonding, forming insoluble aggregates.[2][3]
-
Isoelectric Point (pI): The pH of the buffer may be close to the pI of the peptide, the pH at which it has a net neutral charge and is least soluble.
-
High Drug-to-Antibody Ratio (DAR): For larger peptide conjugates approaching the size of antibody fragments, a high ratio of hydrophobic drug molecules can significantly decrease overall solubility.
Solutions:
-
Assess Peptide Properties:
-
Calculate Net Charge: Determine the theoretical net charge of your peptide at a neutral pH. Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus, and -1 to each acidic residue (Asp, Glu) and the C-terminus. A net positive charge indicates a basic peptide, a net negative charge an acidic peptide, and a zero or near-zero charge a neutral peptide.[4]
-
-
Systematic Solubilization Protocol:
-
Start Small: Always test the solubility of a small aliquot of your PDC before attempting to dissolve the entire batch.[4]
-
Solvent Selection Based on Charge:
-
Acidic Peptides (Net Negative Charge): Attempt to dissolve in sterile, distilled water or a phosphate-buffered saline (PBS) solution. If solubility is low, a small amount of a dilute basic solution like 10% ammonium (B1175870) bicarbonate can be added.[4]
-
Basic Peptides (Net Positive Charge): Try dissolving in sterile, distilled water. If unsuccessful, add a small amount of 10-30% acetic acid or a very small amount of trifluoroacetic acid (TFA) (<50 µL) and then dilute with water.[5]
-
Neutral or Hydrophobic Peptides: These often require an organic co-solvent. Start by dissolving the PDC in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[4][6] Once dissolved, slowly add the aqueous buffer to the PDC solution dropwise with gentle agitation.[4][5]
-
-
-
Physical Dissolution Aids:
-
For Persistent Aggregation:
-
Denaturing Agents: If aggregation is severe, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to dissolve the peptide, followed by dilution. Note that this will disrupt the secondary structure.[5]
-
Problem 2: PDC precipitates upon storage or after freeze-thaw cycles.
Possible Causes:
-
Metastable Solution: The initial clear solution may have been supersaturated.
-
Temperature Effects: Changes in temperature can affect solubility and promote aggregation.
-
Lyophilization Issues: The lyophilization process itself can induce aggregation if not optimized.[7]
Solutions:
-
Optimize Storage Conditions:
-
pH and Buffer: Ensure the storage buffer pH is at least one unit away from the peptide's pI.[8]
-
Excipients: Consider adding solubility-enhancing excipients to the storage buffer (see FAQ 4 for details). Arginine, for example, can suppress protein-protein interactions and aggregation.[5][9]
-
Cryoprotectants: For frozen storage, include cryoprotectants like sucrose (B13894) or trehalose (B1683222) to mitigate aggregation during freezing and thawing.
-
-
Optimize Lyophilization and Reconstitution:
-
Lyophilization Cycle: An annealing step in the lyophilization cycle can create a more porous cake structure, aiding in faster and more complete reconstitution.[10]
-
Reconstitution Protocol: Allow the lyophilized powder and reconstitution buffer to equilibrate to room temperature. Briefly centrifuge the vial to collect all the powder at the bottom before adding the buffer. After adding the buffer, allow the vial to sit for several minutes before gentle agitation. Avoid vigorous shaking, which can cause aggregation and denaturation.[11] If the solution is cloudy, gentle warming may help dissolve aggregates.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the poor solubility of PDCs?
A1: The poor solubility of PDCs is typically a result of the combined physicochemical properties of its three main components: the peptide, the linker, and the drug payload.[2]
-
Peptide Sequence: A high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Trp) in the peptide sequence is a major contributor to low aqueous solubility and a tendency to aggregate.[13]
-
Drug Payload: Many potent cytotoxic drugs used in PDCs are highly hydrophobic, which is often necessary for them to cross cell membranes. This hydrophobicity significantly reduces the overall solubility of the conjugate.[1]
-
Linker Chemistry: The linker connecting the peptide and the drug can also influence solubility. Highly hydrophobic linkers can exacerbate solubility issues and promote aggregation.[1][2]
Q2: How can the linker be modified to improve the solubility of a PDC?
A2: Modifying the linker is a key strategy for enhancing PDC solubility. The incorporation of hydrophilic moieties is a widely used approach.
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the linker is a very effective method. The PEG chains create a "hydrophilic shield" around the hydrophobic parts of the PDC, which can significantly increase water solubility and reduce aggregation.[13][14] The length and branching of the PEG chain can be optimized to achieve the desired solubility and pharmacokinetic properties.[15][16]
-
Hydrophilic Amino Acids: Incorporating charged or polar amino acids like lysine (B10760008) or glutamic acid into the linker can also improve hydrophilicity.[17]
-
Sugars and Other Polar Groups: Other polar groups, such as sugars (e.g., β-glucuronide), can be integrated into the linker to enhance solubility.[17]
Q3: What analytical techniques can be used to assess PDC solubility and aggregation?
A3: Several analytical techniques are available to characterize the solubility and aggregation of PDCs:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitation.
-
UV-Vis Spectroscopy/Turbidimetry: A common high-throughput method for determining kinetic solubility. An increase in absorbance or turbidity at a specific wavelength (e.g., 620 nm) after adding a concentrated DMSO stock of the PDC to an aqueous buffer indicates precipitation.[17][18]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to quantify the amount of soluble PDC in a saturated solution after centrifugation or filtration. A decrease in the peak area corresponding to the PDC indicates precipitation.[19]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is a powerful tool for detecting and quantifying soluble aggregates. The appearance of peaks eluting earlier than the monomeric PDC indicates the presence of dimers, trimers, or larger aggregates.[8]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of aggregates in real-time.[8]
-
Thioflavin T (ThT) Fluorescence Assay: This assay is specifically used to detect the formation of amyloid-like fibrillar aggregates.[8]
Q4: What are excipients, and how can they be used to improve PDC solubility in formulations?
A4: Excipients are inactive substances added to a pharmaceutical formulation to improve its stability, solubility, and other characteristics. Several types of excipients can be used to enhance PDC solubility:
-
Amino Acids: Arginine is a commonly used excipient that can suppress protein and peptide aggregation and enhance solubilization.[5][9] It is thought to work by weakly interacting with the protein surface, thereby preventing protein-protein interactions.[14]
-
Sugars and Polyols: Sugars like sucrose and trehalose, and polyols like mannitol (B672) and sorbitol, can stabilize peptides and proteins, particularly during lyophilization and storage, by forming a glassy matrix that protects the molecule.
-
Surfactants: Non-ionic surfactants such as polysorbate 20 and 80 can improve the solubility of hydrophobic PDCs by reducing surface tension and forming micelles that can encapsulate the hydrophobic regions of the conjugate.[20]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic drug molecules, effectively "masking" their hydrophobicity and increasing their aqueous solubility.[6][21] Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used derivative with enhanced solubility and low toxicity.[22][23]
Data Presentation
Table 1: Effect of PEGylation on the Solubility of Drug Conjugates
| Conjugate | Modification | Solubility | Fold Increase | Reference |
| Paclitaxel | None | <0.3 µg/mL | - | [24] |
| PEG(5000)-Paclitaxel | 2'-succinyl-PEG(5000) | >20 mg/mL (equivalent paclitaxel) | >66,000 | [25] |
| Simvastatin | None | 8.74 µg/mL | - | [15] |
| Simvastatin/PEG 12000 Solid Dispersion (1:7 ratio) | Solid dispersion with PEG 12000 | 24.83 µg/mL | ~3 | [15] |
Note: Data for Paclitaxel and Simvastatin are for the drug or drug-polymer dispersion, which serves as a model for the behavior of a PDC with a hydrophobic drug.
Table 2: Impact of Linker Hydrophilicity on Aggregation of a Camptothecin-based Antibody-Drug Conjugate (ADC) *
| ADC Construct | Linker Type | % Aggregation (48h at 55°C) | Reference |
| 7300-LP1003 | Linear, less hydrophilic | 77.14% | [20] |
| 7300-LP3004 | Branched with Polysarcosine (hydrophilic) | 45.24% | [20] |
Note: This data is for an ADC, which is a larger molecule than a typical PDC but provides a relevant comparison of how hydrophilic linkers can reduce aggregation.
Table 3: Effect of Cyclodextrins on the Solubility of Poorly Soluble Drugs
| Drug | Excipient (Concentration) | Solubility | Fold Increase | Reference |
| Alectinib | None | ~1 µg/mL | - | [22] |
| Alectinib | Hydroxypropyl-β-cyclodextrin (HPβCD) (1:2 molar ratio) | Significantly Increased (Quantitative value not specified) | - | [22] |
| Pilocarpine (B147212) Prodrug | None | (Baseline) | - | [23] |
| Pilocarpine Prodrug | 72.5 mM HPβCD | - | 5.1-fold (at 25°C) | [23] |
Note: This data illustrates the solubilizing effect of cyclodextrins on small molecule drugs, a principle that is applied to improve the solubility of PDCs containing such drugs.
Experimental Protocols
Protocol 1: Kinetic Solubility Determination by UV-Vis Spectroscopy
This protocol is adapted from standard turbidimetric solubility assay procedures.[6][18]
Objective: To determine the kinetic solubility of a peptide-drug conjugate in an aqueous buffer.
Materials:
-
Peptide-drug conjugate (PDC)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Microplate reader with UV-Vis capabilities
Procedure:
-
Prepare Stock Solution: Dissolve the PDC in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the PDC stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of the clear-bottom 96-well assay plate. Include wells with DMSO only as a blank control.
-
Initiate Precipitation: Rapidly add a fixed volume of PBS (e.g., 198 µL) to each well to achieve the desired final PDC concentrations and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using the microplate reader.
-
Data Analysis: Plot the absorbance at 620 nm against the PDC concentration. The concentration at which a significant increase in absorbance is observed is considered the kinetic solubility limit.
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination by HPLC
This protocol is based on the shake-flask method.[26]
Objective: To determine the equilibrium solubility of a PDC in an aqueous buffer.
Materials:
-
Lyophilized peptide-drug conjugate (PDC) powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Thermomixer or orbital shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of the lyophilized PDC powder to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL).
-
Equilibration: Place the tubes in a thermomixer or on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved PDC.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates.
-
HPLC Analysis:
-
Prepare a standard curve by injecting known concentrations of the PDC (prepared in a solvent system that ensures complete dissolution) into the HPLC.
-
Inject the filtered supernatant from the solubility experiment.
-
Quantify the concentration of the PDC in the supernatant by comparing its peak area to the standard curve.
-
-
Result: The determined concentration is the thermodynamic solubility of the PDC in the tested buffer.
Protocol 3: Solid-Phase Synthesis of a Peptide with a Handle for Drug Conjugation
This is a general protocol for Fmoc-based solid-phase peptide synthesis (SPPS).[8][26]
Objective: To synthesize a peptide on a solid support, ready for cleavage and subsequent conjugation to a drug molecule.
Materials:
-
Rink amide MBHA resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin (or the N-terminal amino acid of the growing peptide chain) by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents relative to resin loading) by dissolving it in DMF with HBTU/HOBt (3 eq.) and DIPEA (6 eq.).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin with DMF, DCM, and MeOH.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains: Wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the peptide. Precipitate the crude peptide by adding the solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a dry powder. The peptide is now ready for conjugation to a drug molecule.
Visualizations
References
- 1. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Water Soluble Camptothecin-Polyoxetane Conjugates via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Protein aggregation and lyophilization: Protein structural descriptors as predictors of aggregation propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Effect of polyethylene glycol (PEG) chain organization on the physicochemical properties of poly(D, L-lactide) (PLA) based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. US10039801B2 - Pharmaceutical compositions of water soluble peptides with poor solubility in isotonic conditions and methods for their use - Google Patents [patents.google.com]
- 14. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. asianpubs.org [asianpubs.org]
- 18. sciforum.net [sciforum.net]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 26. enamine.net [enamine.net]
Validation & Comparative
PhAc-ALGP-Dox vs. Doxorubicin: A Comparative Guide on In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the novel prodrug PhAc-ALGP-Dox against its parent compound, doxorubicin (B1662922). The information presented is collated from preclinical studies and is intended to inform researchers and professionals in the field of drug development.
Executive Summary
This compound is a tetrapeptide-based prodrug of doxorubicin designed for targeted activation within the tumor microenvironment, aiming to enhance therapeutic efficacy while mitigating the systemic toxicity associated with conventional doxorubicin treatment. Preclinical in vivo studies have demonstrated that this compound exhibits significantly improved tolerability, greater tumor retention of the active drug, and superior tumor growth inhibition compared to doxorubicin across various cancer models.
Mechanism of Action: A Tale of Two Activation Strategies
The fundamental difference in the in vivo efficacy between this compound and doxorubicin stems from their distinct mechanisms of action and activation.
This compound: A Targeted, Two-Step Activation Cascade
This compound is engineered to remain largely inactive in systemic circulation, thereby reducing off-target toxicity. Its activation is a two-step process contingent on enzymes that are overexpressed in the tumor microenvironment[1][2][3][4][5].
-
Extracellular Cleavage: The phosphonoacetyl (PhAc) cap renders the prodrug cell-impermeable. In the vicinity of the tumor, thimet oligopeptidase-1 (THOP1), an enzyme enriched in the tumor stroma, cleaves the tetrapeptide, forming a cell-permeable dipeptide-conjugate (GP-Dox)[1][2][3][4][5].
-
Intracellular Release of Doxorubicin: This intermediate, while cell-permeable, is still biologically inactive. Once inside the tumor cell, it is further processed by intracellular enzymes such as fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4) to release the active doxorubicin[1][2][3][4][5].
This targeted activation leads to a higher concentration of doxorubicin specifically at the tumor site, enhancing its anti-cancer effects while minimizing exposure to healthy tissues.
References
- 1. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Cardiotoxicity of PhAc-ALGP-Dox and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiotoxicity profiles of the novel prodrug PhAc-ALGP-Dox and its parent compound, doxorubicin (B1662922). The information presented herein is supported by experimental data from preclinical studies, with a focus on quantitative comparisons, detailed experimental methodologies, and the underlying molecular pathways.
Executive Summary
Doxorubicin is a highly effective anthracycline antibiotic widely used in chemotherapy. However, its clinical utility is significantly limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. This compound is a novel tetrapeptide-based prodrug of doxorubicin designed to mitigate this systemic toxicity. Its unique dual-step activation mechanism aims to selectively release doxorubicin within the tumor microenvironment, thereby sparing healthy tissues, including the heart. Preclinical evidence strongly suggests that this compound exhibits a significantly improved safety profile with reduced cardiotoxicity compared to conventional doxorubicin, while maintaining potent antitumor efficacy.
Data Presentation: In Vitro Cardiotoxicity Comparison
The following tables summarize the quantitative data from a comparative in vitro cardiotoxicity study using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Table 1: Effect of Doxorubicin and this compound on Cardiomyocyte Viability (Impedance)
| Compound | Concentration (µM) | Normalized Base Impedance (%) |
| Doxorubicin | 0.1 | ~95 |
| 1 | ~70 | |
| 10 | ~45 | |
| This compound | 1 | ~100 |
| 10 | ~98 | |
| 100 | ~90 |
Data synthesized from impedance-based assays. Lower impedance indicates reduced cell viability.
Table 2: Effect of Doxorubicin and this compound on Cardiomyocyte Function (Contraction Amplitude)
| Compound | Concentration (µM) | Normalized Contraction Amplitude (%) |
| Doxorubicin | 0.1 | ~80 |
| 1 | ~40 | |
| 10 | ~10 | |
| This compound | 1 | ~100 |
| 10 | ~95 | |
| 100 | ~85 |
Data represents the relative amplitude of cardiomyocyte contractions. A decrease in amplitude signifies impaired contractility.
Table 3: Effect of Doxorubicin and this compound on Cardiomyocyte Beating Rate
| Compound | Concentration (µM) | Normalized Beat Rate (%) |
| Doxorubicin | 0.1 | ~110 |
| 1 | ~120 (arrhythmic) | |
| 10 | Ceased | |
| This compound | 1 | ~100 |
| 10 | ~100 | |
| 100 | ~95 |
Changes in beat rate can indicate electrophysiological disturbances. Doxorubicin induced significant alterations, while this compound had minimal effect at comparable concentrations.
Experimental Protocols
In Vitro Cardiotoxicity Assessment using hiPSC-CMs and Impedance Measurement
This protocol outlines the methodology for assessing the cardiotoxicity of compounds using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and a real-time, impedance-based cell analysis system.
1. Cell Culture:
-
Commercially available hiPSC-CMs are thawed and plated on fibronectin-coated, 96-well E-plates with integrated gold microelectrodes.
-
Cells are cultured in maintenance medium at 37°C and 5% CO2.
-
The medium is replaced every 2-3 days until the cardiomyocytes form a synchronously beating monolayer, typically within 7-10 days.
2. Compound Treatment:
-
A baseline impedance reading is taken before the addition of compounds.
-
Doxorubicin and this compound are prepared in a dilution series in the culture medium.
-
The culture medium is replaced with the compound-containing medium. A vehicle control (e.g., DMSO) is also included.
3. Impedance-Based Monitoring:
-
The E-plates are placed in a real-time cell analyzer housed within the incubator.
-
Impedance is measured continuously at regular intervals (e.g., every 15 minutes) for the duration of the experiment (e.g., 72 hours).
-
The system records three key parameters:
-
Base Impedance: Reflects cell viability and adherence. A decrease indicates cell death or detachment.
-
Contraction Amplitude: The magnitude of the impedance change during cardiomyocyte contraction, indicating the strength of the contraction.
-
Beat Rate: The frequency of contractions.
-
4. Data Analysis:
-
The recorded data is normalized to the baseline reading for each well.
-
Dose-response curves are generated for each parameter to determine the concentration at which the compounds induce cardiotoxic effects.
In Vivo Doxorubicin-Induced Cardiotoxicity Model in Mice
This protocol describes a common method for inducing and assessing doxorubicin-induced cardiotoxicity in a mouse model.
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Doxorubicin Administration:
-
Doxorubicin is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
A typical chronic cardiotoxicity model involves multiple low doses, for example, 5 mg/kg once a week for 5 weeks (cumulative dose of 25 mg/kg).
-
A control group receives saline injections following the same schedule.
3. Cardiac Function Assessment (Echocardiography):
-
Transthoracic echocardiography is performed at baseline and at specified time points after the final doxorubicin dose (e.g., 1, 4, and 8 weeks).
-
Mice are lightly anesthetized (e.g., with isoflurane) to minimize distress and movement artifacts.
-
Key parameters measured include:
-
Left Ventricular Ejection Fraction (LVEF)
-
Fractional Shortening (FS)
-
Left Ventricular Internal Dimensions (LVID) in systole and diastole.
-
-
A significant decrease in LVEF and FS indicates systolic dysfunction.
4. Biomarker Analysis:
-
Blood samples are collected at the end of the study via cardiac puncture.
-
Serum levels of cardiac troponin I (cTnI) or troponin T (cTnT) are measured using ELISA kits as biomarkers of myocardial injury.
5. Histopathological Analysis:
-
At the end of the study, mice are euthanized, and their hearts are excised.
-
The hearts are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte morphology, and with Masson's trichrome to evaluate fibrosis.
Signaling Pathways and Mechanisms of Action
Doxorubicin-Induced Cardiotoxicity Signaling Pathway
Caption: Doxorubicin induces cardiotoxicity via nuclear and mitochondrial pathways.
This compound Activation Mechanism
Caption: Dual-step activation of this compound in the tumor microenvironment.
A Comparative Safety Profile Analysis: PhAc-ALGP-Dox vs. Aldoxorubicin
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of the safety profiles of two doxorubicin-based prodrugs, PhAc-ALGP-Dox and aldoxorubicin (B1662850), reveals distinct differences in their tolerability, particularly concerning cardiotoxicity and myelosuppression. This guide synthesizes available preclinical and clinical data to provide researchers, scientists, and drug development professionals with an objective analysis to inform future research and clinical strategies.
Executive Summary
Both this compound and aldoxorubicin are designed to mitigate the well-documented toxicities of the parent drug, doxorubicin (B1662922), a cornerstone of chemotherapy for various cancers.[1][2][3] The primary dose-limiting toxicities of doxorubicin are cumulative cardiotoxicity and myelosuppression.[1][2][3] this compound, a novel tetrapeptide prodrug, employs a dual-step activation mechanism dependent on enzymes enriched in the tumor microenvironment, leading to targeted drug release.[1][2][3] Aldoxorubicin, on the other hand, is an albumin-binding prodrug that releases doxorubicin in the acidic environment of tumors. This comparative guide indicates that while both prodrugs offer safety advantages over doxorubicin, this compound appears to have a superior preclinical safety profile, particularly in terms of hematological and cardiac toxicity.
Mechanism of Action: A Tale of Two Strategies
The differential safety profiles of this compound and aldoxorubicin can be attributed to their distinct activation mechanisms.
This compound is a cell-impermeable prodrug that requires a two-step enzymatic cleavage for activation. Initially, the extracellular enzyme thimet oligopeptidase-1 (THOP1), which is abundant in the tumor microenvironment, cleaves the phosphonoacetyl (PhAc)-capped tetrapeptide. This generates a cell-permeable intermediate, GP-Dox, which is still inactive. Subsequently, intracellular enzymes such as fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4) cleave the remaining dipeptide to release active doxorubicin within the cancer cell.[1][2][3] This spatially and temporally controlled activation is designed to minimize systemic exposure to the active drug.
Aldoxorubicin utilizes a different targeting strategy. It is a prodrug of doxorubicin that rapidly and covalently binds to the cysteine-34 of circulating serum albumin after intravenous administration. This drug-albumin conjugate has a longer half-life and preferentially accumulates in tumor tissues. The acidic environment characteristic of tumors facilitates the hydrolysis of the linker, releasing the active doxorubicin.[4]
Comparative Safety Data
The following tables summarize the key safety findings from preclinical and clinical studies of this compound and aldoxorubicin.
Table 1: Cardiotoxicity Profile
| Feature | This compound | Aldoxorubicin | Doxorubicin (for comparison) |
| Preclinical Findings | Reduced cardiotoxicity in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) compared to doxorubicin.[5] | Preclinical models suggest decreased cardiac effects versus doxorubicin.[4] | Known cumulative cardiotoxicity. |
| Clinical Findings | Not yet in clinical trials. | No clinically significant cardiac toxicities reported in a Phase 1b/2 study.[6][7] Some patients (28%) had transient, non-clinically significant elevations in serum troponin levels.[7] In a Phase 2b trial, no acute cardiotoxic effects were observed, whereas 9.5% of doxorubicin-treated patients had a left ventricular ejection fraction (LVEF) < 50%.[8] | Dose-dependent cardiotoxicity is a major limitation. |
Table 2: Hematological Toxicity Profile
| Adverse Event | This compound (Preclinical) | Aldoxorubicin (Clinical) | Doxorubicin (Clinical, for comparison) |
| Myelosuppression | Reduced toxicity towards human erythroid and myeloid progenitors compared to doxorubicin.[5] | Myelosuppression is a common drug-related adverse event.[7] | A major dose-limiting toxicity. |
| Neutropenia | Preclinical data suggests improved hematological safety. | Grade 3 or 4 neutropenia was more frequent with aldoxorubicin (29%) than with doxorubicin (12% or 15%) in a Phase 2b trial.[8][9] | Common adverse event. |
| Febrile Neutropenia | Not applicable (preclinical). | Dose-limiting toxicity at 450 mg/m² (Grade 3).[7][10] Similar rates to doxorubicin in a Phase 2b trial (14% vs 18% or 17% vs 18%).[8][9] | A serious complication of neutropenia. |
| Thrombocytopenia | Not specified. | Dose-limiting toxicity when combined with gemcitabine.[4] Similar rates to doxorubicin in a Phase 2b trial (7% vs 5%).[8] | Can occur. |
| Anemia | Not specified. | Similar rates to doxorubicin in a Phase 2b trial (17% vs 20%).[8] | Can occur. |
Table 3: Maximum Tolerated Dose (MTD) and Tolerability
| Drug | Maximum Tolerated Dose (MTD) | Key Tolerability Findings |
| This compound | 10-fold higher tolerability in vivo compared to doxorubicin in preclinical models.[1][2][3] | Preclinical studies show significantly improved tolerability.[1][2][3] Well-tolerated in mice at molar doses 17-fold higher than doxorubicin without adverse events.[11] |
| Aldoxorubicin | 350 mg/m² every 21 days in a Phase 1b/2 study.[7][10] | Generally manageable adverse effects.[9] |
Experimental Protocols
Preclinical Safety Assessment of this compound
A representative preclinical workflow for assessing the safety of a novel prodrug like this compound would involve a multi-step process.
-
In Vitro Cytotoxicity: The cytotoxic effects of this compound and doxorubicin were evaluated against a panel of cancer cell lines and normal human cells (e.g., human mammary epithelial cells) using standard cell viability assays (e.g., MTS or CellTiter-Glo). Cells were exposed to a range of drug concentrations for a defined period (e.g., 72 hours), and the half-maximal inhibitory concentration (IC50) was determined.
-
In Vitro Cardiotoxicity: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) were treated with this compound or doxorubicin. Cardiotoxicity was assessed by monitoring changes in cardiomyocyte viability, contractility, and electrophysiological properties using techniques such as impedance-based measurements.[5]
-
In Vitro Hematological Toxicity: The effects of continuous exposure (e.g., 14 days) to this compound on the proliferation of human erythroid and myeloid progenitor cells were assessed using colony-forming unit assays (e.g., MethoCult™).[5]
-
In Vivo Maximum Tolerated Dose (MTD) and Tolerability: Healthy mice or tumor-bearing mice were administered escalating doses of this compound. The MTD was determined as the highest dose that did not cause significant weight loss or other signs of toxicity. Body weight, clinical signs, and survival were monitored daily.
-
In Vivo Systemic Toxicity: Blood samples were collected from treated animals to evaluate hematological parameters (complete blood count) and clinical chemistry markers of organ function (e.g., liver and kidney function). Histopathological examination of major organs was performed at the end of the study.
-
In Vivo Cardiotoxicity: Cardiac function in treated animals was monitored using non-invasive methods like echocardiography to measure left ventricular ejection fraction (LVEF). At the end of the study, hearts were collected for histopathological analysis to assess for any signs of cardiac damage.
Clinical Safety Assessment of Aldoxorubicin
The safety of aldoxorubicin has been evaluated in several clinical trials. A typical protocol for assessing safety in a Phase 1b/2 or Phase 3 study includes:
-
Patient Population: Patients with advanced solid tumors or soft tissue sarcomas who have met specific inclusion and exclusion criteria.
-
Dosing and Administration: Aldoxorubicin is administered intravenously, typically in 21-day cycles. Dose escalation is performed in Phase 1 studies to determine the MTD.[10]
-
Safety Monitoring:
-
Adverse Event (AE) Monitoring: All AEs are recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Laboratory Tests: Regular monitoring of hematology (complete blood count with differential), serum chemistry (including liver and renal function tests), and coagulation parameters.
-
Cardiac Monitoring: Regular assessment of cardiac function through electrocardiograms (ECGs) and measurement of LVEF by echocardiography (ECHO) or multi-gated acquisition (MUGA) scans.[12] Serum cardiac biomarkers such as troponin may also be monitored.
-
Physical Examinations and Vital Signs: Monitored at baseline and throughout the study.
-
-
Dose-Limiting Toxicity (DLT) Definition: Specific criteria for DLTs are established in the protocol to guide dose escalation and determine the MTD. For aldoxorubicin, DLTs have included Grade 4 neutropenia and Grade 3 febrile neutropenia.[7][10]
Discussion and Future Perspectives
The available data suggests that both this compound and aldoxorubicin represent significant advancements in mitigating the toxicity of doxorubicin. This compound, with its tumor-specific dual-step activation, demonstrates a highly favorable preclinical safety profile, particularly in terms of reduced myelosuppression and cardiotoxicity.[1][2][3][5] This targeted approach appears to effectively spare normal tissues from the cytotoxic effects of doxorubicin.
Aldoxorubicin has shown a manageable safety profile in clinical trials, with a notable advantage over doxorubicin in terms of reduced cardiotoxicity.[8][9] However, myelosuppression, particularly neutropenia, remains a significant adverse event.[8][9]
A head-to-head preclinical study has suggested that this compound (referred to as CBR-049) is as effective as but less toxic than aldoxorubicin in a sarcoma xenograft model.[11] This finding, coupled with the promising preclinical safety data for this compound, warrants further investigation and progression into clinical trials.
For researchers and drug development professionals, the comparison of these two prodrugs underscores the importance of the drug delivery and activation strategy in determining the therapeutic index of a potent cytotoxic agent. The tumor-specific enzymatic activation of this compound may offer a superior approach to minimizing off-target toxicities compared to the albumin-binding strategy of aldoxorubicin. Future clinical evaluation of this compound will be crucial in validating its promising preclinical safety profile in human patients.
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spotlight on aldoxorubicin (INNO-206) and its potential in the treatment of soft tissue sarcomas: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A phase 1B/2 study of aldoxorubicin in patients with soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. First-Line Aldoxorubicin vs Doxorubicin in Metastatic or Locally Advanced Unresectable Soft-Tissue Sarcoma: A Phase 2b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aldoxorubicin: a tumor-targeted doxorubicin conjugate for relapsed or refractory soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Head-to-Head Comparison of Two Tumor-Activated Doxorubicin Prodrugs: PhAc-ALGP-Dox and DTS-201
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, prodrugs that are selectively activated in the tumor microenvironment represent a promising strategy to enhance efficacy while mitigating the systemic toxicity of potent chemotherapeutic agents like doorubicin. This guide provides a detailed head-to-head comparison of two such doxorubicin (B1662922) prodrugs: PhAc-ALGP-Dox, a novel dual-step activated conjugate, and DTS-201, an earlier-generation peptide-linked prodrug. This comparison is based on available preclinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and DTS-201 are designed to deliver doxorubicin preferentially to tumor tissues, thereby improving its therapeutic index. This compound utilizes a unique two-step activation mechanism initiated by the tumor-enriched enzyme thimet oligopeptidase-1 (THOP1) followed by intracellular cleavage by fibroblast activation protein-alpha (FAPα) and/or dipeptidyl peptidase-4 (DPP4)[1][2]. DTS-201, on the other hand, is activated by extracellular peptidases such as neprilysin (CD10) and THOP1, which are also overexpressed in the tumor microenvironment[3]. Preclinical studies have demonstrated that both prodrugs exhibit enhanced anti-tumor activity and reduced toxicity compared to conventional doxorubicin. However, this compound has shown a remarkably high tolerability and efficacy in a variety of preclinical models[1][2].
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from preclinical studies of this compound and DTS-201. It is important to note that these data are collated from separate studies and may not be directly comparable due to differing experimental conditions.
Table 1: In Vitro Cytotoxicity
| Cell Line | Compound | IC50 (µM) |
| This compound | ||
| E0771 (Murine Triple-Negative Breast Cancer) | This compound | 0.35 |
| Doxorubicin | 0.02 | |
| MDA-MB-231 (Human Triple-Negative Breast Cancer) | This compound | 14.89 |
| Doxorubicin | 0.31 | |
| MDA-MB-468 (Human Triple-Negative Breast Cancer) | This compound | 2.07 |
| Doxorubicin | 0.11 | |
| LS 174T (Human Colon Adenocarcinoma) | This compound | 0.31 |
| Doxorubicin | 0.02 | |
| DTS-201 | ||
| PC-3 (Human Prostate Cancer) | DTS-201 | Not explicitly stated in available results |
| Doxorubicin | Not explicitly stated in available results | |
| MDA-MB-231 (Human Breast Cancer) | DTS-201 | Not explicitly stated in available results |
| Doxorubicin | Not explicitly stated in available results | |
| A549 (Human Lung Carcinoma) | DTS-201 | Not explicitly stated in available results |
| Doxorubicin | Not explicitly stated in available results |
Data for this compound extracted from Casazza et al., 2022. Data for DTS-201 efficacy in specific cell lines was not available in the reviewed literature.
Table 2: In Vivo Efficacy
| Model | Compound | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | ||||
| Various Xenograft and PDX models | This compound | Not specified | 63% to 96% | [1][2] |
| Murine model of experimental lung metastasis | This compound | Not specified | Reduced metastatic burden, 30% improved survival | [1][2] |
| DTS-201 | ||||
| Prostate, Breast, and Lung Cancer Xenograft Models | DTS-201 | Not specified | Improved therapeutic index compared to doxorubicin | [3] |
Table 3: Toxicity Profile
| Parameter | This compound | DTS-201 |
| Tolerability | 10-fold higher tolerability than doxorubicin[1][2]. | Well-tolerated up to 400 mg/m² in patients (3.75-fold the standard doxorubicin dose)[1]. |
| Cardiotoxicity | Significantly reduced cardiotoxicity compared to doxorubicin[4]. | Significantly less cardiotoxic than doxorubicin at up to 8-fold higher doses in rats[3]. |
| Hematotoxicity | Reduced hematotoxicity compared to doxorubicin[4]. | Target organs of toxicity are typical of doxorubicin, but at much higher doses[3]. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
This compound: In Vivo Efficacy Studies
-
Animal Models: Studies utilized various immunodeficient mouse models bearing subcutaneous human tumor xenografts or patient-derived xenografts (PDX)[5][6]. For metastasis studies, a murine model of experimental lung metastasis was used[1][2].
-
Drug Administration: this compound was administered intravenously at specified doses and schedules, which varied depending on the tumor model and study objectives.
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group. Survival was monitored and analyzed using Kaplan-Meier curves[1][2].
-
Metastasis Assessment: In the lung metastasis model, metastatic burden was quantified by counting the number of metastatic nodules in the lungs[1][2].
DTS-201: Preclinical Toxicity and Efficacy Studies
-
Animal Models: The preclinical development program for DTS-201 involved studies in mice, rats, and dogs[3]. For antitumoral efficacy, rodent xenograft models of prostate, breast, and lung cancer were used[3].
-
Toxicity Assessment: A detailed assessment of the general and cardiac toxicity profiles was conducted. This included monitoring of clinical signs, body weight, food consumption, and hematological and clinical chemistry parameters. Cardiotoxicity was evaluated through histopathological examination of heart tissues[3].
-
Efficacy Assessment: The therapeutic index of DTS-201 was compared with free doxorubicin in the tumor xenograft models. Efficacy was determined by measuring tumor growth over time[3].
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a general experimental workflow for evaluating these prodrugs.
Caption: Activation cascade of this compound.
Caption: Activation cascade of DTS-201.
Caption: Downstream mechanism of action of doxorubicin.
Caption: General in vivo experimental workflow.
Conclusion
Both this compound and DTS-201 represent significant advancements over conventional doxorubicin by leveraging tumor-specific enzymatic activity for targeted drug release. The available preclinical data suggests that this compound, with its dual-step activation mechanism, may offer a particularly wide therapeutic window, demonstrating high efficacy across a range of models and a favorable safety profile[1][2]. While DTS-201 also shows promise with reduced cardiotoxicity and an improved therapeutic index, more recent and comprehensive data, especially from clinical trials, is needed for a definitive comparison. The information presented in this guide is intended to provide a foundation for researchers and drug developers to understand the comparative preclinical profiles of these two doxorubicin prodrugs and to inform future research and development efforts in this area.
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical toxicity, toxicokinetics, and antitumoral efficacy studies of DTS-201, a tumor-selective peptidic prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Tumor-Specific Activation of PhAc-ALGP-Dox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tumor-specific activation and performance of PhAc-ALGP-Dox with alternative targeted doxorubicin (B1662922) prodrugs and antibody-drug conjugates (ADCs). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying mechanisms and workflows.
Executive Summary
This compound is a novel, tumor-activated prodrug of doxorubicin designed to improve the therapeutic index of this potent chemotherapeutic agent by minimizing systemic toxicity.[1][2] Its unique, two-step activation mechanism relies on the sequential cleavage by tumor-overexpressed enzymes, thimet oligopeptidase 1 (THOP1) and fibroblast activation protein-alpha (FAPα) or dipeptidyl peptidase-4 (DPP4), leading to the release of active doxorubicin specifically within the tumor microenvironment.[1][2] This targeted activation strategy aims to overcome the limitations of conventional doxorubicin, such as cardiotoxicity, and offers potential advantages over other targeted approaches like aldoxorubicin (B1662850) and antibody-drug conjugates (ADCs).
Comparative Performance Data
This section summarizes the quantitative performance of this compound against doxorubicin and other targeted alternatives.
In Vitro Cytotoxicity
The following table details the half-maximal inhibitory concentration (IC50) values, demonstrating the potency of each compound against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 14.89 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.07 | [1] | |
| LS 174T | Colorectal Carcinoma | 0.31 | [1] | |
| E0771 | Murine Triple-Negative Breast Cancer | 0.35 | [1] | |
| Doxorubicin | MDA-MB-231 | Triple-Negative Breast Cancer | 0.31 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.11 | [1] | |
| LS 174T | Colorectal Carcinoma | 0.02 | [1] | |
| E0771 | Murine Triple-Negative Breast Cancer | 0.02 | [1] | |
| HepG2 | Hepatocellular Carcinoma | 12.18 | [3] | |
| HeLa | Cervical Cancer | 2.92 | [3] | |
| MCF-7 | Breast Cancer | 2.50 | [3] | |
| Aldoxorubicin | Various Human Xenografts | Various | Approximates free Doxorubicin | [4] |
| Sacituzumab Govitecan | CVX8 (Trop-2 high) | Cervical Cancer | Lower than control ADC | [5] |
| ADX3 (Trop-2 high) | Cervical Cancer | Lower than control ADC | [5] | |
| Trastuzumab Deruxtecan (B607063) | SK-OV-3 (HER2+) | Ovarian Cancer | >10,000 ng/mL (Resistant) | [6] |
| Gastric Cancer Cell Lines (HER2+) | Gastric Cancer | Calculated in 63.3% of lines | [7][8] |
In Vivo Efficacy: Tumor Growth Inhibition
The table below presents the tumor growth inhibition (TGI) data from preclinical animal models, highlighting the in vivo efficacy of the compounds.
| Compound | Animal Model | Cancer Type | TGI (%) | Citation(s) |
| This compound | Preclinical Models | Various Solid Tumors | 63 - 96 | [2] |
| Patient-Derived Xenograft (PDX) | Various | 8-fold improvement vs. Doxorubicin | [2] | |
| Doxorubicin | MDA-MB-435 Xenograft | Human Carcinoma | Less effective than Aldoxorubicin at equimolar concentrations | [4] |
| Aldoxorubicin | MDA-MB-435 Xenograft | Human Carcinoma | Superior to Doxorubicin at equimolar concentrations | [4] |
| Sacituzumab Govitecan | Carcinosarcoma Xenografts | Uterine and Ovarian | Significant tumor growth inhibition | [9] |
| Trastuzumab Deruxtecan | HER2+ BCBM PDX Model | Breast Cancer Brain Metastases | Reduced tumor growth and prolonged survival | [10] |
| USC PDX Model (HER2+) | Uterine Serous Carcinoma | Tumor growth suppression | [2] | |
| DTS-201 | Prostate, Breast, and Lung Cancer Xenografts | Prostate, Breast, Lung | Improved therapeutic index vs. Doxorubicin | [11] |
Safety and Tolerability: Maximum Tolerated Dose (MTD) in Mice
This table compares the MTD of the different compounds in mice, providing an indication of their relative safety profiles.
| Compound | Mouse Strain | MTD (mg/kg) | Dosing Schedule | Citation(s) |
| This compound | Not Specified | 10-fold higher tolerability than Doxorubicin | Not Specified | [2] |
| Doxorubicin | BALB/c | 7.5 | Single Dose | [12] |
| Aldoxorubicin (DOXO-EMCH) | CD1 | >60 (Doxorubicin equivalents) | Acute Toxicity Study | [13] |
| Sacituzumab Govitecan | Not Specified | 12 (for a single cycle) | Days 1 and 8 of a 21-day cycle | [3] |
| Trastuzumab Deruxtecan | Not Specified | 10 | Once per 3 weeks | [10] |
Pharmacokinetics in Mice
The following table outlines key pharmacokinetic parameters of the compounds in mice.
| Compound | Key Parameter | Value | Citation(s) |
| This compound | Doxorubicin Retention in Tumor | 5-fold greater than parental drug | [2] |
| Doxorubicin | Half-life (t½) | Varies by administration route | [14][15] |
| Aldoxorubicin | Half-life (t½) | 20.1-21.1 h (in patients) | [16] |
| Volume of Distribution (Vd) | 3.96-4.08 L/m² (in patients) | [16] | |
| Clearance (CL) | 0.136-0.152 L/h/m² (in patients) | [16] | |
| Trastuzumab Deruxtecan | Half-life (t½) of DXd | 1.35 h | [2] |
| Total Antibody Clearance | 8.23 ± 1.39 mL/day/kg | [2] |
Mechanism of Action and Activation Pathway
This compound: A Dual-Step, Tumor-Specific Activation
This compound is designed as a cell-impermeable and inactive prodrug. Its activation is a spatially and temporally controlled two-step process initiated in the tumor microenvironment.
-
Extracellular Cleavage by THOP1: In the vicinity of the tumor, the phosphonoacetyl (PhAc) cap of the tetrapeptide is cleaved by the tumor-enriched endopeptidase THOP1. This cleavage generates a cell-permeable but still inactive dipeptide-doxorubicin conjugate (GP-Dox).[1][2]
-
Intracellular Cleavage by FAPα/DPP4: The GP-Dox intermediate then enters the tumor cell where it is further processed by intracellular exopeptidases, FAPα and/or DPP4, to release the active cytotoxic agent, doxorubicin.[1][2]
The expression of THOP1 and FAPα is elevated in a wide range of solid tumors, including breast, colorectal, lung, and pancreatic cancers, providing a rationale for the broad applicability of this compound.[5][14][17]
Alternative Mechanisms of Action
-
Aldoxorubicin: This prodrug utilizes an acid-sensitive linker to bind doxorubicin to circulating albumin.[4] In the acidic tumor microenvironment, the linker is cleaved, releasing doxorubicin.[4]
-
Antibody-Drug Conjugates (ADCs): ADCs like sacituzumab govitecan and trastuzumab deruxtecan consist of a monoclonal antibody that targets a tumor-specific antigen, a cytotoxic payload, and a linker.[18] The antibody binds to the tumor cell, leading to internalization and subsequent release of the payload.[18]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (this compound, doxorubicin, etc.) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curves.
In Vivo Tumor Growth Inhibition Study
-
Tumor Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered with the test compounds (e.g., this compound, vehicle control) via an appropriate route (e.g., intravenous).
-
Data Collection: Tumor volume and body weight are monitored throughout the study.
-
Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.
Orthotopic Metastatic Mouse Model
-
Cell Preparation: Cancer cells, often genetically engineered to express a reporter gene (e.g., luciferase), are prepared for injection.
-
Orthotopic Injection: Cells are surgically injected into the organ of origin (e.g., lung, cecum) of anesthetized mice.
-
Metastasis Monitoring: The development of primary tumors and distant metastases is monitored using in vivo imaging systems (e.g., bioluminescence imaging).
-
Treatment and Evaluation: Mice can be treated with therapeutic agents, and the effect on primary tumor growth and metastasis can be quantified.
Maximum Tolerated Dose (MTD) Determination
-
Dose Escalation: Naive or tumor-bearing mice are treated with escalating doses of the test compound.
-
Toxicity Monitoring: Animals are closely monitored for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.
-
MTD Definition: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., more than 20% weight loss) or mortality.
Pharmacokinetic Analysis
-
Compound Administration: The test compound is administered to mice, typically intravenously.
-
Sample Collection: Blood samples are collected at various time points after administration.
-
Sample Processing and Analysis: Plasma is separated, and the concentrations of the parent compound and its metabolites are quantified using LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters, such as half-life, clearance, and volume of distribution, are calculated from the concentration-time data.
Conclusion
The data presented in this guide demonstrate that this compound is a promising tumor-activated prodrug with a distinct mechanism of action. Its dual-step activation by tumor-specific enzymes results in potent anti-tumor efficacy across a range of preclinical models, coupled with an improved safety profile compared to conventional doxorubicin. While alternatives like aldoxorubicin and ADCs also offer targeted delivery strategies, this compound's unique activation pathway, which is independent of a specific cell surface antigen, suggests the potential for broad applicability in various solid tumors characterized by the overexpression of THOP1 and FAPα. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in cancer patients.
References
- 1. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sacituzumab govitecan: Antibody-drug conjugate in triple negative breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Expression of THOP1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. mdpi.com [mdpi.com]
- 7. Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the establishment of murine orthotopic lung tumors and the assessment of contralateral pulmonal metastasis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Preclinical toxicity, toxicokinetics, and antitumoral efficacy studies of DTS-201, a tumor-selective peptidic prodrug of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Method for Orthotopic Transplantation of Lung Cancer in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. Doxorubicin prodrugs with reduced cytotoxicity suited for tumour-specific activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correlation of 68Ga-FAPi-46 PET Biodistribution with FAP Expression by Immunohistochemistry in Patients with Solid Cancers: Interim Analysis of a Prospective Translational Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pathology & Oncology Research | Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target [por-journal.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. US20180271992A1 - Treatment of high trop-2 expressing triple negative breast cancer (tnbc) with sacituzumab govitecan (immu-132) overcomes homologous recombination repair (hrr) rescue mediated by rad51 - Google Patents [patents.google.com]
Biomarker-Driven Strategies for Predicting Response to PhAc-ALGP-Dox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PhAc-ALGP-Dox, a novel prodrug of doxorubicin (B1662922), with alternative therapeutic strategies. We delve into the biomarker-based approaches to predict treatment response, supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Introduction to this compound and Its Mechanism of Action
This compound is a tetrapeptide-based prodrug of the widely used chemotherapeutic agent doxorubicin.[1][2] Its design aims to improve the therapeutic index of doxorubicin by enabling tumor-specific activation, thereby reducing systemic toxicity.[1][3] The activation of this compound is a two-step process orchestrated by specific enzymes that are overexpressed in the tumor microenvironment.[1][3]
Initially, the cell-impermeable this compound is cleaved extracellularly by thimet oligopeptidase 1 (THOP1) to produce a cell-permeable intermediate, GP-Dox.[1][3] Subsequently, intracellular enzymes, primarily Fibroblast Activation Protein-alpha (FAPα) and Dipeptidyl Peptidase-4 (DPP4), cleave GP-Dox to release the active doxorubicin within the tumor cell.[1][3] This targeted activation mechanism forms the basis for the primary biomarker strategy to predict patient response.
Predictive Biomarkers for this compound Response
The efficacy of this compound is intrinsically linked to the expression levels of its activating enzymes. Therefore, quantifying the expression of THOP1, FAPα, and DPP4 in tumor tissue is the most direct strategy to predict a patient's potential response to this therapy.
Thimet Oligopeptidase 1 (THOP1): The Gatekeeper of Activation
Preclinical studies have demonstrated a strong correlation between THOP1 expression and the antitumor activity of this compound. In patient-derived xenograft (PDX) models of soft tissue sarcoma, strong immunostaining for THOP1 was found to predict better antitumor efficacy.[4] While high THOP1 expression is a positive predictive indicator, it is important to note that it is a necessary but not always sufficient condition for optimal response, suggesting a dependency on the subsequent activation step.
FAPα and DPP4: The Intracellular Activators
Following the initial cleavage by THOP1, the intracellular peptidases FAPα and DPP4 are responsible for the final release of doxorubicin.[1][3] Therefore, the expression levels of these enzymes within the tumor cells are also critical for the overall efficacy of this compound. While the direct quantitative correlation between FAPα/DPP4 levels and treatment response is still an area of active research, it is hypothesized that tumors with high expression of all three enzymes will exhibit the greatest sensitivity to this compound.
Performance Comparison: this compound vs. Alternatives
The performance of this compound has been evaluated in various preclinical models, demonstrating significant advantages over conventional doxorubicin and other doxorubicin formulations.
In Vitro Cytotoxicity
This compound has shown high potency and selectivity in a range of cancer cell lines. The IC50 values are generally higher than free doxorubicin, which is expected for a prodrug requiring activation. However, the selectivity for cancer cells over normal cells is significantly improved.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| E0771[1] | Murine Triple-Negative Breast Cancer | 0.35 | 0.02 |
| MDA-MB-231[1] | Human Triple-Negative Breast Cancer | 14.89 | 0.31 |
| MDA-MB-468[1] | Human Triple-Negative Breast Cancer | 2.07 | 0.11 |
| LS 174T[1] | Human Colorectal Carcinoma | 0.31 | 0.02 |
| HC-11[5] | Normal Murine Mammary Epithelium | >100 | Not Reported |
| HME-1[5] | Normal Human Mammary Epithelium | >100 | Not Reported |
In Vivo Efficacy
In preclinical animal models, this compound has demonstrated superior tumor growth inhibition and improved tolerability compared to conventional doxorubicin.
| Treatment | Model | Tumor Growth Inhibition (%) | Key Findings |
| This compound[2][3] | Various preclinical models | 63 - 96 | 10-fold higher tolerability and 5-fold greater retention of doxorubicin in the tumor microenvironment compared to the parental drug.[2][3] |
| This compound[2][3] | Patient-Derived Xenograft (PDX) models | 8-fold improvement in efficacy | - |
| This compound[2][3] | Murine model of experimental lung metastasis | Reduced metastatic burden | Improved survival by 30%.[2][3] |
Comparison with Aldoxorubicin in Sarcoma PDX Models
A study directly compared this compound (CBR-049) with another doxorubicin prodrug, aldoxorubicin, in soft tissue sarcoma PDX models.
| Treatment | Efficacy | Safety |
| This compound (CBR-049) | Superior tumor growth delay compared to doxorubicin in 9 out of 10 xenografts.[4] Comparable efficacy to aldoxorubicin.[4] | Well-tolerated with no adverse events observed.[4] |
| Aldoxorubicin | Comparable efficacy to this compound.[4] | Exhibited a complex safety profile in mice.[4] |
Experimental Protocols
Immunohistochemistry (IHC) for THOP1 Expression
This protocol provides a general framework for assessing THOP1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through graded ethanol (B145695) series (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) in a pressure cooker or water bath. The exact time and temperature should be optimized for the specific antibody used.
-
-
Blocking:
-
Incubate sections with a protein block (e.g., 3% bovine serum albumin in PBS) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with a validated primary antibody against THOP1 at a predetermined optimal dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize with a suitable chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qPCR) for FAPα and DPP4 mRNA Expression
This protocol outlines the general steps for quantifying FAPα and DPP4 mRNA levels from tumor biopsies.
-
RNA Extraction:
-
Extract total RNA from fresh or frozen tumor tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a validated set of primers for FAPα, DPP4, and a reference gene (e.g., GAPDH, ACTB).
-
The reaction mixture typically includes cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of FAPα and DPP4 mRNA using the ΔΔCt method, normalizing to the reference gene.
-
Visualizing the Pathway and Workflow
Conclusion
The biomarker-driven approach for predicting this compound response, centered on the expression of the activating enzymes THOP1, FAPα, and DPP4, holds significant promise for personalizing cancer therapy. Preclinical data strongly support the superior efficacy and safety profile of this compound compared to conventional doxorubicin. Further clinical validation of this biomarker strategy is warranted to translate these promising preclinical findings into improved patient outcomes. This guide provides a foundational understanding for researchers and clinicians interested in exploring the potential of this targeted anticancer prodrug.
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CoBioRes NV - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PhAc-ALGP-Dox: Enhanced Efficacy in High THOP1-Expressing Tumors
A targeted doxorubicin (B1662922) prodrug, PhAc-ALGP-Dox (also known as CBR-049), demonstrates superior antitumor activity in preclinical models of tumors with high expression of thimet oligopeptidase 1 (THOP1), offering a promising strategy to improve the therapeutic index of conventional doxorubicin.
Researchers and drug development professionals are continually seeking to enhance the tumor-specificity of potent chemotherapeutics like doxorubicin, thereby minimizing systemic toxicity. This compound is a novel prodrug designed for targeted activation within the tumor microenvironment. Its unique two-step activation mechanism is initiated by the enzyme THOP1, which is often overexpressed in various solid tumors.[1][2]
Mechanism of Action: A Two-Step Targeted Activation
This compound is engineered as a cell-impermeable tetrapeptide conjugate of doxorubicin, rendering it inactive in circulation.[1] Upon reaching the tumor microenvironment, the prodrug undergoes a sequential cleavage process:
-
Extracellular Activation by THOP1: In the vicinity of the tumor, THOP1 cleaves the tetrapeptide, generating a cell-permeable dipeptide-doxorubicin conjugate (GP-Dox). This intermediate is still biologically inactive.[1][2]
-
Intracellular Cleavage: The GP-Dox conjugate is then taken up by tumor cells, where it is further processed by intracellular enzymes such as Fibroblast Activation Protein-alpha (FAPα) and/or Dipeptidyl Peptidase-4 (DPP4) to release the active cytotoxic agent, doxorubicin.[1][2]
This targeted activation strategy leads to a significantly higher concentration of active doxorubicin within the tumor, enhancing its anti-cancer efficacy while reducing exposure to healthy tissues and thereby mitigating side effects like cardiotoxicity.[1][3]
References
- 1. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Antitumor Efficacy of this compound, an Enzyme-Activated Doxorubicin Prodrug, in a Panel of THOP1-Expressing Patient-Derived Xenografts of Soft Tissue Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence Paves the Way for Clinical Trials of PhAc-ALGP-Dox, a Novel Targeted Doxorubicin Prodrug
For Immediate Release: A novel, tumor-activated prodrug of doxorubicin (B1662922), PhAc-ALGP-Dox, has demonstrated significant preclinical efficacy and a markedly improved safety profile compared to conventional doxorubicin and other anthracycline derivatives. This comprehensive guide provides a detailed comparison of the preclinical data for this compound against its parent drug, doxorubicin, as well as alternative formulations like liposomal doxorubicin and epirubicin (B1671505), offering a clear rationale for its advancement into clinical trials.
This compound is a tetrapeptide-based prodrug designed for targeted activation within the tumor microenvironment, aiming to minimize the well-documented cardiotoxicity and myelosuppression associated with doxorubicin.[1][2][3][4] Its unique dual-step activation mechanism relies on the sequential cleavage by tumor-overexpressed enzymes, offering a promising strategy to enhance the therapeutic index of this potent chemotherapeutic agent.
Mechanism of Action: A Targeted Approach
This compound is engineered to remain inactive and cell-impermeable in systemic circulation.[4] Upon reaching the tumor, it undergoes a two-step activation process:
-
Extracellular Cleavage: The phosphonoacetyl (PhAc) group is removed by thimet oligopeptidase-1 (THOP1), an enzyme often overexpressed in the tumor stroma. This generates a cell-permeable intermediate, ALGP-Dox.[4]
-
Intracellular Cleavage: Once inside the tumor cell, Fibroblast Activation Protein-alpha (FAPα) and/or Dipeptidyl Peptidase-4 (DPP4) cleave the remaining peptide linker, releasing the active cytotoxic agent, doxorubicin.[4]
This targeted delivery system contrasts with conventional doxorubicin, which distributes non-specifically, leading to significant off-target toxicity. Liposomal doxorubicin formulations aim to improve tumor targeting through the enhanced permeability and retention (EPR) effect, while epirubicin, a doxorubicin epimer, exhibits a slightly different toxicity profile.
Comparative Preclinical Performance
Preclinical studies have consistently highlighted the superior therapeutic window of this compound. Below is a summary of key comparative data.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, albeit with higher IC50 values than free doxorubicin, which is expected for a prodrug requiring activation.
| Cell Line | Drug | IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | This compound | ~1.5 |
| Doxorubicin | ~0.1 | |
| HT-29 (Colon Cancer) | Liposomal Doxorubicin | ~10 |
| Doxorubicin | ~0.5 | |
| A549 (Lung Cancer) | Epirubicin | ~0.2 |
| Doxorubicin | ~0.05 |
Note: IC50 values are approximate and can vary based on experimental conditions.
In Vivo Efficacy in Xenograft Models
In animal models, this compound has shown significant tumor growth inhibition, often superior to doxorubicin at equitoxic doses.
| Tumor Model | Drug | Dose | Tumor Growth Inhibition (%) |
| MDA-MB-231 Xenograft | This compound | 150 µmol/kg | >90 |
| Doxorubicin | 8.6 µmol/kg | ~60 | |
| 4T1 Breast Cancer Model | Liposomal Doxorubicin | 6 mg/kg | ~50 |
| Doxorubicin | 4 mg/kg | ~40 | |
| Hepatocellular Carcinoma Xenograft | Epirubicin | 5 mg/kg | ~60 |
| Doxorubicin | 5 mg/kg | ~55 |
Safety and Tolerability
A key advantage of this compound is its significantly improved safety profile.
| Parameter | This compound | Doxorubicin | Liposomal Doxorubicin | Epirubicin |
| Maximum Tolerated Dose (MTD) in mice | ~150 µmol/kg | ~10 µmol/kg | ~20 mg/kg | ~15 mg/kg |
| Cardiotoxicity | Significantly Reduced | Dose-limiting | Reduced vs. Doxorubicin | Less cardiotoxic than Doxorubicin |
| Myelosuppression | Significantly Reduced | Dose-limiting | Reduced vs. Doxorubicin | Dose-limiting |
Experimental Protocols
The following are representative protocols for key preclinical experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, doxorubicin, liposomal doxorubicin, or epirubicin for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage of the untreated control.
Tumor Xenograft Model in Mice
-
Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), after which mice are randomized into treatment and control groups.
-
Drug Administration: this compound, doxorubicin, liposomal doxorubicin, or epirubicin are administered intravenously at specified doses and schedules.
-
Monitoring and Endpoint: Tumor volume and body weight are measured regularly. The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Clinical Trial Status
While the extensive preclinical data strongly support the clinical investigation of this compound, a registered clinical trial with a specific identifier (e.g., NCT number) has not yet been publicly disclosed. The developer, CoBioRes NV, has indicated that the compound is ready for clinical investigation.[3][4] Researchers and clinicians are encouraged to monitor for announcements regarding the initiation of Phase I clinical trials.
In contrast, numerous clinical trials have been conducted and are ongoing for liposomal doxorubicin and epirubicin for various cancer indications. These trials have established their roles in current cancer therapy.
Conclusion
This compound represents a promising next-generation anthracycline with a compelling preclinical profile. Its tumor-specific activation mechanism translates to a significantly wider therapeutic window compared to doxorubicin and its analogues. The comprehensive preclinical evidence strongly warrants its progression into clinical trials to evaluate its safety and efficacy in cancer patients. This targeted approach holds the potential to improve outcomes for patients who can benefit from doxorubicin's potent anticancer activity while mitigating its debilitating side effects.
References
- 1. GUEST | SNMMI [snmmi.org]
- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
Doxorubicin Prodrugs in Oncology: A Comparative Guide
A systematic review of doxorubicin (B1662922) prodrug strategies designed to enhance therapeutic efficacy and minimize off-target toxicity in cancer treatment.
Doxorubicin, a potent anthracycline antibiotic, remains a cornerstone of chemotherapy for a wide range of cancers. However, its clinical utility is often limited by severe dose-dependent cardiotoxicity and the development of multidrug resistance. To address these challenges, extensive research has focused on the development of doxorubicin prodrugs. These modified versions of the drug are designed to remain inactive in systemic circulation and become activated preferentially within the tumor microenvironment, thereby increasing the therapeutic index. This guide provides a comparative analysis of various doxorubicin prodrug strategies, presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
I. Comparative Analysis of Doxorubicin Prodrugs
The development of doxorubicin prodrugs has explored several activation mechanisms tailored to the unique physiological characteristics of tumors. These strategies primarily include leveraging the acidic, hypoxic, and enzyme-rich conditions often found in the tumor microenvironment, as well as antibody-directed targeting of tumor-specific antigens.
pH-Sensitive Prodrugs
The acidic microenvironment of solid tumors (pH 6.5-7.2) compared to healthy tissues (pH 7.4) provides a trigger for targeted drug release. pH-sensitive doxorubicin prodrugs typically incorporate acid-labile linkers, such as hydrazones, that are stable at physiological pH but hydrolyze in acidic conditions to release the active drug.
Enzyme-Activated Prodrugs
Certain enzymes are overexpressed in the tumor microenvironment or on the surface of cancer cells. This enzymatic activity can be harnessed to cleave specific linkers and release doxorubicin. Common enzymes targeted include cathepsins, β-glucuronidase, and prostate-specific antigen (PSA).
Hypoxia-Activated Prodrugs
Solid tumors often contain regions of low oxygen concentration (hypoxia). Hypoxia-activated prodrugs are designed with bioreductive groups that are selectively reduced under hypoxic conditions by nitroreductase enzymes, leading to the release of doxorubicin.
Antibody-Drug Conjugates (ADCs)
ADCs represent a highly targeted approach where doxorubicin is linked to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This allows for the selective delivery of the cytotoxic payload directly to cancer cells, minimizing exposure to healthy tissues.
II. Data Presentation
The following tables summarize the in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic parameters of representative doxorubicin prodrugs from each class, providing a quantitative comparison of their performance.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Prodrug Class | Prodrug Example | Cancer Cell Line | IC50 (µM) of Prodrug | IC50 (µM) of Doxorubicin | Fold Difference | Reference |
| pH-Sensitive | Doxorubicin-Hydrazone | HeLa | ~0.5 (pH 5.0) | ~0.1 | ~5 | [1] |
| HeLa | >10 (pH 7.4) | ~0.1 | >100 | [1] | ||
| Enzyme-Activated | β-glucuronidase-activated | 4T1 | ~10 (without enzyme) | ~0.1 | ~100 | [2] |
| 4T1 | ~0.1 (with enzyme) | ~0.1 | ~1 | [2] | ||
| Hypoxia-Activated | Nitroimidazole-Doxorubicin | A549 (Hypoxia) | 1.2 | 4.3 | ~0.3 | [3] |
| A549 (Normoxia) | 9.6 | 4.3 | ~2.2 | [3] | ||
| Antibody-Drug Conjugate | Anti-CD74-Doxorubicin | Various | Varies by cell line | Varies by cell line | Varies | [4] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| Prodrug Class | Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| pH-Sensitive | Nude Mice Xenograft | Human Breast Tumor | Doxorubicin-Hydrazone | Significant inhibition vs. control | [5] |
| Enzyme-Activated | Nude Mice Xenograft | Soft Tissue Sarcoma | PhAc-ALGP-Dox | Superior to doxorubicin | [6] |
| Hypoxia-Activated | A549 Xenograft | Lung Adenocarcinoma | Nitrobenzyl-Doxorubicin | ~3-fold slower tumor growth than Dox | [3] |
| Antibody-Drug Conjugate | Nude Mice Xenograft | H2981 Lung Adenocarcinoma | L6-β-lactamase + C-Dox | Superior to doxorubicin | [7] |
Table 3: Pharmacokinetic Parameters
| Prodrug Class | Prodrug Example | Animal Model | Key Findings | Reference |
| pH-Sensitive | Doxorubicin-Hydrazone | Not Specified | Enhanced drug accumulation in tumors. | [8] |
| Enzyme-Activated | N-l-leucyldoxorubicin | Human (Phase I) | Rapid conversion to doxorubicin in plasma. | [9] |
| Hypoxia-Activated | Not Specified | Not Specified | Designed for selective activation in hypoxic regions. | [3] |
| Antibody-Drug Conjugate | Cephalosporin-Doxorubicin | Athymic Nude Mice | >320-fold greater AUC of prodrug compared to doxorubicin. | [7] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of doxorubicin prodrugs.
Synthesis of a pH-Sensitive Doxorubicin Prodrug (Hydrazone Linkage)
This protocol describes the synthesis of a doxorubicin-polymer conjugate with a pH-sensitive hydrazone linker.
-
Materials : Doxorubicin hydrochloride, hydrazine (B178648), a polymeric activated ester scaffold, dimethylformamide (DMF), dialysis membrane.
-
Procedure :
-
Dissolve the polymeric activated ester scaffold in DMF.
-
Add hydrazine to the solution to introduce hydrazide moieties onto the polymer backbone.
-
Dissolve doxorubicin hydrochloride in DMF and add it to the polymer solution.
-
Allow the reaction to proceed to form the hydrazone linkage between the doxorubicin and the polymer.
-
Purify the resulting polymer-doxorubicin conjugate by dialysis against a suitable solvent to remove unreacted reagents.
-
Characterize the conjugate using techniques such as NMR and FTIR to confirm the structure and drug loading.[1]
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials : Cancer cell lines, 96-well plates, cell culture medium, doxorubicin/prodrug solutions, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO).
-
Procedure :
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the doxorubicin prodrug and free doxorubicin for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[2][7][10]
-
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of doxorubicin prodrugs in a mouse xenograft model.
-
Materials : Immunocompromised mice (e.g., nude or SCID mice), cancer cells for tumor induction, doxorubicin/prodrug formulations, calipers for tumor measurement.
-
Procedure :
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, free doxorubicin, doxorubicin prodrug).
-
Administer the treatments according to a predefined schedule and dosage.
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Calculate the tumor growth inhibition for each treatment group compared to the control group.[6][11]
-
Doxorubicin Release Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is used to quantify the release of doxorubicin from its prodrug form under specific conditions (e.g., acidic pH, presence of enzymes).
-
Materials : Doxorubicin prodrug solution, release buffer (e.g., phosphate-buffered saline at different pH values, buffer containing a specific enzyme), HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence or UV-Vis).
-
Procedure :
-
Incubate the doxorubicin prodrug solution in the release buffer at a controlled temperature (e.g., 37°C).
-
At various time points, withdraw aliquots of the solution.
-
Inject the samples into the HPLC system.
-
Separate the released doxorubicin from the intact prodrug using an appropriate mobile phase gradient.
-
Detect and quantify the amount of doxorubicin in each sample based on a standard curve.
-
Plot the cumulative release of doxorubicin as a function of time.
-
IV. Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in doxorubicin's mechanism of action and hypoxia-activated prodrug activation, as well as a typical experimental workflow for evaluating doxorubicin prodrugs.
Caption: Doxorubicin's primary mechanisms of action in cancer cells.
Caption: Activation pathway of a hypoxia-activated doxorubicin prodrug.
Caption: General experimental workflow for doxorubicin prodrug evaluation.
References
- 1. scispace.com [scispace.com]
- 2. In vitro and in vivo study of an albumin-binding prodrug of doxorubicin that is cleaved by cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo activities of a doxorubicin prodrug in combination with monoclonal antibody beta-lactamase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cellmosaic.com [cellmosaic.com]
- 9. researchgate.net [researchgate.net]
- 10. research.monash.edu [research.monash.edu]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safe Disposal of PhAc-ALGP-Dox: A Comprehensive Guide for Laboratory Professionals
For immediate release
Proper management and disposal of the novel anticancer prodrug PhAc-ALGP-Dox are critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals. The protocols outlined below are based on established safety guidelines for the handling of cytotoxic agents, specifically doxorubicin (B1662922), the active payload of this compound.
This compound is a targeted tetrapeptide prodrug designed to deliver doxorubicin (Dox) to tumor sites, minimizing systemic toxicity.[1] While the prodrug itself is designed for targeted activation, both the intact compound and its active metabolite, doxorubicin, must be handled as hazardous materials. All waste generated during research activities involving this compound must be considered cytotoxic and disposed of accordingly.
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is paramount to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double nitrile or chemotherapy-resistant gloves. | Provides a robust barrier against skin contact. Double gloving allows for the safe removal of the outer pair if contamination occurs.[2][3] |
| Eye Protection | Safety goggles or a face shield. | Protects mucous membranes of the eyes from splashes or aerosols.[2][4] |
| Lab Coat | Disposable, long-sleeved gown. | Prevents contamination of personal clothing.[2][5] |
| Respiratory Protection | N100 respirator if not handled in a certified chemical fume hood. | Necessary to prevent inhalation of any aerosols that may be generated.[3] |
Handling Environment: All procedures involving this compound, including solution preparation and disposal, must be conducted within a certified chemical fume hood or a ducted biosafety cabinet to minimize inhalation exposure.[6] The work surface should be covered with an absorbent, plastic-backed pad to contain any potential spills.[2][6]
Step-by-Step Disposal Protocol for this compound
This protocol details the necessary steps for the safe disposal of this compound and all associated contaminated materials.
1. Waste Segregation and Collection:
-
Unused Solutions: Any remaining or unused solutions of this compound should be collected for disposal as hazardous chemical waste.[6][7] Do not dispose of these solutions down the drain.
-
Contaminated Solids: All disposable materials that have come into contact with this compound, such as pipette tips, vials, absorbent pads, and contaminated PPE, must be disposed of as hazardous cytotoxic waste.[2][5]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for incineration.[5][6] Do not recap needles.[7]
-
Glassware: Reusable glassware can be decontaminated by soaking in a 10% bleach solution for 24 hours.[6]
2. Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Cytotoxic Waste" and include the name of the chemical (this compound).[6][7]
-
Waste containers should be kept sealed when not in use and stored in a designated, secure area away from general laboratory traffic.
3. Spill Management:
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Minor Spills (Liquid):
-
Restrict access to the spill area.[5]
-
Wearing appropriate PPE, cover the spill with absorbent pads, working from the outside in to prevent spreading.[2][5]
-
Clean the area thoroughly with soap and water or a suitable decontaminating agent like virusolve.[2][5]
-
Place all cleanup materials in a designated hazardous waste container.[5]
-
-
Minor Spills (Powder):
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all hazardous waste containers.[6][7] Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedures for this compound and associated materials.
Caption: Workflow for the safe disposal of this compound and contaminated materials.
By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure a safe working environment while contributing to responsible environmental stewardship. Always consult your institution's specific safety guidelines and the relevant Safety Data Sheets for any chemicals used in your research.
References
- 1. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 4. chemopet.co.uk [chemopet.co.uk]
- 5. laurentian.ca [laurentian.ca]
- 6. unthsc.edu [unthsc.edu]
- 7. web.uri.edu [web.uri.edu]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling PhAc-ALGP-Dox
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling PhAc-ALGP-Dox. This compound is a novel, peptide-drug conjugate that functions as an anticancer prodrug, incorporating the potent cytotoxic agent doxorubicin (B1662922).[1][2][3][4] Due to the inherent hazards associated with its doxorubicin component, stringent safety protocols are mandatory to minimize exposure risks.[5][6]
Occupational exposure to cytotoxic drugs can occur through various routes, including skin contact, inhalation of aerosols, and accidental ingestion.[7] Therefore, the use of appropriate Personal Protective Equipment (PPE) is the primary line of defense to ensure the safety of all personnel.[7][8] This guide outlines the necessary PPE, operational procedures, and disposal plans to be strictly followed.
I. Personal Protective Equipment (PPE) Requirements
The selection of PPE is contingent upon the specific handling procedure. A tiered approach ensures adequate protection for varying levels of risk. All PPE should be selected based on a thorough risk assessment.[6]
| Procedure | Required Personal Protective Equipment |
| Low-Volume Handling & Storage | - Single pair of chemotherapy-tested nitrile gloves- Standard laboratory coat- Safety glasses with side shields |
| Reconstitution & Dilution | - Double pair of chemotherapy-tested nitrile gloves (outer pair changed frequently)- Disposable, solid-front, back-closure gown made of a low-permeability fabric- Safety goggles or a full-face shield- Surgical mask |
| Animal Administration | - Double pair of chemotherapy-tested nitrile gloves- Disposable gown- Safety goggles and a surgical mask or a full-face shield |
| Spill Cleanup | - Two pairs of heavy-duty, chemotherapy-tested nitrile gloves- Disposable, fluid-resistant, long-sleeved gown- Safety goggles and a respirator (e.g., N95)[7]- Disposable shoe covers |
| Waste Disposal | - Single pair of chemotherapy-tested nitrile gloves- Laboratory coat- Safety glasses |
Note: Always wash hands thoroughly with soap and water before and after handling this compound, even when gloves are worn.[9][10]
II. Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
III. Immediate Safety Protocols: Spill and Exposure Management
Prompt and correct response to spills and exposures is critical.
Spill Response:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Put on the appropriate spill cleanup PPE as detailed in the table above.
-
Containment: Cover the spill with absorbent pads from a chemotherapy spill kit, working from the outside in.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a detergent solution followed by water.[7] Do not use bleach , as it can react with doxorubicin.[11]
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[11]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for doxorubicin to the medical personnel.
IV. Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Unused Product | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a yellow cytotoxic waste sharps container or a labeled, sealed bag for incineration. |
| Contaminated PPE | Place in a designated, sealed, and labeled cytotoxic waste bag for incineration. |
| Animal Bedding & Carcasses | Dispose of as hazardous waste, typically through incineration, in accordance with institutional and local regulations.[9][11] |
All waste containers must be clearly labeled as "Cytotoxic Waste" and handled by trained personnel for final disposal.
V. Selecting the Right Protection: A PPE Decision Framework
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Anticancer Prodrug with Targeted Activation and Improved Therapeutic Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. hse.gov.uk [hse.gov.uk]
- 7. ipservices.care [ipservices.care]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unthsc.edu [unthsc.edu]
- 10. laurentian.ca [laurentian.ca]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
